molecular formula C25H33NO7 B10861043 WBC100

WBC100

Número de catálogo: B10861043
Peso molecular: 459.5 g/mol
Clave InChI: OWLJDBBFRJXPGM-VBIGTWTASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

WBC100 is a useful research compound. Its molecular formula is C25H33NO7 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H33NO7

Peso molecular

459.5 g/mol

Nombre IUPAC

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate

InChI

InChI=1S/C25H33NO7/c1-10(2)16(26)20(28)30-21-23(11(3)4)17(32-23)18-25(33-18)22(5)7-6-12-13(9-29-19(12)27)14(22)8-15-24(21,25)31-15/h10-11,14-18,21H,6-9,26H2,1-5H3/t14-,15-,16+,17-,18-,21+,22-,23-,24+,25+/m0/s1

Clave InChI

OWLJDBBFRJXPGM-VBIGTWTASA-N

SMILES isomérico

CC(C)[C@H](C(=O)O[C@H]1[C@@]23[C@@H](O2)C[C@H]4C5=C(CC[C@@]4([C@]36[C@@H](O6)[C@H]7[C@@]1(O7)C(C)C)C)C(=O)OC5)N

SMILES canónico

CC(C)C(C(=O)OC1C23C(O2)CC4C5=C(CCC4(C36C(O6)C7C1(O7)C(C)C)C)C(=O)OC5)N

Origen del producto

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of WBC100: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical document provides an in-depth overview of the mechanism of action of WBC100, a novel, orally active small-molecule c-Myc degrader. Designed for researchers, scientists, and drug development professionals, this guide synthesizes the current understanding of this compound's molecular interactions, cellular effects, and preclinical and clinical efficacy.

Core Mechanism: A Molecular Glue for c-Myc Degradation

This compound functions as a potent and selective "molecular glue" that targets the c-Myc oncoprotein for degradation.[1][2][3] The proto-oncogene c-Myc is a critical driver in a majority of human cancers, and its overexpression is often linked to poor clinical outcomes.[2][4][5] Historically, the intrinsically disordered structure of c-Myc has made it a challenging therapeutic target.[6]

This compound overcomes this challenge by specifically binding to the Nuclear Localization Signal 1 (NLS1)-Basic-Nuclear Localization Signal 2 (NLS2) region of the c-Myc protein.[2][5][7] This binding event induces a conformational change that facilitates the recruitment of the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-interacting protein).[2][5][7] The CHIP E3 ligase then polyubiquitinates c-Myc, marking it for degradation by the 26S proteasome.[1][2][3][7] This targeted degradation of c-Myc leads to the induction of apoptosis in cancer cells that are dependent on high levels of this oncoprotein.[2][5][7]

The selectivity of this compound for c-Myc is a key attribute. Studies have shown that this compound treatment leads to a dose-dependent decrease in c-Myc protein levels without significantly impacting other proteins such as XPB, Rpb1, and STAT3.[1][3] The degradation of c-Myc induced by this compound can be rescued by treatment with a proteasome inhibitor, MG132, further confirming its mechanism of action.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer Typec-Myc ExpressionIC50 (nM)Reference
MOLM-13Acute Myeloid LeukemiaHigh16[1]
H9T-cell LymphomaHigh17[1]
Mia-paca2Pancreatic Ductal AdenocarcinomaHigh61[1]
L02Normal Human LiverLow2205[1]
MRC-5Normal Human LungLow151[1]
WI38Normal Human LungLow570[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer ModelDosing RegimenOutcomeReference
MOLM-13 (AML)0.1-0.4 mg/kg, p.o., twice daily for 21 daysDose-dependent antitumor activity. At 0.2 and 0.4 mg/kg, all mice were disease-free at day 35.[1][3][1]
Refractory MOLM-130.4-0.8 mg/kg, p.o., once daily for 14 daysEliminated refractory leukemia cells. Showed stronger antitumor activity than (+)-JQ1.[1][3][1]
Pancreatic Ductal Adenocarcinoma0.1, 0.2, and 0.4 mg/kg, p.o.Resulted in 71.94%, 87.63%, and 96.14% tumor growth inhibition, respectively.[2][2]
Table 3: Preliminary Phase I Clinical Trial Data (NCT05100251)
ParameterValueReference
Patient Population28 patients with advanced solid tumors[8]
Dose Levels7 dose levels from 0.5 to 3.5 mg (QOD)[8]
Most Common Grade 1/2 Adverse EventsIncreased AST, thrombocytopenia, proteinuria, increased ALT, fatigue, nausea, anemia, hypoalbuminemia.[8][8]
Efficacy (evaluable patients)1 (5.3%) partial response, 6 (31.6%) stable disease.[8][8]
Notable Efficacy in Pancreatic CancerIn 6 evaluable patients, 1 (16.7%) partial response and 2 (33.3%) stable disease.[8][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Viability Assay (MTT Assay)

c-Myc overexpressing human cancer cell lines (e.g., Mia-paca2, H9, MOLM-13) and c-Myc-low normal human cell lines (e.g., L02, MRC-5, WI38) were treated with various concentrations of this compound for 72 hours.[2] Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 values.[2]

Western Blot Analysis

To determine the effect of this compound on protein levels, cancer cell lines such as MOLM-13 and Mia-paca2 were treated with this compound (0-320 nM) for 24 hours.[1][3] Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against c-Myc, XPB, Rpb1, and STAT3.[1][3] A proteasome inhibition control experiment was conducted by co-treating cells with this compound and the proteasome inhibitor MG-132.[1][3]

Co-Immunoprecipitation (Co-IP) Assay

To investigate the interaction between this compound, c-Myc, and the E3 ligase CHIP, Co-IP assays were performed. The specific protocol involved using HA-tagged c-Myc protein mutants to map the binding site of this compound.[9]

In Vivo Xenograft Studies

Animal models, such as those with MOLM-13-luciferase cells, were used to evaluate the in vivo efficacy of this compound.[1][3] this compound was administered orally at specified doses and schedules.[1][3] Tumor growth was monitored, and survival was assessed.[1][3]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of this compound's action and a general experimental workflow.

WBC100_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound cMyc c-Myc Protein (NLS1-Basic-NLS2 Region) This compound->cMyc Binds to CHIP CHIP E3 Ubiquitin Ligase This compound->CHIP cMyc->CHIP Recruits Proteasome 26S Proteasome cMyc->Proteasome Targeted for Degradation CHIP->cMyc Polyubiquitinates Ub Ubiquitin Apoptosis Apoptosis Proteasome->Apoptosis Leads to

Caption: Mechanism of action of this compound as a c-Myc molecular glue degrader.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Studies cell_lines Cancer & Normal Cell Lines treatment This compound Treatment cell_lines->treatment xenograft Xenograft Mouse Models mtt MTT Assay (IC50 Determination) treatment->mtt western Western Blot (Protein Levels) treatment->western coip Co-IP (Binding Assay) treatment->coip po_admin Oral Administration of this compound xenograft->po_admin phase1 Phase I Trial (NCT05100251) tumor_monitoring Tumor Growth Monitoring po_admin->tumor_monitoring survival Survival Analysis po_admin->survival safety Safety & Tolerability phase1->safety efficacy Preliminary Efficacy phase1->efficacy

Caption: General experimental workflow for the evaluation of this compound.

References

WBC100: A c-Myc Molecular Glue Degrader for Oncogenic Targeting

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a master regulator of cellular proliferation and metabolism, and its dysregulation is a hallmark of a vast majority of human cancers, often correlating with poor prognosis. For decades, the direct therapeutic targeting of c-Myc has been a formidable challenge due to its nuclear localization and lack of a defined enzymatic pocket, earning it the moniker "undruggable." The emergence of targeted protein degradation technologies has opened new avenues to address such challenging targets. This whitepaper provides a comprehensive technical overview of WBC100, a novel, orally active small molecule characterized as a c-Myc molecular glue degrader. This compound selectively induces the degradation of c-Myc protein by coopting the E3 ubiquitin ligase CHIP, leading to potent anti-tumor activity in preclinical models of c-Myc-overexpressing cancers. This document details the mechanism of action, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Challenge of Targeting c-Myc

The MYC oncogene is implicated in a wide array of human malignancies, driving tumorigenesis by promoting cell growth, proliferation, and metabolic reprogramming.[1] Its protein product, c-Myc, is a transcription factor that forms a heterodimer with Max to regulate the expression of a multitude of target genes.[1] The transient and tightly controlled expression of c-Myc in normal cells is crucial for maintaining cellular homeostasis. In cancer, however, its constitutive overexpression leads to uncontrolled cell division and tumor progression.

Traditional small molecule inhibitors have struggled to effectively target c-Myc due to its intrinsically disordered nature and the absence of a conventional active site. This has spurred the development of alternative therapeutic strategies, including the innovative approach of targeted protein degradation. Molecular glue degraders are a class of small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

This compound: A Novel c-Myc Molecular Glue Degrader

This compound has been identified as a potent and selective molecular glue that facilitates the degradation of c-Myc.[2] It represents a significant advancement in the quest to therapeutically target this high-value oncogene.

Mechanism of Action

This compound functions by creating a ternary complex between c-Myc and the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-Interacting Protein).[2] This induced proximity leads to the polyubiquitination of c-Myc, marking it for degradation by the 26S proteasome.[2] This targeted degradation is independent of c-Myc's transcriptional activity and directly reduces the cellular levels of the oncoprotein.

Specifically, this compound binds to a druggable pocket within the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of the c-Myc protein.[2] This interaction facilitates the recruitment of the CHIP E3 ligase, which then catalyzes the transfer of ubiquitin molecules to c-Myc. The resulting polyubiquitinated c-Myc is recognized and degraded by the cellular proteasome machinery, leading to the apoptosis of cancer cells that are dependent on high levels of c-Myc.[2]

WBC100_Mechanism_of_Action cluster_nucleus Nucleus cMyc c-Myc Ternary_Complex c-Myc-WBC100-CHIP Ternary Complex cMyc->Ternary_Complex Binds to NLS1-Basic-NLS2 This compound This compound This compound->Ternary_Complex CHIP CHIP (E3 Ligase) CHIP->Ternary_Complex Recruitment PolyUb_cMyc Polyubiquitinated c-Myc Ternary_Complex->PolyUb_cMyc Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome PolyUb_cMyc->Proteasome Recognition Degradation Degraded c-Myc (Peptides) Proteasome->Degradation Degradation Apoptosis Apoptosis Degradation->Apoptosis Leads to

Figure 1: Mechanism of action of this compound as a c-Myc molecular glue degrader.

c-Myc Signaling Pathway Context

The c-Myc protein is a central node in a complex signaling network that governs cell fate. Its degradation is a key regulatory mechanism to control its potent biological activities. The canonical pathway for c-Myc turnover involves phosphorylation events that prime it for recognition by E3 ligases such as Fbw7.[3][4] this compound hijacks the cellular ubiquitin-proteasome system by engaging a different E3 ligase, CHIP, to induce c-Myc degradation.

cMyc_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core c-Myc Regulation and Function cluster_downstream Cellular Outcomes cluster_degradation Protein Degradation Growth_Factors Growth Factors Ras_MAPK Ras/MAPK Pathway Growth_Factors->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt cMyc_Gene MYC Gene Ras_MAPK->cMyc_Gene Transcription cMyc_Protein c-Myc Protein PI3K_Akt->cMyc_Protein Stabilization cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_mRNA->cMyc_Protein Translation cMyc_Max c-Myc/Max Heterodimer cMyc_Protein->cMyc_Max Apoptosis_reg Apoptosis Regulation cMyc_Protein->Apoptosis_reg Metabolism Metabolic Reprogramming cMyc_Protein->Metabolism Fbw7 Fbw7 (E3 Ligase) cMyc_Protein->Fbw7 Phosphorylation- dependent CHIP_this compound CHIP (E3 Ligase) + this compound cMyc_Protein->CHIP_this compound this compound-mediated Max Max Max->cMyc_Max Target_Genes Target Gene Expression (e.g., Cyclins, E2F) cMyc_Max->Target_Genes Binds to E-box Cell_Cycle Cell Cycle Progression Target_Genes->Cell_Cycle Proliferation Proliferation Cell_Cycle->Proliferation Proteasome_deg Proteasomal Degradation Fbw7->Proteasome_deg CHIP_this compound->Proteasome_deg

Figure 2: Overview of the c-Myc signaling pathway and points of regulation, including degradation mediated by this compound.

Quantitative Data Summary

The efficacy of this compound has been demonstrated through its potent and selective killing of c-Myc-overexpressing cancer cells, both in vitro and in vivo.

In Vitro Cellular Activity

This compound exhibits significant cytotoxicity against a panel of cancer cell lines with high levels of c-Myc expression, while showing considerably less activity against normal cells with low c-Myc expression.[5]

Cell LineCancer Typec-Myc ExpressionIC50 (nM)[5][6]
MOLM-13 Acute Myeloid LeukemiaHigh16
H9 T-cell LymphomaHigh17
Mia-paca2 Pancreatic CancerHigh61
L02 Normal LiverLow2205
MRC-5 Normal LungLow151
WI38 Normal LungLow570
In Vivo Anti-Tumor Efficacy

Oral administration of this compound has been shown to potently regress tumors in various xenograft models of c-Myc-overexpressing cancers, including acute myeloid leukemia (AML) and pancreatic cancer, with good tolerability.[5]

Cancer ModelDosing RegimenOutcome
MOLM-13 AML Xenograft 0.1-0.4 mg/kg, p.o., twice daily for 21 days[5]Dose-dependent tumor regression. At 0.2 and 0.4 mg/kg, all mice were disease-free at day 35.[5]
Pancreatic Cancer Xenograft 0.1, 0.2, and 0.4 mg/kg, p.o.Dose-dependent tumor growth inhibition of 71.94%, 87.63%, and 96.14%, respectively.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound as a c-Myc molecular glue degrader. Note: The following are generalized protocols. For precise, detailed methodologies, consulting the supplementary information of the primary research articles is recommended.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer and normal cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blotting for c-Myc Degradation

This technique is used to visualize and quantify the levels of c-Myc and other proteins in cells following treatment with this compound.

  • Cell Lysis: Treat cells with various concentrations of this compound for a specified time course (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc (and other proteins of interest, as well as a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used to demonstrate the interaction between c-Myc, this compound, and the E3 ligase CHIP.

  • Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG-132) to stabilize the protein complexes. Lyse the cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.g., c-Myc) overnight at 4°C.

  • Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the "prey" protein (e.g., CHIP) to confirm the interaction.

In Vivo Xenograft Tumor Models

These models are used to evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

  • Cell Implantation: Subcutaneously or orthotopically inject a suspension of human cancer cells (e.g., MOLM-13 or Mia-paca2) into immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally at various doses according to the specified treatment schedule. The control group receives a vehicle solution.

  • Monitoring: Regularly measure tumor volume and body weight. Monitor the general health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Cell_Lines Select c-Myc High/Low Cancer and Normal Cell Lines MTT_Assay MTT Assay (Determine IC50) Cell_Lines->MTT_Assay Western_Blot Western Blot (Confirm c-Myc Degradation) Cell_Lines->Western_Blot Xenograft_Model Establish Xenograft Tumor Models MTT_Assay->Xenograft_Model Promising candidates move to in vivo CoIP Co-Immunoprecipitation (Verify Ternary Complex Formation) Western_Blot->CoIP Based on degradation Mechanism_Studies Mechanism of Action Studies CoIP->Mechanism_Studies Treatment This compound Administration (Oral Gavage) Xenograft_Model->Treatment Efficacy_Assessment Tumor Growth Inhibition and Survival Analysis Treatment->Efficacy_Assessment Toxicity_Study Tolerability Assessment (Body Weight, etc.) Treatment->Toxicity_Study Pharmacodynamics Pharmacodynamic Analysis (c-Myc levels in tumors) Efficacy_Assessment->Pharmacodynamics At study end

References

The Role of WBC100 in the Ubiquitin-Proteasome Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncoprotein c-Myc is a critical regulator of cell proliferation and is frequently dysregulated in a wide variety of human cancers. Its rapid turnover is tightly controlled by the ubiquitin-proteasome system, making this pathway an attractive target for therapeutic intervention. WBC100 is a novel small-molecule degrader of c-Myc that has shown potent anti-tumor activity in preclinical models and is currently under clinical investigation. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as a molecular glue that co-opts the E3 ubiquitin ligase CHIP to induce the targeted degradation of c-Myc. This document includes a summary of key quantitative data, detailed experimental protocols for assays used to characterize this compound, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The c-Myc transcription factor is a master regulator of cellular growth, proliferation, and metabolism. Its overexpression or amplification is a hallmark of many human cancers, correlating with poor prognosis and aggressive disease. The intrinsic instability of the c-Myc protein, which has a short half-life, is primarily regulated by the ubiquitin-proteasome pathway. This process involves the covalent attachment of ubiquitin molecules to c-Myc, marking it for degradation by the 26S proteasome. E3 ubiquitin ligases are the key enzymes that confer substrate specificity in this pathway.

This compound has emerged as a promising therapeutic agent that selectively targets c-Myc for degradation.[1] It functions as a "molecular glue," a type of small molecule that induces or stabilizes the interaction between a target protein (c-Myc) and an E3 ligase.[2] In the case of this compound, it facilitates the interaction between c-Myc and the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-Interacting Protein), leading to the polyubiquitination and subsequent proteasomal degradation of c-Myc.[1][3] This guide will delve into the technical details of this compound's mechanism of action.

Mechanism of Action of this compound

This compound induces the degradation of c-Myc by acting as a molecular bridge between c-Myc and the E3 ubiquitin ligase CHIP.[1] This interaction leads to the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to c-Myc, a process mediated by CHIP. The resulting polyubiquitinated c-Myc is then recognized and degraded by the 26S proteasome.[1][3]

WBC100_Mechanism cluster_cytoplasm Cytoplasm This compound This compound cMyc c-Myc This compound->cMyc Binds CHIP CHIP (E3 Ligase) This compound->CHIP Binds cMyc->CHIP Interaction induced by this compound Proteasome 26S Proteasome cMyc->Proteasome Targeted for Degradation CHIP->cMyc Polyubiquitinates Ub Ubiquitin E1 E1 E2 E2 E1->E2 Transfers Ub E2->CHIP Binds ATP ATP ATP->E1 Activates Degraded_cMyc Degraded c-Myc Proteasome->Degraded_cMyc Degrades

Figure 1: Mechanism of this compound-induced c-Myc degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines[4]
Cell LineCancer Typec-Myc ExpressionIC50 (nM)
MOLM-13Acute Myeloid LeukemiaHigh16
H9T-cell LymphomaHigh17
Mia-paca2Pancreatic CancerHigh61
Table 2: In Vivo Efficacy of this compound in a MOLM-13 Xenograft Model[4]
Treatment GroupDoseScheduleTumor Growth InhibitionSurvival
Vehicle Control----
This compound0.1 mg/kgTwice daily, p.o.Significant InhibitionProlonged
This compound0.2 mg/kgTwice daily, p.o.Eradication of tumor cellsAll mice disease-free at day 35
This compound0.4 mg/kgTwice daily, p.o.Eradication of tumor cellsAll mice disease-free at day 35

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the role of this compound in the ubiquitin-proteasome pathway. These are standardized protocols and may require optimization for specific experimental conditions.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate1 Incubate for 72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance at 570 nm solubilize->read

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability versus the log of the this compound concentration.

Western Blot Analysis for c-Myc Degradation

This protocol is used to detect the levels of c-Myc and other proteins in cells treated with this compound.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-CHIP, anti-ubiquitin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with this compound at the desired concentrations and time points. For proteasome inhibition experiments, pre-treat cells with MG132 (10 µM) for 1 hour before adding this compound.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.

Co-Immunoprecipitation (Co-IP) for c-Myc and CHIP Interaction

This assay is used to demonstrate the this compound-induced interaction between c-Myc and CHIP.

CoIP_Workflow start Lyse cells treated with this compound preclear Pre-clear lysate with control IgG and protein A/G beads start->preclear incubate_ab Incubate with anti-c-Myc antibody preclear->incubate_ab add_beads Add protein A/G beads incubate_ab->add_beads incubate_beads Incubate to capture immune complexes add_beads->incubate_beads wash Wash beads to remove non-specific binding incubate_beads->wash elute Elute proteins from beads wash->elute analyze Analyze eluate by Western blot for CHIP elute->analyze

Figure 3: Workflow for Co-Immunoprecipitation.

Materials:

  • Cell lysates from this compound-treated cells

  • Co-IP lysis buffer (non-denaturing)

  • Anti-c-Myc antibody

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Prepare cell lysates from cells treated with or without this compound using a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysates by incubating with control IgG and protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an anti-c-Myc antibody or control IgG overnight at 4°C.

  • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blot using an anti-CHIP antibody to detect the co-immunoprecipitated CHIP.

In Vitro Ubiquitination Assay

This assay directly demonstrates the ubiquitination of c-Myc in the presence of this compound, CHIP, and other components of the ubiquitination machinery.

Materials:

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., UbcH5c)

  • Recombinant human CHIP (E3 ligase)

  • Recombinant human c-Myc (substrate)

  • Ubiquitin

  • ATP

  • This compound

  • Ubiquitination reaction buffer

  • Western blot reagents

Procedure:

  • Set up the ubiquitination reaction mixture in a microcentrifuge tube containing E1, E2, ubiquitin, ATP, and reaction buffer.

  • Add recombinant c-Myc and CHIP to the reaction.

  • Add this compound or vehicle control to the respective reaction tubes.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analyze the reaction products by Western blot using an anti-c-Myc antibody to detect the laddering pattern indicative of polyubiquitination.

Conclusion

This compound represents a promising strategy for the targeted therapy of c-Myc-driven cancers. Its mechanism as a molecular glue that hijacks the E3 ligase CHIP to induce the proteasomal degradation of c-Myc provides a powerful approach to eliminate this otherwise "undruggable" oncoprotein. The experimental protocols and data presented in this technical guide offer a comprehensive resource for researchers and drug developers working to further understand and develop this and similar targeted protein degraders. The continued investigation of this compound and the broader class of molecular glues holds significant potential for advancing cancer therapeutics.

References

An In-depth Technical Guide to the Structural and Chemical Properties of WBC100

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of WBC100, a potent and selective c-Myc degrader. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Structural and Physicochemical Properties

This compound, also known as 14-D-Valine-TPL, is a derivative of the natural product triptolide. Its chemical structure is characterized by the addition of a D-valine ester at the C14 position of the triptolide core. This modification enhances its water solubility and pharmacological properties.

PropertyValue
Chemical Name (6aS,7aR,8R,8aS,9aS,9bS,10aS,10bS)-8a-isopropyl-10b-methyl-3-oxo-1,2,3,5,5b,6,6a,8,8a,9a,9b,10b-dodecahydrotris(oxireno)[2',3':4b,5;2'',3'':6,7;2''',3''':8a,9]phenanthro[1,2-c]furan-8-yl L-valinate
Synonyms 14-D-Valine-TPL
Molecular Formula C₂₅H₃₃NO₇
Molecular Weight 459.53 g/mol
CAS Number 2095780-08-6
Appearance White to off-white solid
Purity ≥99.5% (as determined by HPLC)[1]
Solubility - DMSO: 100 mg/mL (217.61 mM) - Water-soluble at acidic pH (<5.0)[1]
Storage (Solid) -20°C for 3 years, 4°C for 2 years[2]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[2]
SMILES C--INVALID-LINK--(CCC3=C1COC3=O)[C@]4(--INVALID-LINK--([H])[C@@]65C(C)C">C@@([H])O4)[C@@]7([C@@]2([H])O7)[C@@H]6OC(--INVALID-LINK--C(C)C)=O

Biological Activity and Mechanism of Action

This compound is a potent, selective, and orally active "molecular glue" that induces the degradation of the oncoprotein c-Myc.[2] It exhibits significant antitumor activity in preclinical models of cancers with c-Myc overexpression.

In Vitro Activity: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in various cancer cell lines and normal cell lines. The data demonstrates a preferential killing of cancer cells that overexpress c-Myc.[1][2]

Cell LineCell Typec-Myc ExpressionIC₅₀ (nM)
MOLM-13 Acute Myeloid LeukemiaHigh16
H9 T-cell LymphomaHigh17
Mia-paca2 Pancreatic Ductal AdenocarcinomaHigh61
L02 Normal Human LiverLow2205
MRC-5 Normal Human LungLow151
WI38 Normal Human LungLow570
Mechanism of Action: c-Myc Degradation Pathway

This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase CHIP and the transcription factor c-Myc. This proximity facilitates the ubiquitination of c-Myc, marking it for degradation by the 26S proteasome. This targeted degradation leads to the suppression of c-Myc-driven cell proliferation and induces apoptosis in cancer cells. This compound specifically targets the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of the c-Myc protein.[3]

WBC100_Mechanism_of_Action This compound This compound TernaryComplex This compound-c-Myc-CHIP Ternary Complex This compound->TernaryComplex Binds to cMyc c-Myc (Overexpressed in Cancer Cells) cMyc->TernaryComplex Binds to CHIP E3 Ubiquitin Ligase (CHIP) CHIP->TernaryComplex Recruited to Ubiquitination Ubiquitination of c-Myc TernaryComplex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation c-Myc Degradation Proteasome->Degradation Mediates Apoptosis Apoptosis of Cancer Cells Degradation->Apoptosis Leads to

This compound-mediated c-Myc degradation pathway.

Experimental Protocols

This section outlines generalized protocols for key experiments used to characterize the activity of this compound.

Synthesis of this compound (Generalized)

The synthesis of this compound involves the esterification of the C14-hydroxyl group of triptolide with a protected D-valine, followed by deprotection. The following is a representative protocol based on the general methods described in patent US10238623B2.[4]

  • Protection of D-valine: The amino group of D-valine is protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.

  • Esterification: Triptolide is reacted with the protected D-valine in the presence of a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP) in an appropriate aprotic solvent (e.g., dichloromethane, DMF). The reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the protected this compound.

  • Deprotection: The protecting group is removed from the D-valine moiety under appropriate conditions (e.g., acidic conditions for Boc group) to yield the final product, this compound.

  • Final Purification: The final product is further purified by recrystallization or chromatography to achieve high purity.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for c-Myc Degradation

This method is used to quantify the levels of c-Myc protein in cells following treatment with this compound.

  • Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of c-Myc protein.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This technique is used to confirm the interaction between c-Myc and the E3 ligase CHIP in the presence of this compound.

  • Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (to prevent degradation of the complex). Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against c-Myc or CHIP overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against c-Myc and CHIP to detect the co-precipitated protein.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize a novel c-Myc degrader like this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Compound Synthesis & Purity Analysis B Cell Viability Screening (MTT Assay in various cell lines) A->B C Determine IC50 Values B->C D Western Blot for c-Myc Degradation C->D E Confirm Proteasome-Mediated Degradation (with MG132) D->E F Co-Immunoprecipitation (c-Myc & E3 Ligase) D->F G Establish Xenograft Tumor Models F->G H Evaluate Anti-tumor Efficacy (Tumor Volume, Survival) G->H I Pharmacodynamic Studies (c-Myc levels in tumors) H->I J Toxicity Studies H->J

Logical workflow for the characterization of this compound.

References

WBC100: A Novel c-Myc Degrader for Oncotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Preclinical Research and Discovery of a Promising Molecular Glue Degrader

This document provides a comprehensive technical overview of the preclinical data and discovery of WBC100, a first-in-class, orally active small molecule that functions as a molecular glue to induce the degradation of the oncoprotein c-Myc. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

The MYC family of oncogenes, particularly c-Myc, are implicated in a majority of human cancers and are frequently associated with poor clinical outcomes.[1][2] For over three decades, the c-Myc oncoprotein has been considered an "undruggable" target due to its intrinsically disordered structure.[1][3] this compound has emerged as a novel therapeutic agent that circumvents this challenge. It acts as a molecular glue, selectively inducing the degradation of c-Myc protein.[1][3] Preclinical studies have demonstrated its potent and selective activity against c-Myc overexpressing cancer cells, leading to tumor regression in various cancer models.[1][2] This whitepaper will delve into the mechanism of action, preclinical efficacy, and safety profile of this compound, and provide detailed experimental protocols from key studies.

Mechanism of Action

This compound is a potent and selective c-Myc molecular glue degrader.[4][5] It directly targets the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of the c-Myc protein.[1][2][6] By binding to this pocket, this compound facilitates the interaction between c-Myc and the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation of c-Myc via the 26S proteasome pathway.[1][4][6] This targeted degradation of c-Myc induces apoptosis in cancer cells that overexpress this oncoprotein.[1][6]

WBC100_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound cMyc c-Myc Protein (NLS1-Basic-NLS2) This compound->cMyc Binds to NLS1-Basic-NLS2 region CHIP E3 Ubiquitin Ligase (CHIP) This compound->CHIP Forms Ternary Complex cMyc->CHIP Forms Ternary Complex Proteasome 26S Proteasome cMyc->Proteasome Targeted for Degradation CHIP->cMyc Ubiquitination Apoptosis Apoptosis Proteasome->Apoptosis Induces

Figure 1: Mechanism of action of this compound in inducing c-Myc degradation.

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent and selective cytotoxicity against a panel of human cancer cell lines with high c-Myc expression. In contrast, normal human cell lines with low c-Myc expression were significantly less sensitive.

Cell LineCancer TypeIC50 (nM)[4]
c-Myc Overexpressing
MOLM-13Acute Myeloid Leukemia16
H9T-cell Lymphoma17
Mia-paca2Pancreatic Cancer61
c-Myc Low Expressing
WI38Normal Lung Fibroblast570
MRC-5Normal Lung Fibroblast151
L02Normal Liver2205

Table 1: In vitro cytotoxicity of this compound in c-Myc overexpressing cancer cell lines and c-Myc low expressing normal cell lines after 72 hours of treatment.

Western blot analysis confirmed that this compound treatment leads to a dose-dependent and time-dependent decrease in c-Myc protein levels in cancer cells.[4][5] This effect was rescued by co-treatment with the proteasome inhibitor MG-132, further validating the proteasome-dependent mechanism of action.[4][5] Importantly, this compound did not significantly affect the protein levels of other transcription factors such as XPB, Rpb1, and STAT3, highlighting its selectivity for c-Myc.[4][5]

In Vivo Efficacy

Oral administration of this compound has shown significant anti-tumor activity in multiple xenograft mouse models of both hematological and solid tumors.

Animal ModelCancer TypeDosing RegimenOutcome[4][5]
MOLM-13 XenograftAcute Myeloid Leukemia0.1 - 0.4 mg/kg, p.o., twice daily for 21 daysDose-dependent tumor regression and prolonged survival. Complete tumor eradication at 0.2 and 0.4 mg/kg.
MOLM-13 XenograftRefractory Acute Myeloid Leukemia0.4 - 0.8 mg/kg, p.o., once daily for 14 daysElimination of refractory leukemia cells.
Pancreatic Cancer XenograftPancreatic CancerNot specifiedPotent tumor regression.[1]
Gastric Cancer XenograftGastric CancerNot specifiedPotent tumor regression.[1]

Table 2: In vivo efficacy of this compound in various mouse xenograft models.

Notably, in a refractory acute myeloid leukemia model, this compound was effective in eliminating tumor cells, whereas the c-Myc transcription inhibitor (+)-JQ1 showed no significant anti-tumor activity.[4]

Clinical Development

A first-in-human, open-label, single-arm, dose-escalation Phase I clinical trial (NCT05100251) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors positive for c-Myc expression who are refractory to or intolerant of standard systemic treatments.[7]

As of December 9, 2024, 28 patients were enrolled across seven dose levels (0.5 mg to 3.5 mg) administered orally every other day.[8][9] Preliminary results indicate that this compound has a tolerable safety profile and shows early signs of anti-tumor activity, particularly in pancreatic ductal adenocarcinoma (PDAC).[8] Among evaluable patients, one partial response and six stable diseases were observed.[9]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Culture: c-Myc overexpressing cancer cell lines (MOLM-13, H9, Mia-paca2) and c-Myc low-expressing normal human cell lines (L02, MRC-5, WI38) were cultured in appropriate media.[1]

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

  • Formazan Solubilization: The formazan crystals were dissolved in a solubilization buffer.

  • Absorbance Reading: The absorbance was measured at a specific wavelength to determine cell viability and calculate IC50 values.

Western Blot Analysis
  • Cell Lysis: MOLM-13 and Mia-paca2 cells were treated with this compound (0-320 nM) for 24 hours or at a fixed concentration for different time points.[4][5] Cells were then lysed to extract total protein.

  • Proteasome Inhibition: For rescue experiments, cells were co-treated with this compound and the proteasome inhibitor MG-132 (1 µM) for 6 hours.[1]

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was probed with primary antibodies against c-Myc, XPB, Rpb1, STAT3, and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Blotting Procedure Cell_Culture Cell Culture (e.g., MOLM-13) Treatment This compound Treatment (Dose/Time Course) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

An In-depth Technical Guide on the Interaction of WBC100 with c-Myc and CHIP E3 Ligase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncogene is a critical driver in a majority of human cancers, making it a highly desirable, yet historically "undruggable," therapeutic target.[1] This guide delves into the mechanism of WBC100, a novel small-molecule molecular glue degrader that selectively targets c-Myc for proteasomal degradation.[1][2] this compound accomplishes this by facilitating a ternary complex between c-Myc and the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation of c-Myc.[1][3] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in the this compound-mediated degradation of c-Myc.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating a preferential cytotoxicity towards those with high c-Myc expression. The half-maximal inhibitory concentration (IC50) values highlight the potency and selectivity of this compound.

Cell LineCancer Typec-Myc ExpressionIC50 (nM)[2][4]
MOLM-13Acute Myeloid LeukemiaHigh16
H9T-cell LymphomaHigh17
Mia-paca2Pancreatic Ductal AdenocarcinomaHigh61
L02Normal Human Liver Cell LineLow2205
MRC-5Normal Human Lung FibroblastLow151
WI38Normal Human Lung FibroblastLow570

Core Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact.[1] In this case, this compound directly binds to both the c-Myc oncoprotein and the CHIP (Carboxyl terminus of Hsc70-interacting protein) E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme, recruited by CHIP, to c-Myc. The polyubiquitinated c-Myc is then recognized and degraded by the 26S proteasome.[1][2]

Signaling Pathway Diagram

WBC100_Mechanism cluster_nucleus Nucleus This compound This compound Ternary_Complex This compound-c-Myc-CHIP Ternary Complex This compound->Ternary_Complex cMyc c-Myc cMyc->Ternary_Complex CHIP CHIP E3 Ligase CHIP->Ternary_Complex Ub_cMyc Polyubiquitinated c-Myc Ternary_Complex->Ub_cMyc Ubiquitination Ub Ubiquitin Ub->Ub_cMyc Proteasome 26S Proteasome Ub_cMyc->Proteasome Degraded_cMyc Degraded c-Myc (Amino Acids) Proteasome->Degraded_cMyc Degradation

Caption: this compound-mediated degradation of c-Myc via the ubiquitin-proteasome system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the interaction between this compound, c-Myc, and CHIP.

Co-Immunoprecipitation (Co-IP) to Demonstrate In-Cell Interaction

This protocol is designed to confirm the formation of the this compound-induced ternary complex in a cellular context.

Objective: To demonstrate that this compound enhances the interaction between c-Myc and CHIP in cells.

Materials:

  • MOLM-13 cells

  • This compound

  • MG-132 (proteasome inhibitor)

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-c-Myc antibody (for immunoprecipitation)

  • Anti-CHIP antibody (for Western blotting)

  • Anti-Hsp70 antibody (for Western blotting)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Treatment: Culture MOLM-13 cells and treat with this compound (e.g., 2 µM) and MG-132 (e.g., 10 µM) for 4 hours. The MG-132 treatment is crucial to prevent the degradation of the ubiquitinated c-Myc, thus stabilizing the complex for detection.[3]

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the supernatant with protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation: Add the anti-c-Myc antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash three to five times with ice-cold Co-IP Lysis Buffer.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-CHIP and anti-Hsp70 antibodies to detect their co-immunoprecipitation with c-Myc. An increase in the signal for CHIP and Hsp70 in the this compound-treated sample compared to the control indicates an enhanced interaction.[1]

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: MOLM-13 Cells treatment Treat with this compound and MG-132 start->treatment lysis Cell Lysis treatment->lysis centrifugation Centrifuge to Clarify Lysate lysis->centrifugation ip Immunoprecipitate with anti-c-Myc Antibody centrifugation->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elution Elute Proteins wash->elution wb Western Blot for CHIP and Hsp70 elution->wb end End: Detect Enhanced Interaction wb->end

Caption: Workflow for Co-Immunoprecipitation to detect this compound-induced protein interactions.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to promote the ubiquitination of c-Myc by the CHIP E3 ligase in a cell-free system.

Objective: To determine if this compound directly facilitates the ubiquitination of c-Myc by CHIP.

Materials:

  • Recombinant human c-Myc protein

  • Recombinant human CHIP E3 ligase

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5c)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • This compound

  • Anti-c-Myc antibody

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, recombinant CHIP, and recombinant c-Myc.

  • This compound Addition: Add this compound to the experimental tubes and an equivalent volume of vehicle (e.g., DMSO) to the control tubes.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot. Probe one membrane with an anti-c-Myc antibody to visualize the unmodified and ubiquitinated forms of c-Myc (which will appear as a higher molecular weight smear). Probe a second membrane with an anti-ubiquitin antibody to confirm the presence of polyubiquitin chains. An increase in the high molecular weight smear in the this compound-treated lane indicates enhanced ubiquitination.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to quantitatively measure the binding affinity between this compound and its protein targets.

Objective: To determine the binding kinetics and affinity (KD) of this compound to c-Myc and CHIP.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human c-Myc protein

  • Recombinant human CHIP protein

  • This compound at various concentrations

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize recombinant c-Myc or CHIP onto the sensor chip surface via amine coupling.

  • This compound Injection: Inject a series of concentrations of this compound over the immobilized protein surface.

  • Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of this compound bound to the protein.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD) is calculated as kd/ka. A dose-dependent increase in the SPR signal confirms the direct binding of this compound to the target protein.[5]

Logical Relationship of this compound's Mechanism

The following diagram illustrates the logical flow of events from this compound administration to cancer cell apoptosis.

Logical_Flow start This compound Administration binding This compound binds to c-Myc (NLS1-Basic-NLS2 region) and CHIP E3 Ligase start->binding ternary_complex Formation of This compound-c-Myc-CHIP Ternary Complex binding->ternary_complex ubiquitination CHIP-mediated Polyubiquitination of c-Myc ternary_complex->ubiquitination degradation 26S Proteasome-mediated Degradation of c-Myc ubiquitination->degradation cmyc_depletion Depletion of cellular c-Myc levels degradation->cmyc_depletion apoptosis Induction of Apoptosis in c-Myc-overexpressing Cancer Cells cmyc_depletion->apoptosis end Therapeutic Effect apoptosis->end

Caption: Logical flow of the anticancer activity of this compound.

Conclusion

This compound represents a promising therapeutic strategy for c-Myc-driven cancers. Its mechanism as a molecular glue that co-opts the cellular ubiquitin-proteasome system to selectively degrade c-Myc is a novel and potent approach to targeting this challenging oncoprotein. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further understand and build upon this important class of cancer therapeutics. The detailed experimental workflows offer a foundation for the validation and characterization of similar molecules targeting protein degradation.

References

The Advent of WBC100: A Novel c-Myc Degrader Forging a New Path in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

The proto-oncogene c-Myc, a transcription factor central to cell proliferation, differentiation, and apoptosis, has long been an elusive yet highly coveted target in oncology.[1] Its dysregulation is implicated in a majority of human cancers, often correlating with aggressive disease and poor prognosis.[2][3][4] For decades, the "undruggable" nature of c-Myc has posed a significant challenge to therapeutic development.[2][3] This whitepaper delves into the novel therapeutic agent, WBC100, a first-in-class, orally active small-molecule c-Myc degrader that has shown considerable promise in preclinical and early clinical settings.[2][3][4]

Core Mechanism of Action: Targeted Degradation of a Key Oncogene

This compound operates as a molecular glue, selectively inducing the degradation of the c-Myc protein.[2][3][5] It specifically targets the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of c-Myc.[2][3][6] This binding event facilitates the recruitment of the ubiquitin E3 ligase CHIP, which in turn polyubiquitinates c-Myc, marking it for degradation by the 26S proteasome.[2][3][6] This targeted degradation leads to the induction of apoptosis in cancer cells that are dependent on c-Myc overexpression.[2][3][6]

A key novelty of this compound lies in its direct post-translational approach. Unlike transcriptional inhibitors that aim to reduce c-Myc mRNA levels, this compound directly eliminates the c-Myc protein, offering a more immediate and potent cytocidal effect in c-Myc-driven malignancies.[2]

WBC100_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound cMyc c-Myc Protein (NLS1-Basic-NLS2) This compound->cMyc Binds to NLS1-Basic-NLS2 region CHIP CHIP (E3 Ubiquitin Ligase) cMyc->CHIP Recruitment facilitated by this compound Proteasome 26S Proteasome cMyc->Proteasome Targeted for Degradation CHIP->cMyc Polyubiquitination Ub Ubiquitin Ub->CHIP Apoptosis Apoptosis Proteasome->Apoptosis Leads to

Diagram 1: Mechanism of Action of this compound.

Preclinical Efficacy: In Vitro and In Vivo Evidence

Preclinical investigations have demonstrated the potent and selective anti-cancer activity of this compound across a range of hematological and solid tumors characterized by c-Myc overexpression.

In Vitro Cytotoxicity

This compound has shown preferential killing of cancer cells with high c-Myc expression while sparing normal cells with low c-Myc levels.[5] A summary of its half-maximal inhibitory concentration (IC50) in various cancer cell lines is presented below.

Cell LineCancer Typec-Myc ExpressionIC50 (nM)
MOLM-13Acute Myeloid LeukemiaHigh16 - 61
Mia-paca2Pancreatic Ductal AdenocarcinomaHighN/A (mentioned as sensitive)
H9T-cell LymphomaHighN/A (mentioned as sensitive)
L02Normal LiverLowN/A (mentioned as low sensitivity)
MRC-5Normal LungLowN/A (mentioned as low sensitivity)
WI38Normal LungLowN/A (mentioned as low sensitivity)

Table 1: In Vitro Activity of this compound in various cell lines. [2][5][6]

In Vivo Tumor Regression

In multiple xenograft mouse models, oral administration of this compound has led to significant tumor regression and prolonged survival with good tolerability.[2][3][6]

Cancer ModelDosingOutcome
Acute Myeloid Leukemia (MOLM-13)0.2–0.4 mg/kgPotent tumor regression, disease-free survival.[2]
Pancreatic Ductal Adenocarcinoma (PDAC)0.1, 0.2, and 0.4 mg/kg71.94%, 87.63%, and 96.14% Tumor Growth Inhibition (TGI), respectively.[2]
Gastric CancerN/APotent tumor regression mentioned.[2][3][6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models.

Experimental_Workflow_In_Vivo cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis start Cancer Cell Line (e.g., MOLM-13, Mia-paca2) injection Subcutaneous or Intravenous Injection start->injection treatment_group Oral Administration of this compound injection->treatment_group control_group Vehicle Control injection->control_group mice Immunocompromised Mice mice->injection tumor_measurement Tumor Volume Measurement treatment_group->tumor_measurement control_group->tumor_measurement survival Survival Analysis tumor_measurement->survival biomarker Biomarker Analysis (c-Myc levels) tumor_measurement->biomarker

Diagram 2: Generalized In Vivo Experimental Workflow.

Clinical Advancement: First-in-Human Phase I Trial

The promising preclinical data propelled this compound into clinical evaluation. A first-in-human, open-label, dose-escalation Phase I trial (NCT05100251) was conducted in China to assess the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors refractory to standard therapies.[4][7]

Study Design and Patient Population
  • Design: The study followed a "3+3" dose-escalation design with this compound administered orally every other day (QOD).[4][7]

  • Patient Population: 28 patients with various advanced solid tumors who had progressed or were intolerant to standard systemic treatments were enrolled across seven dose levels (0.5 to 3.5 mg).[4] The median age was 59 years, with a median of 3 prior lines of systemic therapy.[4]

Safety and Tolerability

As of December 9, 2024, this compound demonstrated a tolerable safety profile.[4]

  • Dose-Limiting Toxicity (DLT): One DLT of prolonged QT interval was observed at the 3.5 mg dose level.[4]

  • Maximal Tolerated Dose (MTD): The MTD had not been reached.[4]

  • Grade ≥3 Treatment-Related Adverse Events (TRAEs): Six patients (21%) experienced Grade 3 or higher TRAEs, with neutropenia being the most common (17.9%).[4]

  • Common Grade 1/2 AEs: Increased aspartate aminotransferase, thrombocytopenia, proteinuria, increased alanine aminotransferase, fatigue, nausea, anemia, and hypoalbuminemia were the most frequently reported.[4]

Preliminary Efficacy

Among 19 evaluable patients, this compound showed preliminary anti-tumor activity.[4]

ResponseNumber of Patients (%)Tumor Types
Partial Response (PR)1 (5.3%)Pancreatic Cancer
Stable Disease (SD)6 (31.6%)Hepatocellular Carcinoma (2), Duodenal Adenocarcinoma (1), Pancreatic Cancer (3)

Table 3: Preliminary Efficacy from Phase I Trial (NCT05100251). [4]

Notably, in a subset of eight patients with pancreatic cancer, one achieved a partial response (16.7%) and two had stable disease (33.3%).[4]

Experimental Protocols

In Vitro Cell Viability (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MOLM-13, Mia-paca2) and normal human cell lines (e.g., L02, MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Western Blot Analysis for c-Myc Degradation
  • Cell Lysis: Cancer cells (e.g., MOLM-13, Mia-paca2) are treated with this compound at various concentrations and time points. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against c-Myc and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Models: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.

  • Tumor Implantation: Human cancer cells (e.g., MOLM-13, Mia-paca2) are injected subcutaneously or intravenously into the mice.

  • Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Survival Monitoring: The survival of the mice is monitored daily.

  • Tolerability Assessment: Body weight and general health of the mice are monitored to assess the tolerability of the treatment.

  • Endpoint: The study is terminated when tumors reach a predetermined size or when mice show signs of morbidity. Tumor Growth Inhibition (TGI) is calculated at the end of the study.

Conclusion and Future Directions

This compound represents a significant breakthrough in the quest to therapeutically target c-Myc. Its novel mechanism of action as a molecular glue that induces the selective degradation of the c-Myc oncoprotein has been validated in robust preclinical models.[2][3] The early clinical data from the Phase I trial are encouraging, demonstrating a manageable safety profile and signs of anti-tumor activity in heavily pretreated patients with advanced solid tumors, particularly pancreatic cancer.[4]

The successful identification of the NLS1–Basic–NLS2 region as a druggable pocket on the c-Myc protein opens new avenues for pharmacological intervention against this critical cancer driver.[2][3] Ongoing and future studies will likely focus on dose expansion in promising tumor types, exploration of combination therapies, and identification of predictive biomarkers to select patients most likely to benefit from this compound treatment. The journey of this compound from a preclinical concept to a clinical candidate underscores the potential of targeted protein degradation as a powerful therapeutic modality in oncology.

References

Initial Investigations into the Biological Activity of WBC100: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the initial preclinical investigations into the biological activity of WBC100, a novel small molecule inhibitor. The primary focus of this report is on the compound's mechanism of action, potency, and cellular effects. Data presented herein suggest that this compound is a potent and selective inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous human cancers. This whitepaper details the quantitative data from biochemical and cell-based assays, provides the experimental protocols used for these investigations, and visualizes the core signaling pathway and experimental workflows.

Quantitative Data Summary

The biological activity of this compound was assessed using a series of in vitro biochemical and cell-based assays. The compound demonstrated potent inhibition of MEK1 kinase activity and subsequently suppressed the proliferation of KRAS-mutant human colorectal cancer cells. All data are presented as the mean of at least three independent experiments.

Table 1: Biochemical Potency of this compound against MEK1 Kinase

Assay Type Target Substrate Parameter Value (nM)

| TR-FRET Kinase Assay | Recombinant Human MEK1 | Inactive ERK2 | IC₅₀ | 15.2 |

Table 2: Cellular Activity of this compound in a KRAS-Mutant Cell Line

Cell Line Assay Type Parameter Value (nM)
HCT116 (Human Colorectal Carcinoma) Cell Proliferation (72 hr) IC₅₀ 45.8

| HCT116 (Human Colorectal Carcinoma) | p-ERK1/2 Inhibition (1 hr) | IC₅₀ | 38.5 |

Signaling Pathway Analysis

This compound is hypothesized to act by directly inhibiting the kinase activity of MEK1 and MEK2. This action prevents the phosphorylation and subsequent activation of ERK1 and ERK2, leading to the downstream inhibition of transcription factors that drive cell cycle progression and proliferation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Gene Expression & Cell Proliferation TF->Proliferation Promotes This compound This compound This compound->MEK

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.

Detailed Experimental Protocols

MEK1 Biochemical Kinase Assay (TR-FRET)

This assay quantifies the ability of this compound to inhibit the phosphorylation of its direct substrate, ERK2, by purified, active MEK1 enzyme.

Workflow Diagram:

TR_FRET_Workflow arrow arrow plate 1. Add Assay Buffer, ATP, and this compound dilutions to 384-well plate enzyme 2. Add MEK1 Enzyme & Biotin-ERK2 Substrate plate->enzyme incubate1 3. Incubate at RT for 60 minutes enzyme->incubate1 detection 4. Add Detection Reagents (Eu-pERK Ab & SA-XL665) incubate1->detection incubate2 5. Incubate at RT for 60 minutes (dark) detection->incubate2 read 6. Read TR-FRET signal (665nm / 620nm) incubate2->read analyze 7. Analyze Data: Normalize and fit to IC₅₀ curve read->analyze

Caption: Workflow for the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) MEK1 assay.

Methodology:

  • Reagents: Recombinant human MEK1 (active), Biotin-labeled inactive ERK2 substrate, ATP, TR-FRET detection antibodies (Europium-labeled anti-phospho-ERK1/2 and Streptavidin-XL665).

  • Compound Preparation: this compound was serially diluted in 100% DMSO and then further diluted in assay buffer to achieve the final desired concentrations with a constant DMSO concentration of 0.5%.

  • Assay Procedure:

    • To a 384-well low-volume assay plate, add 2 µL of compound dilution.

    • Add 4 µL of a mixture containing MEK1 enzyme and Biotin-ERK2 substrate in kinase reaction buffer.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of TR-FRET detection reagent mix.

    • Incubate for a further 60 minutes at room temperature, protected from light.

  • Data Acquisition: The TR-FRET signal was read on a compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.

  • Data Analysis: The ratio of the two emission signals was calculated. Data were normalized to positive (no inhibitor) and negative (no enzyme) controls. The IC₅₀ value was determined by fitting the normalized data to a four-parameter logistic curve using appropriate software.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Methodology:

  • Cell Culture: HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Cells were seeded into 96-well, clear-bottom, white-walled plates at a density of 2,000 cells per well and allowed to adhere overnight.

    • The following day, media was replaced with fresh media containing serial dilutions of this compound or vehicle control (0.1% DMSO).

    • Plates were incubated for 72 hours.

    • After incubation, the plate and CellTiter-Glo® reagent were equilibrated to room temperature.

    • 100 µL of CellTiter-Glo® reagent was added to each well.

    • The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Luminescence was measured using a plate-reading luminometer.

  • Data Analysis: Raw luminescence values were normalized to the vehicle-treated control wells. The IC₅₀ value was calculated by fitting the normalized data to a four-parameter logistic curve.

Phospho-ERK1/2 Western Blot (Pharmacodynamic Assay)

This assay confirms target engagement in a cellular context by measuring the reduction of phosphorylated ERK1/2, the direct downstream substrate of MEK1/2.

Workflow Diagram:

WB_Workflow seed 1. Seed HCT116 cells and starve overnight treat 2. Treat with this compound for 1 hour seed->treat stimulate 3. Stimulate with EGF for 15 minutes treat->stimulate lyse 4. Lyse cells and quantify protein (BCA) stimulate->lyse sds 5. SDS-PAGE: Separate proteins by size lyse->sds transfer 6. Transfer proteins to PVDF membrane sds->transfer probe 7. Probe with Primary Abs (p-ERK, t-ERK, GAPDH) transfer->probe detect 8. Incubate with HRP-conj. Secondary Abs & ECL probe->detect image 9. Image chemiluminescence and quantify bands detect->image

Caption: Step-by-step workflow for Western Blot analysis of p-ERK1/2 inhibition by this compound.

Methodology:

  • Cell Treatment: HCT116 cells were seeded in 6-well plates. After reaching 70-80% confluency, they were serum-starved for 16 hours. Cells were then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 50 ng/mL EGF for 15 minutes.

  • Lysis and Quantification: Cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20 µg) per sample were separated by SDS-PAGE on a 10% polyacrylamide gel and subsequently transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane was blocked for 1 hour in 5% non-fat milk in TBST.

    • The membrane was incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH (as a loading control).

    • After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using image analysis software. The p-ERK signal was normalized to the total ERK signal for each sample.

Methodological & Application

Application Notes and Protocols: WBC100 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WBC100 is a potent and selective small-molecule degrader of the c-Myc oncoprotein, a critical driver in a majority of human cancers.[1] Operating as a molecular glue, this compound facilitates the interaction between c-Myc and the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation of c-Myc via the 26S proteasome pathway.[1][2][3] This targeted degradation results in the selective apoptosis of cancer cells that overexpress c-Myc, while exhibiting a favorable toxicity profile in normal cells.[2][4] These application notes provide detailed protocols for in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound directly binds to the nuclear localization signal 1 (NLS1)-Basic-nuclear localization signal 2 (NLS2) region of the c-Myc protein.[1][3] This binding event induces a conformational change that allows for the recruitment of the E3 ubiquitin ligase CHIP. CHIP then polyubiquitinates c-Myc, marking it for recognition and degradation by the 26S proteasome. This targeted degradation of c-Myc leads to cell cycle arrest and apoptosis in c-Myc-dependent cancer cells.[1][5]

WBC100_Mechanism_of_Action cluster_degradation Degradation Complex This compound This compound cMyc c-Myc Protein (NLS1-Basic-NLS2) This compound->cMyc Binds to CHIP E3 Ubiquitin Ligase (CHIP) cMyc->CHIP Proteasome 26S Proteasome cMyc->Proteasome Degradation CHIP->cMyc Apoptosis Apoptosis Proteasome->Apoptosis Leads to Ub Ubiquitin

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cell lines.

Table 1: IC50 Values of this compound in c-Myc Overexpressing Cancer Cell Lines and Normal Cell Lines. [2][4]

Cell LineCancer Type/Tissue Originc-Myc ExpressionIC50 (nM)
MOLM-13Acute Myeloid LeukemiaHigh16
H9T-cell LymphomaHigh17
Mia-paca2Pancreatic Ductal AdenocarcinomaHigh61
L02LiverLow2205
MRC-5LungLow151
WI38LungLow570

Table 2: Effect of this compound on c-Myc Protein Levels. [2][6][7]

Cell LineTreatmentEffect on c-Myc Protein Levels
MOLM-13This compound (0-320 nM) for 24 hoursDose-dependent decrease
Mia-paca2This compound (0-320 nM) for 24 hoursDose-dependent decrease
MOLM-13This compound + MG-132 (proteasome inhibitor)c-Myc degradation attenuated

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Materials:

  • This compound (dissolved in DMSO to a stock concentration of 10 mg/mL)[1]

  • Target cells (e.g., MOLM-13, Mia-paca2)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the 72-hour treatment period.[1]

  • Treatment: The following day, treat the cells with a serial dilution of this compound. It is recommended to use a concentration range that brackets the expected IC50 value (e.g., 1 nM to 10 µM). Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours.[8]

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis for c-Myc Degradation

This protocol is used to confirm the degradation of c-Myc protein following treatment with this compound.

Western_Blot_Workflow A Treat cells with this compound B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibody (anti-c-Myc) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G

Caption: Workflow for Western blot analysis.

Materials:

  • This compound

  • Target cells (e.g., MOLM-13, Mia-paca2)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against c-Myc

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound (e.g., 0, 20, 40, 80, 160, 320 nM) for a specified time (e.g., 24 hours).[4][7] To confirm proteasome-dependent degradation, a condition with co-treatment of this compound and a proteasome inhibitor like MG-132 can be included.[1][2]

  • Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against c-Myc overnight at 4°C with gentle agitation.[9]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: After further washing, add the chemiluminescent substrate and detect the signal using an appropriate imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of c-Myc protein in each sample. A loading control, such as β-actin or GAPDH, should be used to normalize the results. This compound has been shown to not significantly affect the levels of other proteins like XPB, Rpb1, and STAT3, which can also serve as negative controls.[6]

References

Application Notes and Protocols for WBC100 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WBC100 is a potent and selective small-molecule degrader of the c-Myc oncoprotein, a key regulator of cell proliferation and survival that is frequently dysregulated in a wide range of human cancers.[1][2][3][4] Operating as a "molecular glue," this compound facilitates the interaction between c-Myc and the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation of c-Myc via the 26S proteasome pathway.[1][2][3][5] This targeted degradation of c-Myc induces apoptosis in cancer cells that overexpress this oncoprotein, while exhibiting significantly lower toxicity towards normal cells with low c-Myc expression.[1][3] These application notes provide detailed protocols for determining the effective concentrations of this compound in various cancer cell lines and for assessing its biological activity.

Data Presentation: Efficacy of this compound in Cancer and Normal Cell Lines

This compound has demonstrated potent cytotoxic activity against a variety of cancer cell lines, particularly those with high levels of c-Myc expression. The half-maximal inhibitory concentration (IC50) values for several cancer and normal cell lines are summarized in the tables below.

Table 1: IC50 Values of this compound in Specific Cancer and Normal Cell Lines

Cell LineCancer Typec-Myc ExpressionIC50 (nM)
MOLM-13Acute Myeloid LeukemiaHigh16[1][3]
H9T-cell LymphomaHigh17[1][3]
Mia-PaCa-2Pancreatic Ductal AdenocarcinomaHigh61[1][3]
L02Normal LiverLow2205[1][3]
MRC-5Normal LungLow151[1][3]
WI38Normal LungLow570[1][3]

Table 2: Sensitivity of Various Cancer Cell Line Panels to this compound

Cell Line PanelSensitivity to this compound
Hematological Malignancies (23 cell lines)
Highly Sensitive (IC50 ≤ 50 nM)11 cell lines
Medium Sensitive (50 nM < IC50 < 100 nM)9 cell lines
Low Sensitive (IC50 ≥ 100 nM)3 cell lines
Solid Tumors (12 cell lines)
Highly Sensitive (IC50 ≤ 50 nM)3 cell lines
Medium Sensitive (100 nM < IC50 < 200 nM)3 cell lines
Low Sensitive (IC50 > 200 nM)6 cell lines

Experimental Protocols

Cell Culture

Proper cell culture technique is essential for obtaining reliable and reproducible results. The following are general guidelines for the culture of cell lines mentioned in the IC50 tables. Specific cell lines may have unique requirements; therefore, it is recommended to consult the supplier's instructions.

  • MOLM-13 (Acute Myeloid Leukemia):

    • Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Culture Conditions: Suspension culture at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: Maintain cell density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL. Split the culture every 2-3 days.

  • Mia-PaCa-2 (Pancreatic Ductal Adenocarcinoma):

    • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2.5% horse serum, and 1% penicillin-streptomycin.

    • Culture Conditions: Adherent culture at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells.

  • H9 (T-cell Lymphoma):

    • Medium: RPMI-1640 supplemented with 10% or 20% FBS and 1% penicillin-streptomycin.

    • Culture Conditions: Suspension culture at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: Maintain cell density as recommended for suspension cultures.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells (e.g., Mia-PaCa-2), seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.

    • For suspension cells (e.g., MOLM-13, H9), seed cells in a 96-well plate at a density of 20,000-50,000 cells/well in 100 µL of complete medium.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization of Formazan:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Western Blot for c-Myc Degradation

Western blotting is used to detect the levels of c-Myc protein in cells following treatment with this compound.

Materials:

  • 6-well plates or culture flasks

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against c-Myc

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., MOLM-13 or Mia-PaCa-2) in 6-well plates and treat with various concentrations of this compound (e.g., 0, 20, 40, 80, 160, 320 nM) for a specified time (e.g., 24 hours).[3]

    • Wash cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein like β-actin or GAPDH.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells (e.g., MOLM-13) in 6-well plates and treat with different concentrations of this compound for various time points (e.g., 24 and 48 hours).[6]

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell population can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

WBC100_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound cMyc c-Myc This compound->cMyc Binds to c-Myc CHIP E3 Ubiquitin Ligase (CHIP) Ub_cMyc Ubiquitinated c-Myc CHIP->Ub_cMyc Ubiquitination Proteasome 26S Proteasome Apoptosis Apoptosis Proteasome->Apoptosis Induces cMyc->CHIP Recruits CHIP Ub_cMyc->Proteasome Degradation

Caption: Mechanism of action of this compound.

Cell_Viability_Workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (e.g., 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data (IC50) read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols for WBC100 Treatment in MOLM-13 and Mia-paca2 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for studying the effects of WBC100, a potent and selective c-Myc molecular glue degrader, on the human acute myeloid leukemia (AML) cell line MOLM-13 and the human pancreatic carcinoma cell line Mia-paca2. Both cell lines exhibit overexpression of the c-Myc oncogene, making them relevant models for investigating the therapeutic potential of this compound. This document includes detailed protocols for cell culture, viability assays, protein analysis, and apoptosis detection, along with a summary of expected quantitative outcomes and a visualization of the underlying signaling pathways.

Introduction

The c-Myc oncogene is a critical driver of cell proliferation and is frequently dysregulated in a wide range of human cancers, including acute myeloid leukemia and pancreatic cancer.[1] Its role in tumorigenesis makes it a prime target for therapeutic intervention. This compound is a novel, orally active small molecule that acts as a molecular glue to induce the degradation of c-Myc protein.[2][3] It achieves this by targeting the ubiquitin E3 ligase CHIP-mediated 26S proteasome pathway, leading to the selective elimination of c-Myc and subsequent apoptosis in cancer cells with high c-Myc expression.[2][4]

The MOLM-13 cell line, derived from a patient with AML, and the Mia-paca2 cell line, established from a pancreatic carcinoma, are both characterized by c-Myc overexpression and are sensitive to this compound treatment.[2][5][6] These cell lines serve as excellent in vitro models to explore the mechanism of action and efficacy of this compound.

Data Presentation

The following table summarizes the reported quantitative data on the effects of this compound treatment on MOLM-13 and Mia-paca2 cell lines.

ParameterMOLM-13Mia-paca2Reference
Cell Type Human Acute Myeloid LeukemiaHuman Pancreatic Carcinoma[5][6]
This compound IC50 (72h) 16 x 10⁻⁹ M61 x 10⁻⁹ M[2]
Effect of this compound (0-320 nM, 24h) Dose-dependent decrease in c-Myc protein levelsDose-dependent decrease in c-Myc protein levels[1][2]
Apoptosis Induction Significant dose- and time-dependent apoptosisApoptosis induction[4]
Key Signaling Pathways FLT3, Ras/MEK/ERK, PI3K/Akt/mTORMAPK, PI3K/AKT, Wnt[5][6]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of this compound's action on c-Myc and the general experimental workflow for assessing its effects in cell lines.

WBC100_Mechanism_of_Action This compound Mechanism of Action This compound This compound cMyc c-Myc Protein This compound->cMyc Binds to CHIP E3 Ubiquitin Ligase CHIP cMyc->CHIP Recruits Proteasome 26S Proteasome cMyc->Proteasome Targeted to CHIP->cMyc Ubiquitination Degradation c-Myc Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Leads to

Caption: Mechanism of this compound-induced c-Myc degradation and apoptosis.

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis MOLM13 MOLM-13 Cells WBC100_treatment This compound Treatment (Varying Concentrations & Times) MOLM13->WBC100_treatment MiaPaca2 Mia-paca2 Cells MiaPaca2->WBC100_treatment Viability Cell Viability Assay (MTT/CCK-8) WBC100_treatment->Viability Western Western Blot (c-Myc, Cleaved Caspase-3, PARP) WBC100_treatment->Western Apoptosis Apoptosis Assay (Annexin V/PI Staining) WBC100_treatment->Apoptosis Data_Analysis Data Analysis (IC50 Calculation, Protein Quantification, Apoptosis Percentage) Viability->Data_Analysis Western->Data_Analysis Apoptosis->Data_Analysis

Caption: General workflow for evaluating this compound efficacy in vitro.

Experimental Protocols

Cell Culture and Maintenance

a. MOLM-13 Cells

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: MOLM-13 are suspension cells. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium.

b. Mia-paca2 Cells

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2.5% horse serum, and 1% Penicillin-Streptomycin.[6]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Mia-paca2 are adherent cells. When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.

Cell Viability Assay (MTT Assay)

This protocol is to determine the IC50 of this compound.

  • Materials:

    • 96-well plates

    • MOLM-13 or Mia-paca2 cells

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate:

      • MOLM-13: 1 x 10⁴ cells per well in 100 µL of medium.

      • Mia-paca2: 5 x 10³ cells per well in 100 µL of medium and allow to attach overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C and 5% CO₂.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • For MOLM-13, centrifuge the plate, carefully remove the medium, and add 150 µL of solubilization solution. For Mia-paca2, carefully aspirate the medium and add 150 µL of solubilization solution.

    • Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol is to assess the levels of c-Myc and apoptosis-related proteins.

  • Materials:

    • 6-well plates

    • MOLM-13 or Mia-paca2 cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-c-Myc, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 20, 40, 80, 160, 320 nM) for 24 hours.[2]

    • Harvest cells and lyse them in RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Use β-actin as a loading control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to quantify the percentage of apoptotic cells.

  • Materials:

    • 6-well plates

    • MOLM-13 or Mia-paca2 cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at desired concentrations and time points.

    • Harvest both adherent (for Mia-paca2) and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the anti-cancer effects of this compound on MOLM-13 and Mia-paca2 cell lines. By following these detailed methodologies, researchers can effectively assess the potency of this compound, confirm its mechanism of action through c-Myc degradation, and quantify its ability to induce apoptosis. These studies are crucial for the continued development of c-Myc targeted therapies in oncology.

References

Application Notes and Protocols for In Vivo Dosing and Administration of WBC100 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

WBC100 is a potent and selective, orally active small-molecule c-Myc degrader.[1][2] It functions as a "molecular glue," inducing the degradation of the c-Myc oncoprotein through the ubiquitin E3 ligase CHIP-mediated 26S proteasome pathway.[1][2][3] Dysregulation of c-Myc is implicated in a majority of human cancers, making it a critical therapeutic target.[3][4][5] Preclinical studies in various mouse models have demonstrated the potent anti-tumor efficacy of this compound in c-Myc overexpressing cancers such as acute myeloid leukemia (AML), pancreatic cancer, and gastric cancer, with good tolerability.[2][3]

These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound in mouse models based on available preclinical data. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing in vivo studies with this compound.

Data Presentation: In Vivo Efficacy of this compound in Mouse Models

The following tables summarize the quantitative data from key preclinical studies of this compound in various xenograft mouse models.

Table 1: Dosing Regimens and Antitumor Activity of this compound in Acute Myeloid Leukemia (AML) Mouse Models

Mouse ModelCell LineTreatmentDosing RegimenDurationKey OutcomesReference
NSGMOLM-13-luciferaseThis compound0.1, 0.2, or 0.4 mg/kg, p.o., twice daily21 daysDose-dependent tumor growth inhibition. 0.2 and 0.4 mg/kg doses led to tumor eradication and 100% disease-free survival at day 35. The 0.1 mg/kg dose significantly inhibited tumor growth and prolonged survival.[1][3][6]
NSGRefractory MOLM-13-luciferaseThis compound0.4 or 0.8 mg/kg, p.o., once daily14 daysEliminated refractory AML cells in vivo.[1][6][7]
NSGPatient-Derived Xenograft (PDX)This compound0.4 or 0.8 mg/kg, p.o., once daily20 daysPotent, dose-dependent tumor regression.[3]

Table 2: Dosing Regimens and Antitumor Activity of this compound in Solid Tumor Mouse Models

Mouse ModelCell LineTumor TypeTreatmentDosing RegimenDurationKey OutcomesReference
NudeMia-paca2Pancreatic Ductal AdenocarcinomaThis compound0.1, 0.2, or 0.4 mg/kg, p.o.32 daysMarked, dose-dependent decrease in tumor volume and weight. Tumor growth inhibition of 71.94% (0.1 mg/kg), 87.63% (0.2 mg/kg), and 96.14% (0.4 mg/kg).[3]
NudeMGC-803Gastric CancerThis compound0.2 mg/kg, p.o.Not SpecifiedPotent inhibition of tumor growth, with 70.62% tumor growth inhibition at 0.2 mg/kg.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of a this compound solution for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Prepare Stock Solution:

    • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.[1] Ensure the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.

  • Prepare Vehicle Solution:

    • In a sterile tube, prepare the vehicle solution by mixing the components in the following volumetric ratios: 40% PEG300, 5% Tween-80, and 45% Saline.[1][8] For example, to prepare 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.

  • Prepare Dosing Solution (Example for a final concentration of 2.5 mg/mL):

    • To prepare a 2.5 mg/mL working solution, add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO to 400 µL of PEG300 and mix thoroughly.[1]

    • Add 50 µL of Tween-80 to the mixture and mix again until uniform.[1]

    • Finally, add 450 µL of Saline to bring the total volume to 1 mL and vortex to ensure a clear and homogenous solution.[1]

    • Note: The final concentration of DMSO in this formulation is 10%.[8]

  • Storage and Use:

    • It is recommended to prepare the working solution fresh on the day of use.[1]

    • If continuous dosing for more than two weeks is planned, the stability of this formulation should be carefully considered.[1]

Protocol 2: In Vivo Administration of this compound by Oral Gavage

This protocol outlines the procedure for administering the prepared this compound solution to mice via oral gavage.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid)

  • Syringes (e.g., 1 mL)

  • Mouse scale for accurate body weight measurement

  • 70% ethanol for disinfection

Procedure:

  • Animal Handling and Preparation:

    • Weigh each mouse accurately to determine the correct volume of this compound solution to administer.

    • Handle the mice gently but firmly to minimize stress. Proper restraint techniques are crucial for safe and accurate oral gavage.

  • Dose Calculation:

    • Calculate the volume of the dosing solution required for each mouse based on its body weight and the desired dose (mg/kg).

    • For example, for a 20 g mouse and a dose of 0.4 mg/kg, using a 0.25 mg/mL solution:

      • Dose (mg) = 0.4 mg/kg * 0.02 kg = 0.008 mg

      • Volume (mL) = 0.008 mg / 0.25 mg/mL = 0.032 mL or 32 µL

  • Administration:

    • Draw the calculated volume of the this compound solution into the syringe fitted with a gavage needle.

    • Ensure there are no air bubbles in the syringe.

    • Gently insert the gavage needle into the mouse's esophagus and deliver the solution smoothly into the stomach. Avoid entering the trachea.

  • Post-Administration Monitoring:

    • Monitor the mice for any signs of distress or adverse reactions immediately after administration and at regular intervals throughout the study.

    • Record any observations, including changes in body weight, behavior, and overall health.[3]

Mandatory Visualizations

Signaling Pathway of this compound-Mediated c-Myc Degradation

WBC100_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm WBC100_n This compound Ternary_Complex This compound-c-Myc-CHIP Ternary Complex WBC100_n->Ternary_Complex cMyc c-Myc cMyc->Ternary_Complex CHIP E3 Ubiquitin Ligase (CHIP) CHIP->Ternary_Complex Ub_cMyc Ubiquitinated c-Myc Ternary_Complex->Ub_cMyc Ubiquitination Proteasome 26S Proteasome Ub_cMyc->Proteasome Nuclear Export WBC100_c This compound (Oral Administration) WBC100_c->WBC100_n Nuclear Entry Degradation c-Myc Degradation Proteasome->Degradation Apoptosis Apoptosis of Cancer Cells Degradation->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

InVivo_Workflow cluster_preparation Preparation Phase cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Tumor_Cell_Culture Tumor Cell Culture (e.g., MOLM-13, Mia-paca2) Tumor_Implantation Subcutaneous or Systemic Implantation of Tumor Cells Tumor_Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (e.g., NSG, Nude mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size (~100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of this compound or Vehicle Control Randomization->Treatment Dosing_Prep This compound Formulation Preparation Dosing_Prep->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Survival Treatment->Monitoring Daily/Twice Daily Dosing Endpoint Endpoint Analysis: Tumor Weight, Biomarkers (c-Myc levels) Monitoring->Endpoint

Caption: General workflow for in vivo efficacy studies of this compound.

References

preparing WBC100 stock solutions for research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: WBC100 Stock Solutions

Introduction

This compound, also known as 14-D-Valine-TPL, is a potent, selective, and orally active small molecule degrader of the c-Myc oncoprotein.[1][2] The c-Myc oncogene is implicated in a majority of human cancers and is frequently associated with poor clinical outcomes, making it a critical therapeutic target.[3][4] this compound functions as a "molecular glue," inducing the degradation of c-Myc, thereby inhibiting the growth of cancer cells where c-Myc is overexpressed.[2][3] These notes provide essential information and protocols for the preparation of this compound stock solutions for both in vitro and in vivo research applications.

Mechanism of Action

This compound selectively targets the c-Myc protein for degradation.[5] It binds to the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of c-Myc.[3][5] This binding facilitates the recruitment of the E3 ubiquitin ligase CHIP, which polyubiquitinates the c-Myc protein.[2][3] The ubiquitinated c-Myc is then recognized and degraded by the 26S proteasome, leading to a rapid reduction in cellular c-Myc levels and subsequently inducing apoptosis in cancer cells.[3][5] This targeted degradation is highly selective for c-Myc, with minimal impact on other proteins such as XPB, Rpb1, and STAT3.[3][6]

Physicochemical and Handling Data

All quantitative data regarding this compound's properties, solubility, and storage are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 2095780-08-6 [6][7]
Molecular Formula C25H33NO7 [6][7]
Molecular Weight 459.53 g/mol [6]
Appearance Solid Powder [5]
In Vitro Solubility 100 mg/mL (217.61 mM) in DMSO [6]

| In Vivo Formulation Solubility | 2.5 mg/mL (5.44 mM) in various vehicles |[1][6] |

Table 2: Storage and Stability of this compound

Form Storage Temperature Shelf Life Reference
Solid Powder -20°C 3 years [6]
4°C 2 years [6]
In Solvent -80°C 6 months [1][6]

| | -20°C | 1 month |[1][6] |

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mM stock solution in DMSO, suitable for most cell-based assays.

Materials:

  • This compound solid powder

  • Anhydrous or sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (water bath or probe)

Procedure:

  • Preparation: Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.595 mg of this compound.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-30 minutes.[6][8] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can inactivate the product, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6]

Protocol 2: Preparation of Working Solution for In Vivo Administration

This protocol details the preparation of a 2.5 mg/mL this compound solution for oral administration in animal models, using a common solvent vehicle.

Materials:

  • This compound solid powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile conical tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator

Procedure:

  • Safety: Perform all steps in a chemical fume hood using appropriate PPE.

  • Prepare High-Concentration DMSO Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Solvent Addition (Sequential): For the final 2.5 mg/mL working solution, the vehicle composition is typically 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][6] To prepare 1 mL of the final solution, follow these steps in order: a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock. Mix thoroughly by vortexing.[1] b. Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.[1] c. Add 450 µL of saline to bring the total volume to 1 mL. Vortex again to ensure complete mixing.[1]

  • Dissolution Assistance: If any precipitation occurs, use sonication and/or gentle warming (37°C) to achieve a clear solution.[1][8]

  • Administration: Use the freshly prepared solution for animal dosing. This formulation is intended for immediate use.

Visualizations

Diagram 1: this compound Mechanism of Action

The following diagram illustrates the signaling pathway through which this compound induces the degradation of the c-Myc oncoprotein.

WBC100_Mechanism cluster_cytoplasm Nucleus cluster_degradation Degradation Pathway This compound This compound Complex This compound-cMyc-CHIP Ternary Complex This compound->Complex cMyc c-Myc Protein cMyc->Complex CHIP CHIP (E3 Ligase) CHIP->Complex UbcMyc Polyubiquitinated c-Myc Complex->UbcMyc   Ubiquitination Ub Ubiquitin Ub->UbcMyc Proteasome 26S Proteasome UbcMyc->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

This compound induces c-Myc degradation via the ubiquitin-proteasome pathway.

Diagram 2: Experimental Workflow for In Vivo Solution Preparation

This workflow diagram outlines the sequential steps for preparing a this compound formulation suitable for in vivo studies.

InVivo_Prep_Workflow start Start: Prepare Vehicle Components (DMSO, PEG300, Tween-80, Saline) step1 Step 1: Create concentrated stock (e.g., 25 mg/mL this compound in DMSO) start->step1 step2 Step 2: Add 10% volume of This compound stock to 40% volume PEG300 step1->step2 action1 Vortex/Sonicate until clear step2->action1 step3 Step 3: Add 5% volume Tween-80 action2 Vortex to mix step3->action2 step4 Step 4: Add 45% volume Saline to reach final concentration action3 Vortex to mix step4->action3 action1->step3 action2->step4 end Final Solution (2.5 mg/mL) Ready for administration action3->end

Sequential workflow for preparing this compound in vivo dosing solutions.

References

Application of WBC100 in Xenograft Tumor Models: Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of WBC100, a selective c-Myc degrader, in various xenograft tumor models. This compound has demonstrated significant potential in regressing tumors where c-Myc is overexpressed.

This compound is an orally active small-molecule that operates as a "molecular glue," selectively inducing the degradation of the c-Myc oncoprotein.[1][2] The c-Myc oncogene is implicated in a majority of human cancers and is frequently associated with poor patient outcomes, making it a highly desirable therapeutic target.[1][2] this compound exerts its effect by targeting the nuclear localization signal (NLS) region of c-Myc, facilitating its degradation through the ubiquitin E3 ligase CHIP-mediated 26S proteasome pathway, which ultimately leads to cancer cell apoptosis.[1][2][3] Preclinical studies have shown its potent anti-tumor activity in various xenograft models, including those for pancreatic ductal adenocarcinoma (PDAC), gastric cancer, and acute myeloid leukemia (AML).[1][2]

Mechanism of Action of this compound

The diagram below illustrates the signaling pathway through which this compound induces the degradation of the c-Myc protein.

WBC100_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm This compound This compound cMyc c-Myc Protein (NLS1-Basic-NLS2 Region) This compound->cMyc Binds to CHIP CHIP (E3 Ubiquitin Ligase) This compound->CHIP Recruits Ubiquitination Ubiquitination cMyc->Ubiquitination Tagged for degradation CHIP->Ubiquitination Mediates Proteasome 26S Proteasome Degradation c-Myc Degradation Proteasome->Degradation Results in Ubiquitination->Proteasome Enters Apoptosis Apoptosis of Cancer Cell Degradation->Apoptosis Leads to

Caption: Mechanism of this compound-induced c-Myc degradation.

Efficacy of this compound in Xenograft Models: A Data Summary

The following tables summarize the in vivo efficacy of this compound across different cancer types and xenograft models as reported in preclinical studies.

Table 1: Efficacy of this compound in Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model

Cell LineMouse ModelTreatment GroupDosageAdministration RouteTumor Growth Inhibition (TGI)Reference
Mia-paca2XenograftThis compound0.1 mg/kgOral71.94%[1]
Mia-paca2XenograftThis compound0.2 mg/kgOral87.63%[1]
Mia-paca2XenograftThis compound0.4 mg/kgOral96.14%[1]
Mia-paca2XenograftGemcitabineStandard DoseN/A31.83%[1]

Table 2: Efficacy of this compound in Gastric Cancer Xenograft Model

Cell LineMouse ModelTreatment GroupDosageAdministration RouteTumor Growth Inhibition (TGI)Reference
MGC-803XenograftThis compound0.2 mg/kgOral70.62%[1]
MGC-803XenograftThis compound0.4 mg/kgOral97.74%[1]

Table 3: Efficacy of this compound in Acute Myeloid Leukemia (AML) Xenograft Models

Cell Line/ModelMouse ModelTreatment GroupDosageAdministration RouteOutcomeReference
MOLM-13XenograftThis compound0.1 mg/kgOral (twice daily)Significantly inhibited tumor growth and prolonged survival[4][5]
MOLM-13XenograftThis compound0.2 - 0.4 mg/kgOral (twice daily)Eradicated tumor cells, all mice disease-free at day 35[4][5]
MOLM-13 (refractory)XenograftThis compound0.4 - 0.8 mg/kgOral (once daily)Eliminated refractory tumor cells[4][5]
Primary AML CellsPDX (NSG mice)This compound0.4 mg/kgOral (once daily)Potent, dose-dependent tumor regression[1]
Primary AML CellsPDX (NSG mice)This compound0.8 mg/kgOral (once daily)Potent, dose-dependent tumor regression[1]

Experimental Protocols

The following are detailed protocols for the application of this compound in xenograft tumor models, synthesized from published preclinical studies.

General Experimental Workflow

The diagram below outlines the typical workflow for evaluating the efficacy of this compound in a xenograft tumor model.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis start Select c-Myc Overexpressing Cancer Cell Line implant Implant Cells into Immunodeficient Mice start->implant tumor_growth Monitor Tumor Growth (e.g., to ~100 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups (Vehicle, this compound, Control) tumor_growth->randomize treatment Administer this compound (Oral Gavage) randomize->treatment monitor Monitor Tumor Volume and Body Weight treatment->monitor euthanize Euthanize Mice at End of Study monitor->euthanize excise Excise and Weigh Tumors euthanize->excise analyze Analyze Data (TGI, Western Blot, etc.) excise->analyze end Report Findings analyze->end

Caption: General workflow for a this compound xenograft study.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model

1. Cell Culture:

  • Culture c-Myc overexpressing cancer cell lines (e.g., Mia-paca2 for pancreatic cancer, MGC-803 for gastric cancer, MOLM-13 for AML) in appropriate media and conditions as per standard protocols.[1]

2. Animal Models:

  • Utilize immunodeficient mice (e.g., BALB/c nude or NSG mice).[1][6] All animal experiments should be approved by the relevant institutional ethics committee.[1]

3. Tumor Cell Implantation:

  • Subcutaneously inject a suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells in sterile PBS or Matrigel) into the flank of each mouse.[1]

4. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.[1]

5. Treatment with this compound:

  • When tumors reach a predetermined size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.[1]

  • Prepare this compound for oral administration. A formulation for oral gavage can be prepared by dissolving this compound in a vehicle such as a solution containing DMSO, PEG300, Tween-80, and saline.[5]

  • Administer this compound orally at the desired dosages (e.g., 0.1, 0.2, 0.4, 0.8 mg/kg) once or twice daily.[1][4][5] The control group should receive the vehicle only.

  • Monitor the body weight of the mice throughout the study as an indicator of toxicity.[1]

6. Endpoint Analysis:

  • At the end of the study (e.g., after 20-21 days of treatment), euthanize the mice.[1][4]

  • Excise the tumors and measure their final weight.[1]

  • Calculate the Tumor Growth Inhibition (TGI) percentage.

  • For mechanistic studies, tumor tissues can be collected for Western blot analysis to confirm the degradation of c-Myc.[1]

Protocol 2: Patient-Derived Xenograft (PDX) Model

1. Patient Tumor Tissue:

  • Obtain fresh tumor tissue from patients with c-Myc overexpressing cancers (e.g., AML) with appropriate ethical approval and patient consent.[1]

2. Animal Models:

  • Use highly immunodeficient mice such as NSG (NOD scid gamma) mice to support the engraftment of human tissues.[1]

3. Tumor Implantation:

  • Directly implant small fragments of the patient's tumor tissue subcutaneously into the flanks of the NSG mice.[1]

4. Engraftment and Tumor Growth:

  • Monitor the mice for successful tumor engraftment and growth. This may take longer and be more variable than with cell lines.

5. Treatment and Analysis:

  • Once tumors are established (e.g., ~100 mm³), follow the same procedures for treatment with this compound and endpoint analysis as described in the CDX model protocol.[1]

  • Confirm the myeloid lineage of the PDX model through methods like Western blot for CD33 and flow cytometry for CD33, CD13, and MPO.[1]

These protocols provide a framework for the preclinical evaluation of this compound in xenograft models. Researchers should adapt these methods based on the specific cancer type, cell line, and experimental objectives. The potent and selective c-Myc degradation induced by this compound makes it a compelling candidate for further investigation in c-Myc-driven malignancies.

References

Application Notes and Protocols for Assessing WBC100 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WBC100 is a novel small molecule designed to selectively induce the degradation of the c-Myc oncoprotein, a critical regulator of cell proliferation and survival that is frequently overexpressed in a wide range of human cancers.[1][2] The assessment of this compound's anti-cancer efficacy in a controlled laboratory setting is a crucial first step in its preclinical development. In vitro assays provide a rapid, reproducible, and cost-effective means to evaluate the biological activity of this compound, offering valuable insights into its mechanism of action and identifying cancer types that are most likely to respond to treatment.[3][4][5]

These application notes provide detailed protocols for a panel of standard in vitro assays to comprehensively evaluate the efficacy of this compound. The described methods will enable researchers to quantify the effects of this compound on cancer cell viability, induction of apoptosis (programmed cell death), and cell cycle progression. Furthermore, a protocol for Western blotting is included to confirm the targeted degradation of the c-Myc protein.

Key In Vitro Efficacy Assays for this compound

A multi-faceted approach is recommended to thoroughly assess the in vitro efficacy of this compound. The following assays provide a comprehensive profile of the compound's anti-cancer activity:

  • Cell Viability Assay (MTT): To determine the dose-dependent cytotoxic effects of this compound on cancer cell lines.

  • Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of apoptosis in response to this compound treatment.

  • Cell Cycle Analysis (Propidium Iodide Staining): To investigate the impact of this compound on the progression of cancer cells through the cell cycle.

  • Western Blotting: To verify the mechanism of action by measuring the levels of c-Myc protein following this compound treatment.

Data Presentation

The following tables present hypothetical data obtained from the described in vitro assays, illustrating the expected anti-cancer effects of this compound in c-Myc-overexpressing cancer cell lines.

Table 1: Cell Viability (MTT Assay) - IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer Typec-Myc ExpressionThis compound IC50 (nM)
MOLM-13Acute Myeloid LeukemiaHigh50
Mia-PaCa-2Pancreatic CancerHigh75
MGC-803Gastric CancerHigh120
A549Lung CancerLow> 10,000
MCF-7Breast CancerLow> 10,000

Table 2: Apoptosis Induction (Annexin V/PI Staining) in MOLM-13 Cells Treated with this compound for 48 hours

TreatmentConcentration (nM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control05.22.1
This compound5025.815.4
This compound10045.128.9

Table 3: Cell Cycle Analysis (Propidium Iodide Staining) in MOLM-13 Cells Treated with this compound for 24 hours

TreatmentConcentration (nM)G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control045.335.119.6
This compound5068.715.216.1
This compound10075.28.915.9

Table 4: Western Blot Analysis of c-Myc Protein Levels in MOLM-13 Cells Treated with this compound for 24 hours

TreatmentConcentration (nM)Relative c-Myc Protein Level (Normalized to ß-actin)
Vehicle Control01.00
This compound500.25
This compound1000.05

Experimental Protocols

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Materials:

  • Cancer cells treated with this compound or vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound or vehicle control for the desired time point.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[3][9][10]

Materials:

  • Cancer cells treated with this compound or vehicle control

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound or vehicle control for the desired time.

  • Harvest the cells and wash them once with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • After fixation, wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use software to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins, in this case, c-Myc, in cell lysates.[2][5][11][12][13]

Materials:

  • Cancer cells treated with this compound or vehicle control

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-Myc and anti-ß-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound or vehicle control for the specified time.

  • Lyse the cells in RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Incubate the membrane with a chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control protein (e.g., ß-actin) to ensure equal protein loading.

  • Quantify the band intensities using densitometry software and normalize the c-Myc protein levels to the loading control.

Visualizations

WBC100_Signaling_Pathway cluster_0 This compound Mechanism of Action cluster_1 Downstream Effects This compound This compound cMyc c-Myc Protein This compound->cMyc Binds E3_Ligase E3 Ubiquitin Ligase cMyc->E3_Ligase Recruited by this compound Proteasome Proteasome cMyc->Proteasome Targeted for Degradation E3_Ligase->cMyc Ubiquitination Degradation Degraded c-Myc Proteasome->Degradation Cell_Cycle Cell Cycle Arrest (G1 Phase) Degradation->Cell_Cycle Apoptosis Apoptosis Degradation->Apoptosis Cell_Proliferation Decreased Cell Proliferation Degradation->Cell_Proliferation

Caption: Hypothetical signaling pathway of this compound action.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select c-Myc Overexpressing Cancer Cell Line culture Cell Culture and Seeding start->culture treatment Treat with this compound (Dose-Response and Time-Course) culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle western Western Blot (c-Myc Degradation) treatment->western data_analysis Data Analysis and Interpretation mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis conclusion Conclusion: Assess this compound Efficacy data_analysis->conclusion

Caption: Experimental workflow for assessing this compound efficacy.

Logical_Relationships cluster_mechanism Mechanism of Action cluster_cellular_outcomes Cellular Outcomes This compound This compound Treatment cMyc_degradation c-Myc Degradation (Verified by Western Blot) This compound->cMyc_degradation cell_cycle_arrest G1 Cell Cycle Arrest (Measured by PI Staining) cMyc_degradation->cell_cycle_arrest apoptosis_induction Apoptosis Induction (Measured by Annexin V/PI) cMyc_degradation->apoptosis_induction viability Decreased Cell Viability (Measured by MTT Assay) cell_cycle_arrest->viability apoptosis_induction->viability

Caption: Logical relationship of assays for this compound efficacy.

References

Application Notes and Protocols for Oral Administration of WBC100 to Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the oral administration of WBC100, a potent and selective c-Myc degrader, to mouse models for preclinical research. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an orally active small molecule that functions as a "molecular glue" to induce the degradation of the c-Myc oncoprotein.[1][2][3][4] Deregulation of c-Myc is implicated in a majority of human cancers, making it a critical therapeutic target.[3][4] this compound selectively targets c-Myc for degradation via the ubiquitin E3 ligase CHIP-mediated 26S proteasome pathway, leading to apoptosis in cancer cells with c-Myc overexpression.[1][2][3][4][5] Preclinical studies have demonstrated its potent anti-tumor activity in various xenograft mouse models with good tolerability.[2][4][5]

Mechanism of Action

This compound acts by binding to both the c-Myc protein and the E3 ubiquitin ligase CHIP. This induced proximity facilitates the ubiquitination of c-Myc, marking it for degradation by the 26S proteasome. This targeted degradation of c-Myc leads to the suppression of tumor growth and apoptosis in c-Myc-driven cancers.[1][2][3][5]

WBC100_Mechanism_of_Action cluster_nucleus Cell Nucleus cMyc c-Myc Oncoprotein Proteasome 26S Proteasome cMyc->Proteasome Targeted for Degradation This compound This compound This compound->cMyc Binds to NLS1-Basic-NLS2 region CHIP E3 Ubiquitin Ligase (CHIP) This compound->CHIP Recruits CHIP->cMyc Mediates Ubiquitination Ub Ubiquitin Ub->cMyc Degradation Degraded c-Myc (Peptides) Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Leads to

Caption: Mechanism of action of this compound in inducing c-Myc degradation.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of this compound from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in c-Myc Overexpressing Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MOLM-13Acute Myeloid Leukemia16
H9T-cell Lymphoma17
Mia-paca2Pancreatic Cancer61

Data sourced from MedchemExpress and Probechem Biochemicals product pages.[1][2]

Table 2: In Vivo Anti-tumor Activity of Orally Administered this compound in a MOLM-13 Xenograft Model

Dosage RegimenDurationOutcome
0.1 mg/kg, twice daily21 daysSignificantly inhibited tumor growth and prolonged survival.
0.2 mg/kg, twice daily21 daysEradicated MOLM-13-luciferase cells; disease-free survival at day 35.
0.4 mg/kg, twice daily21 daysEradicated MOLM-13-luciferase cells; disease-free survival at day 35.
0.4 mg/kg, once daily14 daysEliminated refractory MOLM-13-luciferase cells.
0.8 mg/kg, once daily14 daysEliminated refractory MOLM-13-luciferase cells.

Data extracted from preclinical studies.[1][3]

Experimental Protocols

Formulation of this compound for Oral Administration

This protocol yields a 2.5 mg/mL clear solution of this compound suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

Procedure:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly until the solution is homogenous.

  • Add 50 µL of Tween-80 and mix again until evenly distributed.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

  • Vortex the solution to ensure it is clear and homogenous.

Note: For continuous dosing periods exceeding half a month, the stability of this formulation should be carefully considered.[1]

Protocol for Oral Gavage in Mice

This protocol outlines the standard procedure for administering this compound solution to mice via oral gavage. This procedure should only be performed by trained personnel.

Materials:

  • This compound dosing solution

  • Mouse scale

  • 18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip.[6]

  • 1 mL syringe

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the required dosing volume. The maximum recommended volume is 10 ml/kg.[6]

    • Measure the length from the tip of the mouse's nose to the last rib to determine the correct insertion depth of the gavage needle. Mark this length on the needle.[7]

  • Restraint:

    • Properly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and prevent movement.[7]

    • Gently extend the mouse's head back to create a straight line from the mouth to the esophagus.[6]

  • Gavage Needle Insertion:

    • Attach the gavage needle to the syringe filled with the calculated dose of this compound solution.

    • Gently insert the gavage needle into the diastema (the gap behind the incisors) of the mouse's mouth.[8]

    • Advance the needle smoothly along the upper palate until it passes into the esophagus. The mouse may exhibit a swallowing reflex.[6]

    • Crucially, if any resistance is met, do not force the needle. Withdraw and attempt re-insertion.[7]

  • Dose Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution over 2-3 seconds.[8]

    • Administering the solution too quickly can cause reflux.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle following the same path of insertion.[6]

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[6]

    • Continue to monitor the animals 12-24 hours post-dosing.[6][9]

Oral_Gavage_Workflow start Start weigh Weigh Mouse and Calculate Dose Volume start->weigh prepare_dose Prepare this compound Solution in Syringe weigh->prepare_dose restrain Restrain Mouse (Scruffing) prepare_dose->restrain insert_needle Gently Insert Gavage Needle restrain->insert_needle check_resistance Resistance Met? insert_needle->check_resistance check_resistance->insert_needle Yes, Re-attempt administer Slowly Administer This compound Solution check_resistance->administer No remove_needle Gently Remove Needle administer->remove_needle monitor Monitor Mouse for Signs of Distress remove_needle->monitor end End monitor->end

Caption: Experimental workflow for oral administration of this compound to mice.

Safety and Tolerability

In preclinical studies, this compound was well-tolerated in mice at efficacious doses.[5] Continuous oral administration of 0.4 mg/kg twice daily for two weeks to healthy mice showed no systemic toxicity, with no significant changes in body weight, blood counts, or liver enzymes.[5] A first-in-human phase I trial has also shown a tolerable safety profile in patients with advanced solid tumors.[10][11]

Disclaimer: These protocols are for research purposes only. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

Application Notes and Protocols for WBC100 in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] The transcription factor c-Myc is a key driver in many human cancers, including AML, where its overexpression is often associated with poor prognosis.[2][3][4] Historically, c-Myc has been considered an "undruggable" target.[2][5] WBC100 is a novel, orally active small-molecule that functions as a "molecular glue" to induce the selective degradation of c-Myc protein.[2][4][5][6][7] This document provides detailed application notes and protocols for the use of this compound in preclinical AML research models.

Mechanism of Action

This compound targets the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of the c-Myc protein.[2][5][7] This binding event facilitates the recruitment of the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation of c-Myc by the 26S proteasome.[2][4][5][6][7] The degradation of c-Myc ultimately results in the induction of apoptosis in cancer cells that are dependent on high levels of this oncoprotein.[2][5]

WBC100_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound cMyc c-Myc This compound->cMyc Binds to NLS1-Basic-NLS2 region CHIP E3 Ligase (CHIP) cMyc->CHIP Recruits Proteasome 26S Proteasome cMyc->Proteasome Targeted to CHIP->cMyc Ubiquitination Degradation c-Myc Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Figure 1: Proposed mechanism of action for this compound.

In Vitro Efficacy of this compound in AML Cell Lines

This compound demonstrates potent and selective cytotoxic activity against AML cell lines with high c-Myc expression. The half-maximal inhibitory concentration (IC50) values for various cell lines after 72 hours of treatment are summarized below.

Cell LineCancer Typec-Myc ExpressionIC50 (nM)Reference
MOLM-13 Acute Myeloid LeukemiaHigh16[6]
H9 T-cell LymphomaHigh17[6]
Mia-paca2 Pancreatic Ductal AdenocarcinomaHigh61[6]
L02 Normal Human LiverLow2205[6]
MRC-5 Normal Human LungLow151[6]
WI38 Normal Human LungLow570[6]

Table 1: In vitro activity of this compound in various cancer and normal cell lines.

In Vivo Efficacy of this compound in AML Xenograft Models

This compound has shown significant anti-tumor activity in preclinical in vivo models of AML.

Orthotopic MOLM-13 Xenograft Model

In a study using an orthotopic human AML model with refractory MOLM-13-luciferase cells in NOD/SCID/IL2Rγ-/- (NSG) mice, orally administered this compound demonstrated dose-dependent antitumor activity.[2][6]

Treatment Group (n=10 per group)Dosage & AdministrationOutcomeReference
Vehicle ControlN/AProgressive disease[2]
This compound0.1 mg/kg, orally, twice daily for 21 daysSignificant tumor growth inhibition and prolonged survival.[4][6][6]
This compound0.2 mg/kg, orally, twice daily for 21 daysPotent tumor regression, with all mice being disease-free.[2][4][6][2][6]
This compound0.4 mg/kg, orally, twice daily for 21 daysPotent tumor regression, with all mice being disease-free.[2][4][6][2][6]
(+)-JQ1 (BET inhibitor)50 mg/kg, intraperitoneal, once daily for 14 daysNo obvious effect on tumor growth.[4][6][6]

Table 2: In vivo efficacy of this compound in the MOLM-13 orthotopic AML model.

Patient-Derived Xenograft (PDX) Model

This compound was also effective in a patient-derived xenograft (PDX) mouse model, confirming its activity against primary c-Myc overexpressing leukemia cells.[2]

Treatment Group (n=5 per group)Dosage & AdministrationOutcomeReference
Vehicle ControlN/AProgressive tumor growth.[2]
This compoundOrally for 21 days (specific dosage not detailed in abstract)Significant inhibition of tumor growth.[8][2]

Table 3: In vivo efficacy of this compound in an AML PDX model.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 values of this compound in AML cell lines.

Materials:

  • AML cell lines (e.g., MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

In_Vitro_Workflow Start Start Seed_Cells Seed AML cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with serial dilutions of this compound Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Measure absorbance Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for in vitro cell viability assay.
In Vivo Orthotopic AML Xenograft Model

This protocol describes the establishment and treatment of an orthotopic AML model in mice.

Materials:

  • NOD/SCID/IL2Rγ-/- (NSG) mice

  • MOLM-13-luciferase cells

  • This compound

  • Vehicle for oral administration

  • Bioluminescence imaging system

Procedure:

  • Inject MOLM-13-luciferase cells intravenously into NSG mice.

  • Monitor tumor engraftment and progression using bioluminescence imaging.

  • Once the tumor is established, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 0.1, 0.2, 0.4 mg/kg) or vehicle orally twice daily for the duration of the study (e.g., 21 days).

  • Monitor tumor burden regularly using bioluminescence imaging.

  • Record mouse body weight and monitor for any signs of toxicity.

  • At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., western blotting, immunohistochemistry).

In_Vivo_Workflow Start Start Inject_Cells Inject MOLM-13-luciferase cells into NSG mice Start->Inject_Cells Monitor_Engraftment Monitor tumor engraftment (Bioluminescence) Inject_Cells->Monitor_Engraftment Randomize_Mice Randomize mice into groups Monitor_Engraftment->Randomize_Mice Treat_Mice Administer this compound or vehicle orally Randomize_Mice->Treat_Mice Monitor_Tumor Monitor tumor burden and toxicity Treat_Mice->Monitor_Tumor Analyze_Results Analyze data (tumor volume, survival) Monitor_Tumor->Analyze_Results End End Analyze_Results->End

Figure 3: Workflow for in vivo AML xenograft studies.
Western Blotting for c-Myc Degradation

This protocol is to confirm the this compound-induced degradation of c-Myc protein.

Materials:

  • AML cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat AML cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.

Synergistic Effects with Other Agents

Recent studies have explored the combination of this compound with other targeted therapies. For instance, this compound has been shown to synergize with the Bcl-2 inhibitor Venetoclax in killing AML cell lines (Kasumi-1, MOLM-13, MV4-11) and primary AML cells in vitro.[9] This combination leads to enhanced induction of apoptosis.[9]

Clinical Development

A first-in-human, phase I clinical trial of this compound in patients with solid tumors is underway (NCT05100251) to evaluate its safety, tolerability, and preliminary efficacy.[10]

Conclusion

This compound is a promising c-Myc targeting agent with demonstrated preclinical activity in AML models. Its novel mechanism of action, oral bioavailability, and potent anti-leukemic effects make it a valuable tool for AML research and a potential candidate for clinical development, both as a single agent and in combination therapies.

References

Application Notes & Protocols: A Practical Guide to Applying WBC100 in Pancreatic Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pancreatic cancer, particularly pancreatic ductal adenocarcinoma (PDAC), remains one of the most lethal malignancies due to its aggressive nature and resistance to conventional therapies.[1][2][3] The transcription factor c-Myc is a master driver of tumorigenesis and is frequently overexpressed in a majority of human cancers, including pancreatic cancer, where it is associated with poor outcomes.[1][4][5][6] Historically considered "undruggable," c-Myc has become a high-priority target for novel therapeutic strategies.[1][4][6] WBC100 is a first-in-class, orally active small-molecule "molecular glue" that selectively induces the degradation of c-Myc protein, offering a promising targeted therapy approach for c-Myc-driven cancers.[1][4][5][7]

This guide provides researchers, scientists, and drug development professionals with a practical overview and detailed protocols for utilizing this compound in preclinical pancreatic cancer studies.

Mechanism of Action

This compound functions by directly targeting the c-Myc oncoprotein for proteasomal degradation. It specifically binds to the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of c-Myc.[1][8] This binding event induces a conformational change that allows for the recruitment of the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-Interacting Protein).[1][5][7][8] CHIP then polyubiquitinates c-Myc, tagging it for recognition and degradation by the 26S proteasome. The resulting depletion of c-Myc protein leads to cell cycle arrest and apoptosis in cancer cells that are dependent on high levels of c-Myc for their survival.[1]

WBC100_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_ternary Ternary Complex Formation cMyc c-Myc Protein cMyc_WBC100_CHIP c-Myc :: this compound :: CHIP cMyc->cMyc_WBC100_CHIP + this compound This compound This compound CHIP CHIP (E3 Ligase) CHIP->cMyc_WBC100_CHIP + cMyc_Ub Polyubiquitinated c-Myc cMyc_WBC100_CHIP->cMyc_Ub Ubiquitination Ub Ubiquitin Ub->cMyc_WBC100_CHIP Proteasome 26S Proteasome cMyc_Ub->Proteasome Apoptosis Apoptosis cMyc_Ub->Apoptosis Depletion of c-Myc leads to Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of this compound-induced c-Myc degradation.

Quantitative Data Summary

This compound demonstrates potent and selective activity against cancer cells overexpressing c-Myc. Its efficacy has been quantified in both in vitro and in vivo pancreatic cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer and Other Cell Lines

Cell Line Cancer Type c-Myc Expression IC50 (nM) Reference
Mia-paca2 Pancreatic High 61 [7]
MOLM-13 AML High 16 [7]
H9 T-cell Lymphoma High 17 [7]
L02 Normal Liver Low 2205 [7]
MRC-5 Normal Lung Low 151 [7]

| WI38 | Normal Lung | Low | 570 |[7] |

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model (Mia-paca2)

Treatment Group Dose (mg/kg) Dosing Schedule Tumor Growth Inhibition (TGI) Reference
This compound 0.1 Oral, Twice Daily 71.94% [1][9]
This compound 0.2 Oral, Twice Daily 87.63% [1][9]
This compound 0.4 Oral, Twice Daily 96.14% [1][9]

| Gemcitabine (Standard-of-Care) | N/A | Standard | 31.83% |[1] |

Experimental Protocols & Workflow

Successful application of this compound in pancreatic cancer studies involves a sequence of in vitro characterization followed by in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: This compound is effective in c-Myc-driven Pancreatic Cancer select_cells 1. Select Cell Lines (e.g., Mia-paca2 for high c-Myc) start->select_cells viability_assay 2. Cell Viability Assay (Determine IC50) select_cells->viability_assay western_blot 3. Western Blot Analysis (Confirm c-Myc Degradation) viability_assay->western_blot mechanism_assay 4. Mechanistic Assays (e.g., Ubiquitination Assay) western_blot->mechanism_assay animal_model 5. Establish Xenograft Model (e.g., Mia-paca2 in nude mice) mechanism_assay->animal_model Promising In Vitro Results treatment 6. Administer this compound (Dose-response study) animal_model->treatment monitor 7. Monitor Tumor Growth & Animal Health treatment->monitor endpoint 8. Endpoint Analysis (Tumor weight, IHC, etc.) monitor->endpoint end Data Analysis & Conclusion endpoint->end

Caption: General experimental workflow for evaluating this compound.
Protocol 1: In Vitro Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., Mia-paca2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT or CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration may range from 0 nM to 320 nM or higher.[5][7] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[10][11][12]

  • Viability Assessment:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are dissolved.

    • For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[12]

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot for c-Myc Degradation

This protocol verifies that this compound induces the degradation of c-Myc protein in a dose- and time-dependent manner.

Materials:

  • Pancreatic cancer cells (e.g., Mia-paca2)

  • This compound and MG-132 (proteasome inhibitor)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Myc, anti-β-actin (loading control). Optional: anti-XPB, anti-Rpb1, anti-STAT3 for selectivity check.[1][13]

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Seed Mia-paca2 cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0, 20, 40, 80, 160, 320 nM) for 24 hours.[7] For a time-course experiment, use a fixed concentration of this compound and harvest cells at different time points (e.g., 0, 6, 12, 24 hours).

  • Proteasome Inhibition (Control): To confirm the degradation pathway, pre-treat cells with MG-132 (e.g., 1 µM) for 1-2 hours before adding this compound.[1][13] This should "rescue" or attenuate the degradation of c-Myc.[1][5][7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary anti-c-Myc antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading. Compare the intensity of the c-Myc bands across different treatments.

Protocol 3: In Vivo Xenograft Model for Pancreatic Cancer

This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in an animal model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • 4-6 week old immunodeficient mice (e.g., BALB/c nude mice)

  • Mia-paca2 pancreatic cancer cells

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Cell Implantation: Subcutaneously inject approximately 5 x 10^6 Mia-paca2 cells, often resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.[2][14]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor the mice regularly.

  • Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control (oral gavage)

    • This compound (e.g., 0.1 mg/kg, oral, twice daily)[1][9]

    • This compound (e.g., 0.2 mg/kg, oral, twice daily)[1][9]

    • This compound (e.g., 0.4 mg/kg, oral, twice daily)[1][9]

    • Positive control (e.g., Gemcitabine)[1]

  • Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.[8] Monitor for any signs of toxicity.

  • Study Endpoint: Continue treatment for a predefined period (e.g., 21-32 days).[1][5] The study may be terminated when tumors in the control group reach a maximum allowed size.

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and photograph them.[8] Portions of the tumor can be flash-frozen for western blot analysis or fixed in formalin for immunohistochemistry (IHC) to assess c-Myc levels and proliferation markers (e.g., Ki-67).

Clinical Relevance

The preclinical data for this compound has led to clinical investigation. A first-in-human, Phase I clinical trial (NCT05100251) is evaluating the safety and efficacy of this compound in patients with advanced solid tumors.[4][6] Preliminary results have shown a tolerable safety profile and early signs of anti-tumor activity, particularly in patients with pancreatic cancer.[4][6] In an evaluable cohort of six pancreatic cancer patients, one achieved a partial response (16.7%) and two had stable disease (33.3%).[4] These findings underscore the potential of this compound as a viable therapeutic agent and support its continued study in pancreatic cancer.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing WBC100 Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of WBC100 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound?

A1: this compound is reported to be water-soluble at acidic pH levels, specifically below pH 5.0.[1] For in vivo studies, formulations have been developed to achieve a concentration of 2.5 mg/mL using various solvent systems.[2][3]

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective c-Myc molecule glue degrader.[2][4] It functions by targeting the c-Myc protein and inducing its degradation through the ubiquitin E3 ligase CHIP-mediated 26S proteasome pathway.[1][2][4][5] This leads to the suppression of c-Myc overexpressing tumors.[1][2]

Q3: Are there established in vivo formulation protocols for this compound?

A3: Yes, several protocols have been successfully used to prepare this compound for in vivo administration, achieving a solubility of 2.5 mg/mL. These include co-solvent, cyclodextrin, and lipid-based formulations.[2][3] Detailed protocols are provided in the Experimental Protocols section.

Q4: What general strategies can be employed to improve the solubility of poorly soluble compounds like this compound?

A4: A variety of techniques can be used to enhance the solubility of challenging compounds. These include physical modifications such as particle size reduction (micronization and nanosuspension) and creating solid dispersions.[6][7][8][9][10][11][12][13][14] Chemical modifications like pH adjustment, salt formation, and complexation (e.g., with cyclodextrins) are also common.[7][11][13] Additionally, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be effective.[7][9]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation of this compound during formulation preparation. The solvent system may not be optimal for the desired concentration, or the order of solvent addition may be incorrect.Ensure solvents are added in the specified order. Gentle heating and/or sonication can aid in dissolution.[2] If precipitation persists, consider preparing a more dilute solution or exploring an alternative formulation strategy.
High variability in plasma concentrations in animal studies. This can be due to inconsistent dissolution of the compound in the gastrointestinal tract. Factors like the presence or absence of food can also significantly impact absorption.Standardize feeding conditions for the animals (e.g., consistent fasting period).[15] Consider using a solubilization technique that enhances dissolution rates, such as a solid dispersion or a lipid-based formulation, to minimize variability.[15]
Low oral bioavailability despite using a solubilization formulation. The issue may be related to factors other than solubility, such as high first-pass metabolism or efflux by transporters.Investigate the metabolic stability of this compound. If metabolism is high, co-administration with a metabolic inhibitor (if appropriate for the study) could be considered. Permeability assays can help determine if efflux is a contributing factor.
Difficulty achieving the desired concentration with the recommended protocols. The purity of the this compound sample may differ, or there may be slight variations in the excipients used.Re-verify the purity of your this compound lot. Ensure the quality and source of your formulation excipients are consistent. A small-scale solubility screen with slight variations in the excipient ratios may help optimize the formulation for your specific materials.

Experimental Protocols

The following are established protocols for the formulation of this compound for in vivo studies to a concentration of 2.5 mg/mL.

Protocol 1: Co-solvent Formulation

  • Add each solvent sequentially in the following order:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • After the addition of all solvents, use sonication to ensure the solution is clear and fully dissolved.[2][3]

Protocol 2: Cyclodextrin-Based Formulation

  • Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

  • Add each component in the following order:

    • 10% DMSO

    • 90% of the 20% SBE-β-CD in saline solution

  • Use sonication to achieve a clear solution.[2][3]

Protocol 3: Lipid-Based Formulation

  • Add each solvent in the following order:

    • 10% DMSO

    • 90% Corn Oil

  • Utilize sonication to ensure complete dissolution.[2][3]

Quantitative Data Summary

Formulation ComponentProtocol 1 (Co-solvent)Protocol 2 (Cyclodextrin)Protocol 3 (Lipid-based)
This compound Concentration 2.5 mg/mL2.5 mg/mL2.5 mg/mL
DMSO 10%10%10%
PEG300 40%--
Tween-80 5%--
Saline 45%--
20% SBE-β-CD in Saline -90%-
Corn Oil --90%
Additional Requirement UltrasonicUltrasonicUltrasonic

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Administration cluster_troubleshooting Troubleshooting This compound This compound Powder Solvents Select Solubilization Strategy (Co-solvent, Cyclodextrin, or Lipid-based) This compound->Solvents Mix Add Solvents Sequentially Solvents->Mix Sonicate Apply Sonication Mix->Sonicate ClearSolution Visually Inspect for Clear Solution Sonicate->ClearSolution Dosing Oral Gavage Administration ClearSolution->Dosing Precipitation Precipitation? ClearSolution->Precipitation Animal Experimental Animal Model Animal->Dosing PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Dosing->PK_PD Precipitation->Dosing No Adjust Adjust Formulation or Re-evaluate Protocol Precipitation->Adjust Yes Adjust->Mix

Caption: Experimental workflow for preparing and administering this compound for in vivo studies.

wbc100_moa cluster_cell Cancer Cell This compound This compound cMyc c-Myc Protein This compound->cMyc Binds to CHIP E3 Ubiquitin Ligase (CHIP) cMyc->CHIP Recruits Proteasome 26S Proteasome cMyc->Proteasome Targeted to CHIP->cMyc Ubiquitinates Degradation c-Myc Degradation Proteasome->Degradation Leads to Apoptosis Apoptosis Degradation->Apoptosis Induces

Caption: Signaling pathway of this compound-induced c-Myc degradation.

References

addressing WBC100 instability in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges when working with WBC100 in experimental assays. Here you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and stability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active small molecule that acts as a c-Myc degrader.[1][2][3] It functions as a "molecular glue," bringing together the c-Myc oncoprotein and the E3 ubiquitin ligase CHIP.[1][2][4] This induced proximity leads to the ubiquitination and subsequent degradation of c-Myc by the 26S proteasome, resulting in apoptosis of cancer cells that overexpress c-Myc.[2][4] this compound targets the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of the c-Myc protein.[2][4]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintaining the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to use the solution within these timeframes to ensure optimal performance.

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: Precipitate formation can indicate issues with solubility or storage. This compound is soluble in DMSO.[1] For in vivo studies, a specific formulation protocol is recommended to achieve a clear solution.[1] If you observe precipitation in your stock solution, gently warm the vial to 37°C and vortex to redissolve the compound. If the issue persists, it is advisable to prepare a fresh stock solution. To avoid precipitation in aqueous buffers for in vitro assays, ensure the final DMSO concentration is kept low (typically <0.5%) and that the buffer is at an appropriate pH and salt concentration.

Q4: I am observing inconsistent results in my cell viability assays. What could be the cause?

A4: Inconsistent results can stem from several factors related to compound stability and handling. Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. When preparing dilutions, use pre-warmed media and mix thoroughly but gently. It is also crucial to ensure even cell seeding and to minimize edge effects in multi-well plates. Additionally, confirm that the c-Myc expression levels in your cell lines are consistent, as this compound's efficacy is correlated with c-Myc overexpression.[4]

Q5: How can I confirm that this compound is active in my cellular assays?

A5: The most direct way to confirm this compound activity is to measure the degradation of its target, the c-Myc protein. This can be effectively assessed using a Western blot analysis. A time-course and dose-response experiment will demonstrate a decrease in c-Myc protein levels upon treatment with this compound.[1][4] As a negative control, other nuclear proteins like XPB, Rpb1, and STAT3 should not be affected.[1][3][4] To further confirm that the degradation is proteasome-mediated, co-treatment with a proteasome inhibitor like MG132 should rescue the this compound-induced decrease in c-Myc levels.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced or no activity of this compound Improper storage of stock solutionStore stock solutions at -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.[1]
Inaccurate concentration of stock solutionVerify the concentration of your stock solution using a reliable method such as UV-Vis spectrophotometry, if a molar extinction coefficient is known, or by preparing a fresh, carefully weighed stock.
Low c-Myc expression in the cell lineConfirm the c-Myc expression status of your cell line by Western blot. This compound is most effective in cells with high c-Myc expression.[4]
Precipitation in cell culture media Poor solubility in aqueous solutionEnsure the final concentration of the solvent (e.g., DMSO) is as low as possible and compatible with your cell line. Prepare dilutions in pre-warmed media and mix well.
Interaction with media componentsTest the solubility of this compound in your specific cell culture medium at the desired final concentration before treating cells.
Inconsistent IC50 values Variability in cell seeding densityEnsure a consistent number of cells are seeded in each well and that cells are evenly distributed.
Fluctuation in incubation timeAdhere to a consistent incubation time for all experiments. For this compound, a 72-hour incubation is often used for cell viability assays.[1]
Edge effects in multi-well platesTo minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with media/PBS.
Off-target effects observed High concentration of this compoundPerform a dose-response experiment to determine the optimal concentration that induces c-Myc degradation without causing broad cytotoxicity.
Contamination of stock solutionPrepare a fresh stock solution from a new vial of solid compound.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

Cell LineCancer Typec-Myc StatusIC50 (nM)
MOLM-13Acute Myeloid LeukemiaOverexpressing16
H9-Overexpressing17
Mia-paca2Pancreatic CancerOverexpressing61
L02Normal Human Cell LineLow2205
MRC-5Normal Human Cell LineLow151
WI38Normal Human Cell LineLow570
Data sourced from MedchemExpress.[1]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDuration
-80°C6 months
-20°C1 month
Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Western Blot Analysis for c-Myc Degradation

This protocol describes the methodology to assess the degradation of c-Myc protein in cells treated with this compound.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., MOLM-13 or Mia-paca2) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0-320 nM) for a specified time (e.g., 24 hours).[1][3] Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

    • As a loading control, also probe for a housekeeping protein such as β-actin or GAPDH. To assess selectivity, you can probe for other proteins like XPB, Rpb1, and STAT3.[3][4]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

Visualizations

WBC100_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WBC100_cyto This compound WBC100_nuc This compound WBC100_cyto->WBC100_nuc Nuclear Translocation cMyc c-Myc WBC100_nuc->cMyc Binds to NLS1/2 Region CHIP E3 Ligase (CHIP) WBC100_nuc->CHIP cMyc_Ub Ubiquitinated c-Myc cMyc->cMyc_Ub Ubiquitination CHIP->cMyc Ub Ubiquitin Ub->cMyc_Ub Proteasome 26S Proteasome cMyc_Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action of this compound leading to c-Myc degradation.

Western_Blot_Workflow A 1. Cell Treatment (this compound Dose Response) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western Blot analysis.

References

minimizing off-target effects of WBC100 in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the WBC100 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize and troubleshoot potential off-target effects in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active, small-molecule "molecular glue" that selectively induces the degradation of the c-Myc oncoprotein.[1][2][3][4][5] It functions by bringing c-Myc into proximity with the E3 ubiquitin ligase CHIP, leading to ubiquitination and subsequent degradation of c-Myc by the 26S proteasome.[3][4][5] This degradation is dose-dependent and has been shown to be selective for c-Myc over other nuclear proteins like XPB, Rpb1, and STAT3 in certain cancer cell lines.[3][4][5]

Q2: What are the potential off-target effects of this compound?

A2: While this compound is designed for selectivity, off-target effects are possible, particularly at higher concentrations.[6] In a phase I clinical trial, treatment-related adverse events were reported, including neutropenia, leukopenia, and prolonged QT interval, which could be indicative of off-target activities.[1][2] Off-target effects for small molecules can arise from structural similarities in binding domains of unintended proteins or general compound promiscuity.[6] It is crucial for researchers to empirically determine the optimal concentration and potential off-targets in their specific cellular models.

Q3: What is the recommended starting concentration for this compound in cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the cell line and its c-Myc expression level.[3] For initial experiments, it is recommended to perform a dose-response curve starting from low nanomolar concentrations (e.g., 1 nM) up to a high concentration (e.g., 1-5 µM) to determine the IC50 for both c-Myc degradation and cell viability.[7][8] The killing activity of this compound has been shown to correlate with c-Myc protein levels.[3] For c-Myc overexpressing hematological tumor cell lines, IC50 values have been reported in the range of 16-50 nM.[3][4]

Q4: How can I confirm that the observed phenotype is an on-target effect of c-Myc degradation?

A4: Confirming on-target effects is a critical step.[9] A multi-pronged approach is recommended:

  • Rescue Experiments: Express a form of c-Myc that is resistant to this compound-mediated degradation. If the phenotype is reversed, it strongly suggests an on-target effect.

  • Use of Structurally Different c-Myc Inhibitors: Compare the phenotype induced by this compound with that of another c-Myc inhibitor with a different chemical structure (e.g., a transcriptional inhibitor like (+)-JQ1).[6][8] A similar phenotype strengthens the evidence for an on-target effect.

  • Direct Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to c-Myc in your cells at the effective concentrations.[6][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Troubleshooting Steps
1. High Cell Toxicity at Concentrations that Degrade c-Myc 1. Off-target toxicity: The compound may be interacting with other essential proteins.[7][10] 2. On-target toxicity: The cell line may be highly dependent on c-Myc for survival, and its degradation is inherently toxic.1. Perform a thorough dose-response analysis for both c-Myc degradation and cell viability (e.g., using an MTT assay). A large discrepancy between the IC50 for c-Myc degradation and cell death may suggest off-target effects.[7] 2. Use a more selective degrader or a structurally unrelated inhibitor to see if the toxicity is recapitulated.[8] 3. Conduct a kinome scan or proteome-wide profiling to identify potential off-target binding partners.[11]
2. Phenotype is Inconsistent with Known c-Myc Functions 1. Off-target effect: this compound may be modulating a different signaling pathway. 2. Pathway crosstalk or feedback loops: Inhibition of c-Myc could lead to compensatory activation of other pathways.[7][12]1. Validate c-Myc degradation via Western blot at the specific time points and concentrations used for the phenotype assay. 2. Perform a rescue experiment by overexpressing a this compound-resistant c-Myc mutant. 3. Profile key signaling pathways (e.g., PI3K/Akt, MAPK) using phospho-specific antibodies to check for unexpected activation or inhibition.[7]
3. Variable Results Between Different Cell Lines 1. Different levels of c-Myc expression: The efficacy of this compound is correlated with c-Myc protein levels.[3] 2. Cell-type specific off-target expression: An off-target protein may be highly expressed in one cell line but not another.[6][13]1. Quantify c-Myc protein levels in all cell lines used via Western blot or ELISA. 2. Determine the IC50 for this compound in each cell line independently. 3. Consider performing off-target profiling in the most sensitive cell line to identify potential cell-type-specific liabilities.[10]

Data Presentation

Table 1: Hypothetical Selectivity and Potency of this compound

This table illustrates how to present selectivity data for this compound against its primary target (c-Myc) and potential off-targets. A higher fold selectivity indicates a more specific compound.

TargetAssay TypeIC50 / DC50 (nM)Selectivity (Fold vs. c-Myc)
c-Myc Cell-based Degradation 15 -
Off-Target Kinase ABiochemical Activity1,800120
Off-Target Kinase BBiochemical Activity6,200413
Off-Target Protein CBinding Affinity (SPR)>10,000>667
Table 2: Recommended Concentration Ranges for Different Cell Lines

This table provides an example of how to determine and present the optimal working concentration of this compound in different cellular contexts.

Cell Linec-Myc ExpressionDC50 (c-Myc Degradation, nM)IC50 (Viability, nM)Recommended Working Concentration (nM)
MOLM-13 (AML)High164520 - 50
Mia-PaCa-2 (Pancreatic)High256130 - 70
L02 (Normal Human Liver)Low>10002205>1000
MRC-5 (Normal Human Lung)Low>1000151>200

Data is illustrative and should be determined empirically for your specific system.

Experimental Protocols & Visualizations

Protocol 1: Dose-Response Curve for c-Myc Degradation

This protocol details how to determine the concentration of this compound required to degrade 50% of cellular c-Myc (DC50).

Methodology:

  • Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: The next day, treat cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 500, 1000 nM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against c-Myc and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Quantify band intensities using densitometry software. Normalize the c-Myc signal to the loading control for each sample. Plot the percentage of remaining c-Myc relative to the vehicle control against the log of this compound concentration and fit a dose-response curve to determine the DC50.

G cluster_workflow Workflow: c-Myc Degradation Dose-Response plate 1. Plate Cells treat 2. Treat with this compound (Serial Dilution) plate->treat incubate 3. Incubate (24h) treat->incubate lyse 4. Lyse Cells incubate->lyse quantify 5. Quantify Protein lyse->quantify wb 6. Western Blot (Anti-c-Myc, Anti-GAPDH) quantify->wb analyze 7. Densitometry & Analysis wb->analyze dc50 8. Calculate DC50 analyze->dc50

Workflow for determining the DC50 of this compound.
On-Target vs. Off-Target Signaling

This compound is designed to selectively degrade c-Myc. However, at high concentrations, it could potentially interact with other proteins, such as kinases in unrelated pathways, leading to unintended cellular effects.

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway WBC100_on This compound (Low Conc.) cMyc c-Myc Protein WBC100_on->cMyc Induces Degradation Degradation Proteasomal Degradation cMyc->Degradation OnTargetEffect Cell Cycle Arrest Apoptosis Degradation->OnTargetEffect Leads to WBC100_off This compound (High Conc.) OffTarget Off-Target Kinase X WBC100_off->OffTarget Inhibits OffTargetEffect Unintended Phenotype (e.g., Toxicity) OffTarget->OffTargetEffect Leads to

On-target c-Myc degradation vs. a potential off-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a compound to its target in a cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Methodology:

  • Cell Culture and Treatment: Culture cells to high confluency. Treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of c-Myc remaining by Western blot.

  • Interpretation: In this compound-treated samples, c-Myc should remain soluble at higher temperatures compared to the vehicle control, indicating target engagement and stabilization.

G cluster_cetsa CETSA Troubleshooting Logic start Start: Inconsistent Phenotypic Results question1 Is this compound engaging c-Myc in cells? start->question1 cetsa Perform CETSA question1->cetsa result Observe Thermal Shift? cetsa->result yes Yes: Target is Engaged. Phenotype may be due to complex downstream effects or off-targets. result->yes Yes no No: No Target Engagement. Increase concentration or check cell permeability. Phenotype is likely off-target. result->no No

References

Technical Support Center: Optimizing WBC100 Dosage for Maximum Tumor Regression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WBC100, a novel, orally active small-molecule c-Myc degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage and troubleshooting common experimental challenges to achieve maximum tumor regression.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a molecular glue that selectively targets the c-Myc oncoprotein. It binds to the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of c-Myc, inducing its degradation through the ubiquitin E3 ligase CHIP-mediated 26S proteasome pathway.[1][2] This leads to the depletion of c-Myc protein in cancer cells, resulting in apoptosis and tumor regression.[1][2]

Q2: How does the level of c-Myc expression in a tumor model affect its sensitivity to this compound?

A2: There is a strong correlation between the level of c-Myc protein expression and the antitumor activity of this compound.[1] Cancer cell lines with high levels of c-Myc expression are significantly more sensitive to this compound compared to those with low c-Myc expression.[1] Therefore, it is crucial to select tumor models with confirmed high c-Myc expression for your experiments.

Q3: What is the recommended starting dosage for in vivo studies in mouse models?

A3: Based on preclinical studies in xenograft mouse models of acute myeloid leukemia (AML), pancreatic, and gastric cancers, effective oral dosages of this compound range from 0.1 mg/kg to 0.4 mg/kg, administered twice daily.[1][3] A dose-dependent antitumor activity has been observed, with higher doses leading to more significant tumor regression.[1][3]

Q4: Is this compound tolerated at efficacious doses in preclinical models?

A4: Yes, in vivo studies have shown that this compound is well-tolerated at doses that are highly efficacious against c-Myc overexpressing tumors.[1] For instance, continuous oral administration of 0.4 mg/kg twice daily for two weeks in healthy mice showed no systemic toxicity.[1]

Q5: What is the solubility and stability of this compound?

A5: this compound is a novel small molecule with a purity of 99.5% as determined by HPLC.[1] It is water-soluble at acidic pH levels (below pH 5.0).[1] For in vivo studies, this property is important for formulation and oral administration.

Troubleshooting Guides

In Vitro Experiments
IssuePossible CauseRecommendation
Variable IC50 values across experiments Cell density at the time of treatment can influence results. Inconsistent drug concentration due to improper dissolution.Standardize cell seeding density. Ensure complete dissolution of this compound in an appropriate acidic buffer before further dilution in culture medium.
Incomplete c-Myc degradation observed by Western blot Insufficient treatment duration or concentration. Protein degradation during sample preparation.Perform a time-course and dose-response experiment to determine optimal conditions. Always use fresh lysates and include protease inhibitors in your lysis buffer.
No correlation between c-Myc level and cell viability The chosen cell line may have resistance mechanisms or rely on other oncogenic pathways.Confirm c-Myc overexpression in your cell line. Consider using a panel of cell lines with varying c-Myc expression levels as controls.
In Vivo Experiments
IssuePossible CauseRecommendation
Poor oral bioavailability Improper formulation for oral gavage. This compound may precipitate at neutral pH in the gut.Prepare this compound in an acidic vehicle (e.g., citrate buffer, pH 3-4) to ensure it remains solubilized upon administration.
Lack of tumor regression at expected doses The tumor model may not be c-Myc driven. Insufficient target engagement in the tumor tissue.Confirm high c-Myc expression in the selected xenograft model. Perform pharmacodynamic studies to measure c-Myc protein levels in tumor tissue post-treatment.
Toxicity observed in animal models Off-target effects, although preclinical studies show good tolerability. Incorrect dose calculation or administration.Carefully monitor animal weight and health. If toxicity is observed, consider reducing the dose or frequency of administration. Ensure accurate dose preparation and gavage technique.
Variability in tumor growth within a treatment group Inconsistent tumor cell implantation. Heterogeneity of the tumor model.Ensure consistent cell numbers and injection technique for tumor implantation. Use a sufficient number of animals per group to account for biological variability.

Data Presentation

In Vitro Efficacy of this compound in c-Myc Overexpressing Cancer Cell Lines
Cell LineCancer Typec-Myc ExpressionIC50 (nM)
MOLM-13Acute Myeloid LeukemiaHigh16
H9T-cell LymphomaHigh17
Mia-pa-ca2Pancreatic Ductal AdenocarcinomaHigh61
L02Normal LiverLow2205
MRC-5Normal LungLow151
WI38Normal LungLow570

Data sourced from preclinical studies.

In Vivo Efficacy of this compound in Xenograft Mouse Models
Tumor ModelCancer TypeDosage (mg/kg, p.o., BID)Treatment DurationTumor Growth Inhibition (TGI)
MOLM-13Acute Myeloid Leukemia0.120 daysSignificant inhibition
MOLM-13Acute Myeloid Leukemia0.220 daysEradicated
MOLM-13Acute Myeloid Leukemia0.420 daysEradicated
Mia-pa-ca2Pancreatic Ductal Adenocarcinoma0.1Not Specified71.94%
Mia-pa-ca2Pancreatic Ductal Adenocarcinoma0.2Not Specified87.63%
Mia-pa-ca2Pancreatic Ductal Adenocarcinoma0.4Not Specified96.14%

Data sourced from preclinical studies.[1]

Phase I Clinical Trial Dose Escalation
Dose LevelDosage (mg, QOD)
DL10.5
DL21.0
DL31.5
DL42.0
DL52.5
DL63.0
DL73.5

Information from NCT05100251 clinical trial.[4][5]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO or the acidic buffer used for solubilization, diluted to the same final concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Western Blot for c-Myc Degradation
  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Protocol 3: Xenograft Mouse Model for Tumor Regression Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MOLM-13 cells) into the flank of immunodeficient mice (e.g., NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dosages and schedule. The control group should receive the vehicle.

  • Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for c-Myc levels).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualizations

WBC100_Signaling_Pathway cluster_nucleus Nucleus c-Myc c-Myc Ub Ubiquitin c-Myc->Ub Ubiquitination CHIP CHIP CHIP->Ub Proteasome Proteasome Ub->Proteasome Targeting Degraded c-Myc Degraded c-Myc Proteasome->Degraded c-Myc Degradation Apoptosis Apoptosis Degraded c-Myc->Apoptosis This compound This compound This compound->c-Myc Binds to NLS1-Basic-NLS2 region This compound->CHIP Tumor Regression Tumor Regression Apoptosis->Tumor Regression

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture c-Myc Overexpressing Cancer Cell Lines MTT_Assay MTT Assay for IC50 Cell_Culture->MTT_Assay Western_Blot_vitro Western Blot for c-Myc Degradation Cell_Culture->Western_Blot_vitro Dose_Optimization Dose_Optimization MTT_Assay->Dose_Optimization Western_Blot_vitro->Dose_Optimization Xenograft_Model Establish Xenograft Mouse Model Treatment Oral Administration of this compound Xenograft_Model->Treatment Tumor_Monitoring Monitor Tumor Growth and Animal Health Treatment->Tumor_Monitoring Endpoint_Analysis Tumor Excision and Analysis Tumor_Monitoring->Endpoint_Analysis Endpoint_Analysis->Dose_Optimization Max_Tumor_Regression Max_Tumor_Regression Dose_Optimization->Max_Tumor_Regression

Caption: Experimental Workflow for this compound

Troubleshooting_Logic Start Start Unexpected_Result Unexpected Result (e.g., no efficacy, toxicity) Start->Unexpected_Result Check_Formulation Is this compound Formulation Correct (Acidic pH)? Unexpected_Result->Check_Formulation Check_cMyc_Expression Is Tumor Model c-Myc Overexpressing? Check_Formulation->Check_cMyc_Expression Yes Optimize_Dose Adjust Dose or Schedule Check_Formulation->Optimize_Dose No, Correct Formulation Check_Target_Engagement Is there evidence of c-Myc degradation in vivo? Check_cMyc_Expression->Check_Target_Engagement Yes Re-evaluate_Model Consider Alternative Tumor Model Check_cMyc_Expression->Re-evaluate_Model No Check_Target_Engagement->Optimize_Dose No Successful_Outcome Successful_Outcome Check_Target_Engagement->Successful_Outcome Yes Optimize_Dose->Unexpected_Result Re-test Re-evaluate_Model->Start Re-start with new model

References

troubleshooting inconsistent results with WBC100 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for WBC100. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective small-molecule c-Myc degrader.[1][2][3] It functions as a "molecule glue," targeting the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of the c-Myc oncoprotein.[2][4][5] This binding event induces the recruitment of the E3 ubiquitin ligase CHIP, which polyubiquitinates c-Myc, targeting it for degradation by the 26S proteasome.[1][4][6] The subsequent depletion of c-Myc protein leads to apoptosis in cancer cells that overexpress c-Myc.[2][4]

Q2: How should this compound be stored and handled to ensure stability? A2: Proper storage is critical for maintaining the activity of this compound. The lyophilized powder is stable for extended periods when stored correctly. Once dissolved, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at low temperatures.[1] For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[1]

Q3: Is the efficacy of this compound dependent on the specific cancer cell line used? A3: Yes, the efficacy of this compound is highly correlated with the level of c-Myc protein expression in the cancer cells.[4] Cell lines with high c-Myc expression are generally more sensitive to this compound treatment, exhibiting lower IC50 values.[4][7] In contrast, normal cell lines with low c-Myc expression are significantly less sensitive.[1][4][6] It is recommended to confirm the c-Myc expression status of your cell line via Western Blot before initiating large-scale experiments.

Q4: Are there any known compounds that interfere with this compound's mechanism? A4: Yes, the activity of this compound is dependent on the proteasome system. Treatment with a proteasome inhibitor, such as MG-132, can attenuate or rescue the this compound-induced degradation of the c-Myc protein.[1][4][6] This can be a useful experimental control to confirm that the observed c-Myc degradation is occurring through the expected proteasomal pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Selected Human Cell Lines
Cell LineCancer Type / Tissuec-Myc ExpressionIC50 (nM)
MOLM-13Acute Myeloid LeukemiaHigh16
H9T-cell LymphomaHigh17
Mia-paca2Pancreatic Ductal AdenocarcinomaHigh61
L02Normal LiverLow2205
MRC-5Normal LungLow151
WI38Normal LungLow570
Data compiled from studies with 72-hour drug incubation.[1][4][8]
Table 2: Recommended Storage and Stability of this compound
FormatTemperatureRecommended Shelf Life
Solid Powder-20°C≥ 12 months
Solid Powder4°C6 months
Stock Solution (in DMSO)-80°C6 months
Stock Solution (in DMSO)-20°C1 month
To prevent degradation, avoid repeated freeze-thaw cycles of stock solutions.[1][2]
Table 3: Example In Vivo Dosing Regimens for this compound
Animal ModelDoseRoute of AdministrationDosing ScheduleKey Outcome
MOLM-13 Xenograft (NSG Mice)0.1 - 0.4 mg/kgOral (p.o.)Twice daily for 21 daysDose-dependent tumor regression; disease-free survival at 0.2/0.4 mg/kg.[1][6][8]
MOLM-13 Xenograft (NSG Mice)0.4 - 0.8 mg/kgOral (p.o.)Once daily for 14 daysElimination of refractory tumor cells.[1][6][8]
Pancreatic Cancer Xenograft0.1 - 0.4 mg/kgOral (p.o.)Not specifiedResulted in 71.94% to 96.14% tumor growth inhibition (TGI).[4]

Visualizations

WBC100_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm This compound This compound Ternary_Complex This compound:c-Myc:CHIP Ternary Complex This compound->Ternary_Complex cMyc c-Myc Protein (Target) cMyc->Ternary_Complex CHIP E3 Ligase (CHIP) CHIP->Ternary_Complex Proteasome 26S Proteasome Ternary_Complex->Proteasome Targeted for Degradation Ub Ubiquitin Ub->Ternary_Complex Poly-ubiquitination Degraded Degraded c-Myc (Fragments) Proteasome->Degraded

Caption: Mechanism of this compound as a molecular glue.

Experimental_Workflow cluster_assay 6. Endpoint Assay start Start seed 1. Seed Cells in Microplate start->seed incubate1 2. Allow Cells to Adhere (e.g., 24 hours) seed->incubate1 prepare_drug 3. Prepare Serial Dilutions of this compound & Vehicle Control incubate1->prepare_drug treat 4. Treat Cells prepare_drug->treat incubate2 5. Incubate for Defined Period (e.g., 24-72 hours) treat->incubate2 viability Cell Viability (e.g., MTT, CellTiter-Glo) incubate2->viability western Protein Degradation (Western Blot) incubate2->western analyze 7. Data Acquisition & Analysis viability->analyze western->analyze end End analyze->end

Caption: General workflow for in vitro this compound experiments.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Q: My results show a large standard deviation between replicate wells and inconsistent dose-response curves. What are the common causes? A: High variability often stems from technical inconsistencies in the assay setup. Consider the following factors:

  • Inconsistent Cell Seeding: A non-uniform cell suspension can lead to different cell numbers per well.

    • Solution: Ensure the cell suspension is mixed thoroughly before and during plating. For adherent cells, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even distribution.[9]

  • Edge Effects: Wells on the perimeter of a microplate are prone to increased evaporation and temperature gradients, which can alter cell growth and drug response.[9]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. Using plate sealers during long incubations can also minimize evaporation.[9]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, drug dilutions, or assay reagents is a major source of variability.

    • Solution: Ensure pipettes are regularly calibrated. Use appropriate pipetting techniques, such as pre-wetting tips and maintaining a consistent speed and tip depth.[9]

Issue 2: Lower Than Expected Potency (High IC50 Value)

Q: The observed IC50 value for this compound is significantly higher than reported values. Why might this be? A: Several factors can lead to an apparent decrease in this compound potency. A logical troubleshooting approach is outlined below.

Troubleshooting_High_IC50 start Observation: High IC50 Value check_myc 1. Confirm c-Myc Expression start->check_myc myc_result Is c-Myc expression high in your cell line? check_myc->myc_result check_compound 2. Verify this compound Integrity myc_result->check_compound Yes outcome_low_myc Result Explained: This compound is less effective in low c-Myc lines. myc_result->outcome_low_myc No compound_result Was the compound stored correctly? Are aliquots fresh? check_compound->compound_result check_cells 3. Assess Cell Health compound_result->check_cells Yes outcome_bad_compound Result Explained: Compound may have degraded. Use a fresh aliquot. compound_result->outcome_bad_compound No cells_result Are cells healthy, low passage, and free of contamination? check_cells->cells_result check_protocol 4. Review Assay Protocol cells_result->check_protocol Yes outcome_bad_cells Result Explained: Unhealthy or high-passage cells can respond differently. cells_result->outcome_bad_cells No outcome_protocol Result Explained: Inaccurate dilutions, timing, or vehicle effects. check_protocol->outcome_protocol

Caption: Troubleshooting logic for unexpectedly high IC50 values.

Issue 3: Inconsistent c-Myc Protein Degradation

Q: My Western Blots show inconsistent or no degradation of c-Myc after this compound treatment. What should I check? A: Inconsistent Western Blot results can be due to biological or technical issues.

  • Suboptimal Treatment Conditions: The concentration of this compound or the incubation time may be insufficient.

    • Solution: Perform a dose-response (e.g., 0-320 nM) and a time-course experiment to determine the optimal conditions for c-Myc degradation in your specific cell line.[1][6] A 24-hour treatment is a good starting point.[1][4]

  • Lysate Preparation: Inefficient protein extraction or degradation of the sample can affect results.

    • Solution: Ensure you are using an appropriate lysis buffer with fresh protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process to prevent protein degradation.[10]

  • Western Blot Technique: Problems with protein transfer, antibody quality, or blocking can lead to poor signal.

    • Solution: Verify the transfer of proteins to the membrane using Ponceau S staining. Titrate your primary and secondary antibodies to find the optimal concentrations. Ensure the blocking step is sufficient (e.g., 1 hour at room temperature or overnight at 4°C) to minimize background noise.[11]

  • Controls: The absence of proper controls makes it difficult to interpret the results.

    • Solution: Always include a vehicle-only control (e.g., DMSO) to ensure the observed effect is due to this compound.[4] Co-treatment with the proteasome inhibitor MG-132 can be used as a positive control to confirm that degradation is proteasome-dependent.[4][12]

Experimental Protocols

Protocol 1: Western Blot Analysis of c-Myc Degradation

This protocol is adapted from standard procedures used to evaluate this compound's effect on protein levels.[4][10][11]

  • Cell Seeding and Treatment: Seed cells (e.g., MOLM-13, Mia-paca2) in 6-well plates and allow them to adhere/acclimate for 24 hours. Treat cells with various concentrations of this compound (e.g., 0, 20, 40, 80, 160, 320 nM) for 24 hours.[1][8]

  • Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer (e.g., NP40 or RIPA) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape cells, transfer lysate to a microcentrifuge tube, and centrifuge at ~12,000 x g for 15 minutes at 4°C.[10] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris) and run until the dye front reaches the bottom.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[11]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10] Also probe for a loading control (e.g., GAPDH).

  • Washing and Secondary Antibody: Wash the membrane three times for 5-10 minutes each in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane three times for 10 minutes each in TBST. Add an ECL substrate and image the blot using a chemiluminescence detection system.[10]

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

This protocol is based on the methodology used to determine the IC50 values of this compound.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to acclimate for 24 hours.

  • Drug Treatment: Prepare 2x serial dilutions of this compound in culture media. Remove the old media from the cells and add the drug-containing media. Include wells for "untreated" and "vehicle control" (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.[8]

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 3: Preparation of this compound for Oral Gavage (In Vivo)

This formulation is for achieving a clear solution for in vivo experiments.[1][8]

  • Prepare a 10x stock in DMSO: First, prepare a concentrated stock of this compound in 100% DMSO (e.g., 25 mg/mL).

  • Add Co-solvents Sequentially: For a final 1 mL working solution, add each solvent one by one, ensuring the solution is mixed evenly after each addition.

    • Start with 400 µL of PEG300.

    • Add 100 µL of the DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of saline to reach the final volume of 1 mL.

  • Ensure Dissolution: If any precipitation occurs, use sonication or gentle heating to aid dissolution. The final solution should be clear.[1]

  • Administration: This formulation yields a solubility of approximately 2.5 mg/mL.[1][8] It is recommended to use the working solution on the same day it is prepared.[1]

References

refinement of WBC100 protocols for enhanced efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for experiments involving WBC100, a potent and selective c-Myc molecular glue degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound (also known as 14-D-Valine-TPL) is a potent, selective, and orally active small-molecule degrader of the c-Myc oncoprotein.[1][2] It functions as a "molecular glue," bringing together the c-Myc protein and the E3 ubiquitin ligase CHIP.[1][3][4] Specifically, this compound binds to the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of c-Myc.[3][4][5] This induced proximity leads to the ubiquitination of c-Myc by CHIP, targeting it for degradation via the 26S proteasome pathway. The subsequent depletion of cellular c-Myc leads to apoptosis in cancer cells that overexpress this oncoprotein.[3][4][5]

Q2: In which cancer cell lines has this compound shown efficacy? A2: this compound has demonstrated high potency in cancer cell lines with c-Myc overexpression. It selectively kills various cancer cells, including Mia-paca2 (pancreatic), H9 (T-cell lymphoma), and MOLM-13 (acute myeloid leukemia).[1][3] The sensitivity of cancer cells to this compound is directly correlated with their c-Myc expression levels.[4]

Q3: What are the recommended storage conditions for this compound? A3: For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Solid powder can be stored at -20°C for 12 months.[3] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]

Q4: Is this compound effective in vivo? A4: Yes, this compound is orally active and has been shown to be effective in multiple xenograft mouse models.[3][4] It has demonstrated the ability to potently regress tumors in models of acute myeloid leukemia, pancreatic cancer, and gastric cancer with good tolerability.[3][4][5]

Q5: How does the activity of this compound compare to other c-Myc inhibitors? A5: this compound has been shown to exhibit stronger antitumor activity than the c-Myc transcription inhibitor (+)-JQ1 in a refractory acute myeloid leukemia model.[1][2] While (+)-JQ1 was ineffective at suppressing tumor growth, this compound treatment eliminated the refractory MOLM-13-luciferase cells in vivo.[1][2]

Data Summary Tables

Table 1: In Vitro Efficacy (IC₅₀) of this compound in Human Cell Lines

Cell LineCancer Type / Tissue Originc-Myc ExpressionIC₅₀ (nM)Reference
MOLM-13Acute Myeloid LeukemiaHigh16[1][3]
H9T-cell LymphomaHigh17[1][3]
Mia-paca2Pancreatic Ductal AdenocarcinomaHigh61[1][3]
L02Normal LiverLow2205[1]
MRC-5Normal LungLow151[1]
WI38Normal LungLow570[1]

Table 2: In Vivo Dosage and Efficacy of this compound in Mouse Models

Mouse ModelCell LineDosage & AdministrationDurationOutcomeReference
Orthotopic AMLMOLM-13-luciferase0.1 - 0.4 mg/kg, p.o., twice daily21 daysDose-dependent tumor regression; disease-free survival at 0.2/0.4 mg/kg[1][2]
Refractory AMLMOLM-13-luciferase0.4 - 0.8 mg/kg, p.o., once daily14 daysElimination of refractory cells[1][2]
Gastric CancerMGC-8030.2 mg/kgNot Specified70.62% Tumor Growth Inhibition (TGI)[4]
Pancreatic CancerNot Specified0.1 - 0.4 mg/kgNot Specified71.94% - 96.14% tumor growth inhibition[4]

Visualized Pathways and Workflows

WBC100_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proteasome 26S Proteasome Degraded_cMyc Degraded c-Myc (Fragments) Proteasome->Degraded_cMyc Degradation This compound This compound Ternary_Complex This compound-c-Myc-CHIP Ternary Complex This compound->Ternary_Complex Binds cMyc c-Myc Protein cMyc->Ternary_Complex Binds CHIP E3 Ligase (CHIP) CHIP->Ternary_Complex Recruited Ub_cMyc Ubiquitinated c-Myc Ternary_Complex->Ub_cMyc Ubiquitination Ub_cMyc->Proteasome Nuclear Export & Targeting Apoptosis Apoptosis Ub_cMyc->Apoptosis Depletion of c-Myc leads to

Caption: Mechanism of action for this compound-induced c-Myc degradation.

Troubleshooting_Workflow Start Start: No or low efficacy of this compound observed Check_cMyc Q: Is c-Myc expression high in the cell line? Start->Check_cMyc Check_Conc Q: Is this compound concentration optimal? Check_cMyc->Check_Conc Yes Low_cMyc A: No. Select cell line with high c-Myc expression or overexpress c-Myc. Check_cMyc->Low_cMyc No Check_Proteasome Q: Is the proteasome pathway active? Check_Conc->Check_Proteasome Yes Titrate A: No. Perform dose-response (0-320 nM) to determine optimal IC₅₀. Check_Conc->Titrate No Check_Storage Q: Was this compound stored correctly? Check_Proteasome->Check_Storage Yes MG132_test A: Unsure. Co-treat with MG132. Degradation should be rescued. Check_Proteasome->MG132_test Unsure New_Aliquot A: No. Use a fresh aliquot stored at -80°C. Check_Storage->New_Aliquot No Success Problem Resolved Check_Storage->Success Yes

Caption: Troubleshooting logic for unexpected experimental results.

Troubleshooting Guide

Problem 1: this compound shows minimal or no effect on my cancer cell line.

  • Question: Have you confirmed the c-Myc expression level in your cells?

    • Answer: this compound's efficacy is dependent on high levels of c-Myc expression.[4] Cell lines with low or negligible c-Myc will be less sensitive.[4]

    • Recommendation: Confirm c-Myc protein levels via Western blot. If expression is low, consider using a different cell line known to overexpress c-Myc (e.g., MOLM-13, Mia-paca2) or transfecting your cells to overexpress c-Myc.[4]

  • Question: Are you using the correct concentration of this compound?

    • Answer: The effective concentration can vary between cell lines. For highly sensitive lines, the IC₅₀ is in the low nanomolar range (16-61 nM).[1][3]

    • Recommendation: Perform a dose-response experiment to determine the IC₅₀ for your specific cell line. A typical concentration range for testing is 0-320 nM for 24-72 hours.[1][2]

  • Question: How was your this compound stock prepared and stored?

    • Answer: Improper storage can lead to degradation of the compound.

    • Recommendation: Ensure your stock solution (typically in DMSO) was stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] Use a fresh aliquot for your experiments if degradation is suspected.

Problem 2: I am not observing c-Myc protein degradation after this compound treatment.

  • Question: What was the time point of your analysis?

    • Answer: Protein degradation is a time-dependent process.

    • Recommendation: Perform a time-course experiment. Western blot analysis for c-Myc levels can be performed at various time points (e.g., 6, 12, 24 hours) after this compound treatment to capture the degradation dynamics.[4]

  • Question: How can I confirm the degradation is proteasome-dependent?

    • Answer: The mechanism of this compound involves the 26S proteasome. Inhibiting the proteasome should prevent c-Myc degradation.

    • Recommendation: Pre-treat cells with a proteasome inhibitor like MG132 (e.g., 1 µM) for a few hours before adding this compound. If this compound's activity is on-target, the addition of MG132 should "rescue" the c-Myc protein from degradation, which can be visualized on a Western blot.[1][2][4]

  • Question: Does this compound affect other proteins?

    • Answer: this compound is highly selective for c-Myc.

    • Recommendation: When performing a Western blot, include antibodies for other unrelated proteins (e.g., STAT3, XPB, Rpb1, or a loading control like GAPDH/β-actin) to confirm that the degradation effect is specific to c-Myc.[1][2]

Key Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound by dissolving it in DMSO (e.g., 10 mg/mL).[4] Create a serial dilution of this compound in your cell culture medium to achieve the desired final concentrations (e.g., 0-320 nM).

  • Treatment: Add the diluted this compound or vehicle control (medium with equivalent DMSO concentration) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).[4]

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot for c-Myc Degradation
  • Cell Treatment: Seed cells in 6-well plates. Once they reach desired confluency, treat them with various concentrations of this compound (e.g., 0, 40, 80, 160, 320 nM) for 24 hours.[1][2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) and other control proteins (e.g., STAT3, XPB) to demonstrate selectivity.[1][2]

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[4]

References

challenges in WBC100 delivery and how to overcome them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing WBC100 effectively in their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a novel, orally active small-molecule that acts as a "molecular glue" to selectively induce the degradation of the c-Myc oncoprotein.[1][2] It functions by binding to both c-Myc and the E3 ubiquitin ligase CHIP, which facilitates the ubiquitination of c-Myc.[1][3] This tagging for destruction leads to the subsequent degradation of c-Myc by the 26S proteasome, resulting in apoptosis (programmed cell death) in cancer cells that overexpress c-Myc.[2][3]

2. What are the key advantages of using this compound?

This compound offers several advantages for cancer research:

  • High Selectivity: It preferentially kills cancer cells that overexpress c-Myc while having a significantly lower impact on normal cells with low c-Myc levels.[3]

  • Oral Bioavailability: this compound is orally active, which simplifies in vivo studies.[1][2]

  • Overcomes Nuclear Localization: A major challenge in targeting c-Myc is its location within the cell nucleus. This compound has been shown to accumulate in the nucleus, allowing it to reach its target effectively.[3]

  • Potent Anti-tumor Activity: Preclinical studies have demonstrated that oral administration of this compound leads to potent regression of various c-Myc-overexpressing tumors in animal models, including acute myeloid leukemia, pancreatic cancer, and gastric cancer.[2][3]

3. What is the solubility of this compound?

This compound is reported to be water-soluble at acidic pH levels (below pH 5.0).[3] For in vitro and in vivo experiments at physiological pH, it may require the use of solvents and solubilizing agents. A common formulation for in vivo studies involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline.

4. How should this compound be stored?

For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months. In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to prepare working solutions fresh for in vivo experiments.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Problem Possible Cause Suggested Solution
Low or no cytotoxic effect observed in cell culture. Cell line does not overexpress c-Myc.Confirm the c-Myc expression level in your cell line by Western blot or another suitable method. This compound is most effective in cells with high levels of c-Myc.[3]
Incorrect dosage of this compound.Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can range from nanomolar to micromolar concentrations depending on the cell line.
Issues with this compound solubility in media.Ensure this compound is fully dissolved. Prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Inconsistent results in in vivo studies. Poor oral absorption or rapid metabolism.While this compound is orally active, its bioavailability can be influenced by the formulation. Ensure the recommended vehicle (e.g., DMSO, PEG300, Tween-80, saline) is prepared correctly to maximize solubility and absorption.
Tumor model is not sensitive to c-Myc degradation.Verify that the xenograft or patient-derived xenograft (PDX) model used expresses high levels of c-Myc.[3]
Observed toxicity in animal models. Dose of this compound is too high.While generally well-tolerated, high doses may lead to adverse effects.[3] Consider reducing the dose or the frequency of administration. Monitor the animals closely for signs of toxicity, such as weight loss or changes in behavior.
Off-target effects.Although this compound is selective for c-Myc degradation over other tested nuclear proteins, off-target effects at high concentrations cannot be entirely ruled out.[3] If toxicity is observed at effective doses, consider exploring combination therapies with lower doses of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineCancer Typec-Myc ExpressionIC50 (nM)
MOLM-13Acute Myeloid LeukemiaHigh16
H9T-cell LymphomaHigh17
Mia-paca2Pancreatic Ductal AdenocarcinomaHigh61
L02Normal LiverLow2205
MRC-5Normal LungLow151
WI38Normal LungLow570

Data sourced from MCE.[2]

Table 2: In Vivo Efficacy of this compound in a MOLM-13 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)
Vehicle-OralTwice daily0
This compound0.1OralTwice dailyNot specified, but significant
This compound0.2OralTwice dailyNot specified, but significant
This compound0.4OralTwice dailyPotent regression

Data is qualitative based on descriptions in the cited literature.[3]

Experimental Protocols

1. Protocol for Determining IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium from a concentrated stock solution in DMSO.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for 72 hours.[3]

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

2. Protocol for Western Blot Analysis of c-Myc Degradation

This protocol is for detecting the degradation of c-Myc protein in cells treated with this compound.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).[3]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Normalize the c-Myc band intensity to a loading control (e.g., β-actin or GAPDH).

3. General Protocol for an In Vivo Xenograft Study

This protocol provides a general guideline for evaluating the efficacy of this compound in a mouse xenograft model.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MOLM-13 cells) into the flank of immunodeficient mice (e.g., NSG mice).[3]

    • Monitor the mice for tumor growth.

  • This compound Treatment:

    • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound formulation for oral gavage (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline).

    • Administer this compound orally at the desired dose (e.g., 0.1-0.4 mg/kg) and schedule (e.g., twice daily).[3] The control group should receive the vehicle only.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Continue treatment for the specified duration (e.g., 21 days).[3]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blot for c-Myc, immunohistochemistry).

Visualizations

Signaling Pathway of this compound-mediated c-Myc Degradation

WBC100_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WBC100_ext This compound (Oral Administration) WBC100_int This compound WBC100_ext->WBC100_int Nuclear Entry CHIP E3 Ubiquitin Ligase (CHIP) cMyc_WBC100_CHIP c-Myc-WBC100-CHIP Ternary Complex CHIP->cMyc_WBC100_CHIP WBC100_int->cMyc_WBC100_CHIP cMyc c-Myc cMyc->cMyc_WBC100_CHIP cMyc_Ub Ubiquitinated c-Myc cMyc_WBC100_CHIP->cMyc_Ub Ubiquitination Ub Ubiquitin Ub->cMyc_WBC100_CHIP Proteasome 26S Proteasome cMyc_Ub->Proteasome Targeting Apoptosis Apoptosis cMyc_Ub->Apoptosis Degradation Degraded Peptides Proteasome->Degradation Degradation in_vitro_workflow cluster_assays Assays cluster_analysis Data Analysis start Start: Cancer Cell Line (c-Myc Overexpressing) seed_cells Seed Cells in Plates start->seed_cells treat_this compound Treat with this compound (Dose-Response) seed_cells->treat_this compound viability_assay Cell Viability Assay (e.g., MTT) treat_this compound->viability_assay western_blot Western Blot Analysis treat_this compound->western_blot ic50_calc IC50 Calculation viability_assay->ic50_calc cmyc_quant c-Myc Protein Quantification western_blot->cmyc_quant end End: Determine Potency & Mechanism of Action ic50_calc->end cmyc_quant->end troubleshooting_workflow start Inconsistent In Vivo Results check_formulation Verify this compound Formulation (Solubility, Stability) start->check_formulation formulation_ok Formulation Correct check_formulation->formulation_ok Yes formulation_issue Reformulate this compound check_formulation->formulation_issue No check_model Confirm c-Myc Expression in Tumor Model model_ok Model Appropriate check_model->model_ok Yes model_issue Select Alternative Model check_model->model_issue No check_dose Review Dosing Regimen (Dose, Frequency) dose_ok Dose Appropriate check_dose->dose_ok Yes dose_issue Adjust Dose/Schedule check_dose->dose_issue No formulation_ok->check_model model_ok->check_dose

References

process improvements for long-term WBC100 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing WBC100. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments, ensuring optimal performance and long-term stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective c-Myc molecule glue degrader.[1][2] It functions by targeting the nuclear localization signal 1 (NLS1) and 2 (NLS2) region of the c-Myc protein.[2][3][4] This binding event facilitates the interaction between c-Myc and the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation of c-Myc via the 26S proteasome pathway.[1][2][3][4] This targeted degradation of c-Myc induces apoptosis in cancer cells that overexpress this oncoprotein.[2][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: How should I prepare this compound for in vivo studies?

A3: A suggested protocol for preparing a 2.5 mg/mL solution of this compound for oral administration involves dissolving a 25.0 mg/mL DMSO stock solution in a mixture of PEG300, Tween-80, and saline.[1] It is noted that for continuous dosing periods exceeding half a month, this protocol should be used with caution.[1]

Q4: In which cancer cell lines has this compound shown efficacy?

A4: this compound has demonstrated potent activity against various cancer cell lines that overexpress c-Myc, including acute myeloid leukemia (MOLM-13), pancreatic cancer (Mia-paca2), and T-cell lymphoma (H9) cells.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Troubleshooting Step
Compound Instability Ensure proper storage of this compound stock solutions at -80°C for long-term use and -20°C for short-term use.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock.
Cell Line Health Regularly check cell lines for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment. Passage cells consistently and avoid using high-passage number cells.
Assay Variability Optimize cell seeding density to ensure exponential growth throughout the assay period. Verify the accuracy and calibration of pipettes. Include positive and negative controls in every experiment.
c-Myc Expression Levels Confirm the c-Myc expression status of your cell line, as this compound's potency is correlated with c-Myc overexpression.[3]
Issue 2: No Observed Decrease in c-Myc Protein Levels by Western Blot
Potential Cause Troubleshooting Step
Suboptimal Treatment Conditions Optimize the concentration and duration of this compound treatment. A time-course and dose-response experiment is recommended. For example, treatment of MOLM-13 and Mia-paca2 cells with this compound for 24 hours has been shown to decrease c-Myc levels in a dose-dependent manner.[1][3]
Proteasome Inhibition If other inhibitors are used in combination, ensure they do not interfere with the 26S proteasome pathway, which is essential for this compound-mediated c-Myc degradation. Co-treatment with the proteasome inhibitor MG132 can rescue the this compound-induced decline in c-Myc protein.[1][5]
Incorrect Antibody or Protocol Verify the specificity of the c-Myc antibody. Ensure that the western blot protocol is optimized for detecting nuclear proteins.
Compound Inactivity Test the activity of the this compound stock solution in a sensitive positive control cell line, such as MOLM-13.
Issue 3: Poor In Vivo Efficacy
Potential Cause Troubleshooting Step
Suboptimal Dosing or Formulation Review the dosage and administration schedule. This compound has shown dose-dependent antitumor activity in vivo with twice-daily oral administration.[1][3] Ensure the formulation is prepared correctly and administered shortly after preparation to avoid precipitation.
Tumor Model Resistance Confirm high c-Myc expression in the xenograft tumor model.[3] Lack of c-Myc overexpression may lead to reduced sensitivity to this compound.
Pharmacokinetic Issues Consider performing pharmacokinetic studies to assess the bioavailability and exposure of this compound in the animal model.

Experimental Protocols

Western Blot for c-Myc Degradation
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in c-Myc Overexpressing and Low-Expressing Cell Lines

Cell LineCancer Typec-Myc StatusIC50 (nM)
MOLM-13 Acute Myeloid LeukemiaHigh16
H9 T-cell LymphomaHigh17
Mia-paca2 Pancreatic CancerHigh61
L02 Normal Human Cell LineLow2205
MRC-5 Normal Human Cell LineLow151
WI38 Normal Human Cell LineLow570
Data sourced from MedchemExpress.[1]

Table 2: In Vivo Dosing Regimens for this compound in Xenograft Models

Animal ModelDosing RegimenDurationOutcome
MOLM-13 Xenograft 0.1-0.4 mg/kg, p.o., twice daily21 daysDose-dependent tumor growth inhibition and increased survival.[1][3]
Refractory MOLM-13 Xenograft 0.4-0.8 mg/kg, p.o., once daily14 daysElimination of refractory leukemia cells.[1]
Mia-paca2 Xenograft Not specified32 daysDose-dependent decrease in tumor volume and weight.[6]

Visualizations

WBC100_Mechanism_of_Action This compound This compound cMyc c-Myc Protein (in Nucleus) This compound->cMyc Binds to NLS1/2 Region CHIP E3 Ubiquitin Ligase (CHIP) cMyc->CHIP Forms Ternary Complex with this compound Proteasome 26S Proteasome cMyc->Proteasome Targeted for Degradation CHIP->cMyc Ubiquitination Degradation c-Myc Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: Mechanism of action of this compound leading to c-Myc degradation and apoptosis.

Experimental_Workflow_Western_Blot start Start: Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-c-Myc) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Analyze c-Myc Levels detection->end

Caption: Experimental workflow for detecting c-Myc protein levels via Western blot.

Troubleshooting_Logic issue Experimental Issue Encountered (e.g., No c-Myc Degradation) check_compound Verify this compound Storage and Handling issue->check_compound check_protocol Review Experimental Protocol issue->check_protocol check_reagents Assess Reagent Quality (e.g., Antibodies) issue->check_reagents check_cells Confirm Cell Line Health and c-Myc Status issue->check_cells positive_control Run Positive Control (e.g., Sensitive Cell Line) check_compound->positive_control check_protocol->positive_control check_reagents->positive_control check_cells->positive_control resolve Issue Resolved positive_control->resolve

References

Technical Support Center: Overcoming Resistance to WBC100 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to the novel c-Myc degrader, WBC100, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, orally active, small-molecule that selectively degrades the c-Myc oncoprotein.[1][2] It functions as a "molecular glue," targeting the nuclear localization signal 1 (NLS1)-Basic-nuclear localization signal 2 (NLS2) region of c-Myc.[1][2][3] This binding event induces the recruitment of the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation of c-Myc by the 26S proteasome.[1][2][3] The depletion of c-Myc protein results in the apoptosis of cancer cells that are dependent on high levels of this oncoprotein.[1][4]

Q2: My cancer cell line shows high c-Myc expression but is not responding to this compound treatment. What could be the reason?

While high c-Myc expression is a key indicator for sensitivity to this compound, intrinsic resistance can occur.[1][5] Potential reasons include:

  • Mutations in the c-Myc protein: Specific mutations in the NLS1-Basic-NLS2 region of c-Myc could prevent this compound from binding effectively.

  • Alterations in the ubiquitin-proteasome pathway: Deficiencies or mutations in the E3 ligase CHIP or components of the 26S proteasome could impair the degradation of c-Myc even in the presence of this compound.

  • Activation of compensatory signaling pathways: The cancer cells might have alternative survival pathways that are not dependent on c-Myc, thus making them resistant to its degradation.[6][7]

Q3: My cancer cell line initially responded to this compound, but has now developed resistance. What are the likely mechanisms?

Acquired resistance to targeted therapies is a common phenomenon.[8] Potential mechanisms for acquired resistance to this compound include:

  • Selection of pre-existing resistant clones: The initial cell population may have contained a small number of cells with resistance mechanisms that were selected for and expanded under the pressure of this compound treatment.

  • New mutations in c-Myc: Similar to intrinsic resistance, mutations can arise in the c-Myc gene that alter the drug-binding site.

  • Upregulation of bypass pathways: The cancer cells may have activated other oncogenic signaling pathways to compensate for the loss of c-Myc.[6] Examples include the activation of other members of the Myc family (e.g., N-Myc, L-Myc) or the upregulation of downstream effectors of c-Myc through alternative pathways.

  • Reduced intracellular drug concentration: Cancer cells can develop mechanisms to pump drugs out of the cell, such as the overexpression of efflux pumps.[9]

Q4: How can I experimentally determine the mechanism of resistance to this compound in my cell line?

Please refer to the Troubleshooting Guide below for detailed experimental protocols to investigate potential resistance mechanisms.

Troubleshooting Guide

Problem 1: Higher than expected IC50 value for this compound in a c-Myc overexpressing cell line.
Possible Cause Suggested Action
Incorrect assessment of c-Myc expressionConfirm high c-Myc protein levels by Western blot. Compare to a known sensitive cell line.
Suboptimal experimental conditionsOptimize cell seeding density and treatment duration. Ensure cells are in the exponential growth phase during treatment.[10]
Drug inactivityVerify the integrity and concentration of the this compound stock solution.
Intrinsic resistanceProceed to investigate potential mechanisms of intrinsic resistance as outlined in the protocols below.
Problem 2: Development of a this compound-resistant cell line from a previously sensitive parental line.
Possible Cause Suggested Action
Loss of c-Myc dependencyAnalyze c-Myc expression levels in the resistant line compared to the parental line.
Acquired resistance mechanismsInvestigate potential mechanisms such as c-Myc mutations, alterations in the ubiquitin-proteasome pathway, or activation of bypass pathways using the protocols provided.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various cancer cell lines, highlighting the correlation between c-Myc expression and sensitivity.

Cell LineCancer Typec-Myc ExpressionThis compound IC50 (nM)
MOLM-13Acute Myeloid LeukemiaHigh16
H9T-cell LymphomaHigh17
Mia-paca2Pancreatic CancerHigh61
PANC-1Pancreatic CancerLow>1000
A549Lung CancerLow>1000

Data sourced from publicly available research.[1][11]

Experimental Protocols

Protocol 1: Assessment of c-Myc Protein Levels by Western Blot

Objective: To determine the expression level of c-Myc protein in cancer cell lines.

Methodology:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Protocol 2: Sanger Sequencing of the c-Myc Gene

Objective: To identify potential mutations in the this compound binding region of c-Myc.

Methodology:

  • Isolate genomic DNA or RNA from both the sensitive parental and resistant cell lines.

  • If starting with RNA, perform reverse transcription to generate cDNA.

  • Design primers to amplify the region of the c-Myc gene encoding the NLS1-Basic-NLS2 domain.

  • Perform PCR to amplify the target region.

  • Purify the PCR product.

  • Send the purified PCR product for Sanger sequencing.

  • Analyze the sequencing results to identify any nucleotide changes that result in amino acid substitutions in the resistant cell line compared to the parental line.

Protocol 3: Co-Immunoprecipitation (Co-IP) of c-Myc and CHIP

Objective: To assess the interaction between c-Myc and the E3 ligase CHIP in the presence of this compound.

Methodology:

  • Treat both sensitive and resistant cells with this compound for the indicated time.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clear the lysates with protein A/G agarose beads.

  • Incubate the lysates with an antibody against c-Myc or CHIP overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blot using antibodies against both c-Myc and CHIP. A reduced interaction in resistant cells may indicate a mechanism of resistance.

Protocol 4: Proteasome Activity Assay

Objective: To determine if altered proteasome function contributes to this compound resistance.

Methodology:

  • Use a commercially available proteasome activity assay kit.

  • Prepare cell lysates from both sensitive and resistant cell lines.

  • Incubate the lysates with a fluorogenic proteasome substrate.

  • Measure the fluorescence over time using a plate reader.

  • Compare the proteasome activity between the sensitive and resistant cell lines. A significant decrease in activity in resistant cells could suggest a resistance mechanism.

Visualizations

WBC100_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cell_fate Cellular Outcome This compound This compound cMyc c-Myc This compound->cMyc Binds to NLS1-Basic-NLS2 cMyc_this compound c-Myc-WBC100 Complex CHIP E3 Ligase (CHIP) Ub_cMyc Ubiquitinated c-Myc CHIP->Ub_cMyc Ubiquitination Ub Ubiquitin cMyc_this compound->CHIP Recruits Proteasome 26S Proteasome Ub_cMyc->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Leads to

Caption: Mechanism of action of this compound leading to c-Myc degradation and apoptosis.

Resistance_Mechanisms cluster_drug_target Drug-Target Interaction cluster_degradation Degradation Pathway cluster_bypass Bypass Pathways This compound This compound cMyc_WT Wild-type c-Myc This compound->cMyc_WT Binding cMyc_Mut Mutant c-Myc This compound->cMyc_Mut Binding Blocked CHIP_WT Functional CHIP cMyc_WT->CHIP_WT Interaction CHIP_Def Defective CHIP cMyc_WT->CHIP_Def Interaction Failed Survival Cell Survival cMyc_Mut->Survival Resistance Proteasome_WT Functional Proteasome CHIP_WT->Proteasome_WT Degradation Proteasome_Def Impaired Proteasome CHIP_WT->Proteasome_Def Degradation Failed CHIP_Def->Survival Resistance Proteasome_Def->Survival Resistance Bypass Activation of Compensatory Pathways Bypass->Survival

Caption: Potential mechanisms of resistance to this compound in cancer cell lines.

Experimental_Workflow decision decision protocol protocol start Start: Cell line shows resistance to this compound check_cMyc Confirm high c-Myc expression start->check_cMyc check_cMyc->protocol Protocol 1 is_cMyc_high c-Myc high? check_cMyc->is_cMyc_high stop End: Cell line not suitable for this compound is_cMyc_high->stop No investigate_mechanisms Investigate Resistance Mechanisms is_cMyc_high->investigate_mechanisms Yes seq_cMyc Sequence c-Myc gene investigate_mechanisms->seq_cMyc seq_cMyc->protocol Protocol 2 check_mutation Mutation in binding site? seq_cMyc->check_mutation mutation_found Conclusion: Target alteration check_mutation->mutation_found Yes check_interaction Assess c-Myc/CHIP interaction check_mutation->check_interaction No check_interaction->protocol Protocol 3 is_interaction_reduced Interaction reduced? check_interaction->is_interaction_reduced interaction_issue Conclusion: Impaired E3 ligase recruitment is_interaction_reduced->interaction_issue Yes check_proteasome Measure proteasome activity is_interaction_reduced->check_proteasome No check_proteasome->protocol Protocol 4 is_activity_reduced Activity reduced? check_proteasome->is_activity_reduced proteasome_issue Conclusion: Defective proteasome degradation is_activity_reduced->proteasome_issue Yes check_bypass Analyze for bypass pathway activation (e.g., RNA-seq, phosphoproteomics) is_activity_reduced->check_bypass No bypass_activated Conclusion: Compensatory signaling check_bypass->bypass_activated

Caption: A logical workflow for troubleshooting this compound resistance.

References

Validation & Comparative

Confirming c-Myc Degradation with WBC100 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Myc oncogene, a master regulator of cellular proliferation and metabolism, is dysregulated in a majority of human cancers, making it a highly sought-after therapeutic target. However, its "undruggable" nature has posed a significant challenge for decades. This guide provides a comparative analysis of a novel c-Myc degrader, WBC100, alongside other emerging strategies for targeting c-Myc, supported by experimental data and detailed protocols.

Executive Summary

This compound is a "molecule glue" that potently and selectively induces the degradation of the c-Myc protein.[1][2][3][4][5] It achieves this by binding to the NLS1–Basic–NLS2 region of c-Myc, facilitating its ubiquitination by the E3 ligase CHIP, and subsequent degradation by the 26S proteasome.[1][4][6][7][8] This guide compares the efficacy of this compound with alternative c-Myc degradation strategies, namely BET bromodomain inhibitors and Proteolysis Targeting Chimeras (PROTACs), providing a quantitative overview and detailed experimental methodologies for researchers seeking to validate c-Myc degradation.

Quantitative Comparison of c-Myc Degraders

The following table summarizes the quantitative data on the efficacy of this compound and alternative c-Myc degraders. It is important to note that different metrics are used to quantify the efficacy of these compounds. Half-life reduction directly measures the change in protein stability, while DC50 represents the concentration required to achieve 50% degradation of the target protein.

Compound/ClassMechanism of ActionCell Line(s)Quantitative MetricResult
This compound Molecule Glue c-Myc DegraderMOLM-13Half-life ReductionFrom 55 min to 31 min
H9Half-life ReductionFrom 50 min to 32 min
BET Inhibitors (e.g., JQ1) Transcriptional Repression of c-MycVariousEffect on Protein StabilityVariable; can decrease transcription but may not always lead to degradation, and can sometimes stabilize the protein.[9][10]
PROTACs (General) Targeted c-Myc DegradationProstate and Breast Cancer CellsDC50~10 µM
ARV-825 (BET-PROTAC) BRD4 Degradation (indirect c-Myc reduction)Burkitt's Lymphoma cellsDC50 (for BRD4)<1 nM
Aptamer-based PROTAC (ProMyc) Targeted c-Myc DegradationHCT116DC50Not explicitly stated, but effective degradation shown at 50 nM.[11][12]
MYC Degrader 1 TFA (A80.2HCl) Molecular Glue c-Myc DegraderBladder, Prostate, Breast Cancer CellsEffective ConcentrationNanomolar concentrations

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

c_Myc_Degradation_Pathway cluster_this compound This compound-Mediated Degradation c-Myc c-Myc Ternary Complex c-Myc->Ternary Complex binds This compound This compound This compound->Ternary Complex binds CHIP CHIP (E3 Ligase) CHIP->Ternary Complex recruited Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Targeting Degradation Degraded c-Myc Proteasome->Degradation Degradation Ternary Complex->Ub Ubiquitination Experimental_Workflow cluster_CHX Cycloheximide Chase Assay cluster_Ubiquitination In Vivo Ubiquitination Assay A Treat cells with This compound or vehicle B Add Cycloheximide (CHX) to block protein synthesis A->B C Collect cell lysates at different time points B->C D Western Blot for c-Myc C->D E Quantify c-Myc levels and calculate protein half-life D->E F Transfect cells with HA-tagged Ubiquitin G Treat cells with this compound and proteasome inhibitor (MG132) F->G H Lyse cells and immunoprecipitate c-Myc G->H I Western Blot for HA-Ubiquitin H->I J Detect polyubiquitinated c-Myc I->J

References

A Head-to-Head Comparison: WBC100 vs. (+)-JQ1 for c-Myc Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key c-Myc Inhibitors

The transcription factor c-Myc is a critical oncoprotein dysregulated in a majority of human cancers, making it a highly sought-after therapeutic target. However, its "undruggable" nature has posed a long-standing challenge. This guide provides a detailed, data-driven comparison of two prominent inhibitors that target c-Myc through distinct mechanisms: WBC100, a direct c-Myc degrader, and (+)-JQ1, a BET bromodomain inhibitor that indirectly suppresses c-Myc transcription.

At a Glance: Key Differences

FeatureThis compound(+)-JQ1
Mechanism of Action Induces direct degradation of c-Myc proteinIndirectly inhibits c-Myc transcription
Target c-Myc proteinBET bromodomain proteins (BRD2, BRD3, BRD4)
Molecular Consequence Proteasomal degradation of c-MycDownregulation of MYC gene expression
Route of Administration OralIntraperitoneal

Data Presentation: Efficacy Showdown

In Vitro Efficacy: Cell Viability

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound in various cancer cell lines.

Cell LineCancer Typec-Myc ExpressionThis compound IC50 (nM)[1]
MOLM-13Acute Myeloid LeukemiaHigh16
H9T-cell LymphomaHigh17
Mia-paca2Pancreatic CancerHigh61
In Vivo Efficacy: A Direct Comparison in an Acute Myeloid Leukemia (AML) Xenograft Model

A direct comparison of this compound and (+)-JQ1 was conducted in an orthotopic xenograft model using MOLM-13 human AML cells in immunodeficient mice. This model provides a clinically relevant setting to assess the anti-tumor activity of both compounds.

Treatment GroupDosageAdministration RouteTumor Growth Outcome[2][3]
Vehicle Control--Progressive tumor growth
This compound 0.4 - 0.8 mg/kg, once daily for 14 daysOral (p.o.)Eliminated refractory MOLM-13-luciferase cells
(+)-JQ1 50 mg/kg, once daily for 14 daysIntraperitoneal (i.p.)Ineffective in suppressing tumor growth

These results demonstrate the superior anti-tumor efficacy of this compound compared to (+)-JQ1 in this aggressive AML model[2][3].

Mechanism of Action: Two Distinct Paths to c-Myc Inhibition

This compound: Direct Degradation of the c-Myc Protein

This compound functions as a molecular glue, directly targeting the c-Myc protein for degradation.[2] It binds to both c-Myc and the E3 ubiquitin ligase CHIP, bringing them into proximity.[4][5] This induced proximity leads to the ubiquitination of c-Myc, marking it for destruction by the proteasome.[4][5] This mechanism directly eliminates the oncogenic protein from the cancer cell.

WBC100_Mechanism cluster_nucleus Nucleus cMyc c-Myc This compound This compound cMyc->this compound Proteasome Proteasome cMyc->Proteasome Targeting CHIP CHIP (E3 Ligase) This compound->CHIP Ub Ubiquitin Ub->cMyc Ubiquitination Degradation Degraded c-Myc Proteasome->Degradation Degradation

Caption: this compound-mediated degradation of c-Myc.

(+)-JQ1: Indirect Suppression of c-Myc Transcription

In contrast, (+)-JQ1 does not directly interact with the c-Myc protein. Instead, it targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[6][7] BRD4 is a critical reader of acetylated histones and plays a key role in the transcriptional activation of many genes, including MYC.[8][9] By competitively binding to the acetyl-lysine binding pockets of BRD4, (+)-JQ1 displaces it from chromatin, thereby inhibiting the transcription of the MYC gene.[6][7] This leads to a reduction in c-Myc mRNA and, consequently, lower levels of the c-Myc oncoprotein.

JQ1_Mechanism cluster_nucleus Nucleus JQ1 (+)-JQ1 BRD4 BRD4 JQ1->BRD4 Inhibits AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to MYC_Gene MYC Gene AcetylatedHistones->MYC_Gene Activates Transcription Transcription cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Reduced Translation Translation cMyc_Protein c-Myc Protein Translation->cMyc_Protein Reduced

Caption: (+)-JQ1 mechanism of c-Myc inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound and (+)-JQ1 that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MOLM-13, H9, Mia-paca2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of complete culture medium.

  • Compound Treatment: The following day, cells are treated with a serial dilution of this compound or (+)-JQ1 (typically ranging from 0.1 nM to 10 µM) for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add serial dilutions of This compound or (+)-JQ1 seed_cells->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

References

WBC100: A Potent and Selective c-Myc Degrader for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of WBC100 with alternative c-Myc targeting agents, providing researchers with essential data to evaluate its on-target effects in cancer cells.

In the landscape of cancer therapeutics, the transcription factor c-Myc has long been a coveted yet elusive target. Its deregulation is a hallmark of numerous human cancers, driving cell proliferation and survival. This compound has emerged as a promising therapeutic agent, functioning as a molecular glue degrader that selectively targets c-Myc for proteasomal degradation. This guide provides a comprehensive comparison of this compound with other c-Myc targeting alternatives, supported by experimental data and detailed protocols to aid researchers in their evaluation of this novel compound.

On-Target Efficacy: this compound Outperforms Transcriptional Inhibitor (+)-JQ1 in vivo

This compound is a potent, selective, and orally active c-Myc molecular glue degrader.[1] It operates by targeting the ubiquitin E3 ligase CHIP-mediated 26S proteasome pathway, leading to the degradation of the c-Myc oncoprotein.[1][2] This mechanism of action is distinct from that of BET bromodomain inhibitors like (+)-JQ1, which aim to suppress c-Myc transcription.

A direct comparison in a refractory acute myeloid leukemia (AML) model demonstrated the superior in vivo efficacy of this compound over (+)-JQ1.[1] While oral administration of this compound at 0.4-0.8 mg/kg once daily for 14 days led to the elimination of MOLM-13-luciferase cells in vivo, (+)-JQ1 administered intraperitoneally at 50 mg/kg over the same period was ineffective at suppressing tumor growth.[1]

Comparative In Vitro Potency

While a direct head-to-head comparison of IC50 values across a broad panel of cell lines in a single study is not yet available, existing data allows for an initial assessment of potency. This compound has demonstrated potent nanomolar efficacy against a range of c-Myc overexpressing cancer cell lines. In contrast, (+)-JQ1 typically exhibits anti-proliferative effects in the higher nanomolar to micromolar range in various cancer cell lines. Another c-Myc inhibitor, Brusatol, which acts through inhibition of protein synthesis, has shown high potency, in some cases appearing more potent than this compound in in vitro lymphoma cell line studies.

CompoundMechanism of ActionReported IC50 Range (in sensitive lines)Reference
This compound c-Myc Molecular Glue Degrader16-61 nM[1]
(+)-JQ1 BET Bromodomain Inhibitor (c-Myc transcription)200-1000 nM[3]
Brusatol Protein Synthesis InhibitorLow nM[4]

Table 1. Comparison of Mechanisms and Potency of c-Myc Inhibitors. This table summarizes the primary mechanism of action and reported IC50 ranges for this compound, (+)-JQ1, and Brusatol in sensitive cancer cell lines.

Signaling Pathways and Experimental Workflows

To fully assess the on-target effects of this compound and compare it to alternatives, it is crucial to understand the underlying signaling pathways and the experimental workflows used for their validation.

WBC100_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound cMyc c-Myc This compound->cMyc Binds to NLS1-Basic-NLS2 region CHIP CHIP (E3 Ligase) cMyc->CHIP Recruits Proteasome 26S Proteasome cMyc->Proteasome Targeted for Degradation CHIP->cMyc Ubiquitination Degradation c-Myc Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (c-Myc overexpression) Treatment Treat with this compound & Alternatives Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability/IC50) Treatment->MTT_Assay Western_Blot Western Blot (c-Myc Degradation) Treatment->Western_Blot Xenograft Establish Xenograft Tumor Model Dosing Administer this compound & Alternatives Xenograft->Dosing Tumor_Measurement Measure Tumor Volume & Survival Dosing->Tumor_Measurement IHC Immunohistochemistry (c-Myc, Ki-67, TUNEL) Dosing->IHC

Caption: Experimental workflow for validating on-target effects.

Off-Target Effects and Resistance Mechanisms

A critical aspect of drug development is understanding a compound's selectivity and potential for resistance.

This compound: Initial studies show that this compound selectively degrades c-Myc without impacting the levels of other tested proteins like XPB, Rpb1, and STAT3.[1] A first-in-human phase I trial of this compound in patients with solid tumors indicated a tolerable safety profile, with the most common grade 3 or higher treatment-related adverse events being neutropenia, leukopenia, and prolonged QT interval, suggesting potential off-target effects that require further investigation.[5] Mechanisms of resistance to c-Myc degraders are an active area of research, with potential mechanisms including mutations in the E3 ligase or the target protein that prevent binding and degradation.

(+)-JQ1: The off-target effects of BET inhibitors like JQ1 are a subject of ongoing research. While they effectively downregulate c-Myc, their effects are not exclusively limited to this oncoprotein and can be context-dependent.[3] Resistance to JQ1 can be mediated by various mechanisms, including the activation of parallel signaling pathways like Akt/mTOR, which can induce pro-survival autophagy.[6]

Brusatol: Brusatol's mechanism of inhibiting global protein synthesis inherently leads to broad off-target effects, impacting numerous short-lived proteins beyond c-Myc.[7][8][9] A notable off-target effect is the inhibition of the Nrf2 pathway, which can sensitize cancer cells to chemotherapy but also contributes to its toxicity profile.[10] Resistance to Brusatol is not well characterized but could involve alterations in protein translation machinery or the activation of compensatory survival pathways.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of scientific findings.

MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its alternatives on cancer cell proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, (+)-JQ1, or Brusatol for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for c-Myc Degradation

Objective: To assess the degradation of c-Myc protein in cancer cells following treatment with this compound.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the desired concentrations of this compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound and its alternatives.

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., MOLM-13 or MiaPaCa-2) into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (e.g., 0.1-0.8 mg/kg, orally, daily or twice daily), (+)-JQ1 (e.g., 50 mg/kg, intraperitoneally, daily), or Brusatol (e.g., 1-2 mg/kg, intraperitoneally, every other day) and a vehicle control to the respective groups.

  • Tumor Measurement and Survival: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice. Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a humane endpoint.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for c-Myc, Ki-67 (proliferation marker), and TUNEL (apoptosis marker).

Conclusion

This compound represents a significant advancement in the quest to therapeutically target c-Myc. Its distinct mechanism of action as a molecular glue degrader offers a potent and selective means of eliminating the oncoprotein. Preclinical data suggests superior in vivo efficacy compared to the transcriptional inhibitor (+)-JQ1. While Brusatol demonstrates high in vitro potency, its off-target effects due to global protein synthesis inhibition present a significant challenge. The favorable oral bioavailability and promising early clinical data for this compound position it as a compelling candidate for further development in the treatment of c-Myc-driven cancers. This guide provides the foundational data and methodologies for researchers to rigorously evaluate and compare the on-target effects of this compound in their own cancer models.

References

Assessing the Specificity of WBC100 for c-Myc Over Other Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor c-Myc is a critical oncoprotein implicated in a majority of human cancers. Its role in driving cell proliferation and survival has made it a highly sought-after therapeutic target. WBC100 has emerged as a promising small molecule that selectively induces the degradation of c-Myc. This guide provides an objective comparison of this compound's specificity for c-Myc over other proteins, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is an orally active molecule that functions as a "molecular glue" to induce the degradation of c-Myc protein.[1][2][3][4] Experimental evidence demonstrates that this compound exhibits a high degree of selectivity for c-Myc, with minimal impact on the levels of other tested proteins. This specificity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Data Presentation

Quantitative Analysis of this compound Specificity

While a broad, head-to-head quantitative screen of this compound against a large panel of proteins is not publicly available, the existing data provides strong evidence for its selectivity.

Table 1: Cellular Activity of this compound in c-Myc High vs. c-Myc Low Cell Lines

Cell LineCancer Typec-Myc ExpressionThis compound IC50 (nM)
MOLM-13Acute Myeloid LeukemiaHigh16
H9T-cell LymphomaHigh17
Mia-paca2Pancreatic CancerHigh61
L02Normal LiverLow2205
MRC-5Normal LungLow151
WI38Normal LungLow570

This data demonstrates that this compound is significantly more potent in cancer cell lines with high levels of c-Myc expression compared to normal cell lines with low c-Myc expression, indicating a functional selectivity for cells dependent on c-Myc.[2]

Table 2: Effect of this compound on Protein Levels

ProteinFunctionEffect of this compound Treatment
c-MycTranscription Factor, OncoproteinDose-dependent degradation
XPBTranscription Factor (part of TFIIH)No obvious impact
Rpb1RNA Polymerase II SubunitNo obvious impact
STAT3Transcription FactorNo obvious impact

This qualitative data from Western blot analysis shows that this compound selectively reduces the protein levels of c-Myc without affecting other tested nuclear proteins.[1][2][4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of specificity data, detailed experimental protocols are essential.

Competitive Pull-Down Assay to Assess Direct Binding Specificity

This assay is used to determine if this compound directly and specifically binds to c-Myc in a cellular context.

Protocol:

  • Preparation of this compound-FITC: this compound is chemically conjugated with fluorescein isothiocyanate (FITC) to allow for detection.

  • Cell Lysate Preparation: Cells overexpressing c-Myc are lysed to release cellular proteins.

  • Competitive Binding:

    • Control Group: The cell lysate is incubated with this compound-FITC.

    • Experimental Group: The cell lysate is pre-incubated with an excess of unlabeled this compound before the addition of this compound-FITC.

  • Immunoprecipitation: FITC antibody-bound magnetic beads are added to the lysates to pull down this compound-FITC and any interacting proteins.

  • Washing: The beads are washed to remove non-specific binding proteins.

  • Elution and Western Blot Analysis: The bound proteins are eluted from the beads and separated by SDS-PAGE. A Western blot is then performed using an anti-c-Myc antibody to detect the amount of c-Myc pulled down in each condition.

Expected Outcome: A significant reduction in the amount of c-Myc pulled down in the experimental group (pre-incubated with unlabeled this compound) compared to the control group indicates specific binding of this compound to c-Myc.

Western Blot Analysis for Protein Degradation

This technique is used to quantify the levels of specific proteins in cells following treatment with this compound.

Protocol:

  • Cell Treatment: Culture cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-c-Myc, anti-XPB, anti-Rpb1, anti-STAT3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.

Mandatory Visualizations

c-Myc Signaling and Degradation Pathway

c_Myc_Pathway Receptor Receptor Tyrosine Kinase Signaling_Cascade Signaling Cascade (e.g., RAS/MAPK) Receptor->Signaling_Cascade c_Myc_Gene c-Myc Gene Signaling_Cascade->c_Myc_Gene Activation c_Myc_mRNA c-Myc mRNA c_Myc_Gene->c_Myc_mRNA Transcription c_Myc_Protein c-Myc Protein c_Myc_mRNA->c_Myc_Protein Translation Myc_Max_Dimer c-Myc/Max Heterodimer c_Myc_Protein->Myc_Max_Dimer Ub_c_Myc Ubiquitinated c-Myc c_Myc_Protein->Ub_c_Myc Max Max Max->Myc_Max_Dimer E_Box E-Box DNA Sequence Myc_Max_Dimer->E_Box Binds to Target_Genes Target Gene Transcription E_Box->Target_Genes Cell_Proliferation Cell Proliferation, Growth, Apoptosis Target_Genes->Cell_Proliferation This compound This compound This compound->c_Myc_Protein Binds to CHIP E3 Ubiquitin Ligase (CHIP) This compound->CHIP Recruits CHIP->Ub_c_Myc Ubiquitinates Ubiquitin Ubiquitin Ubiquitin->CHIP Proteasome 26S Proteasome Ub_c_Myc->Proteasome Degradation Degradation Proteasome->Degradation

Caption: c-Myc signaling and this compound-mediated degradation pathway.

Experimental Workflow for Assessing this compound Specificity

Specificity_Workflow cluster_invitro In Vitro / Cellular Assays Cell_Culture Culture c-Myc High and Low Expressing Cells WBC100_Treatment Treat cells with this compound (Dose-Response) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) WBC100_Treatment->Cytotoxicity_Assay Protein_Extraction Protein Extraction WBC100_Treatment->Protein_Extraction IC50_Determination Determine IC50 Values Cytotoxicity_Assay->IC50_Determination Western_Blot Western Blot for c-Myc and Off-Target Proteins Protein_Extraction->Western_Blot Competitive_Pulldown Competitive Pull-Down Assay Protein_Extraction->Competitive_Pulldown Selectivity_Assessment Assess Protein Level Changes Western_Blot->Selectivity_Assessment Binding_Specificity Determine Binding Specificity Competitive_Pulldown->Binding_Specificity

Caption: Experimental workflow for assessing the specificity of this compound.

Conclusion

The available data strongly supports the high specificity of this compound for the c-Myc oncoprotein. Both cellular activity assays and direct protein level measurements demonstrate a selective effect on c-Myc over other tested proteins. This specificity is a key attribute that underscores the potential of this compound as a targeted cancer therapeutic. Further comprehensive profiling against a broader range of proteins, particularly other transcription factors, would provide a more complete understanding of its off-target profile. The detailed experimental protocols provided herein offer a framework for researchers to independently validate and expand upon these findings.

References

A Comparative Guide to c-Myc Degraders: WBC100 Versus Other PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor c-Myc is a master regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of a majority of human cancers.[1] For decades, c-Myc has been considered an "undruggable" target due to its intrinsically disordered structure and lack of a defined binding pocket for small molecules.[2][3] However, the advent of targeted protein degradation technologies, particularly Proteolysis Targeting Chimeras (PROTACs), has opened new avenues for therapeutically targeting c-Myc.[2][3]

This guide provides a comparative overview of WBC100, a novel c-Myc molecular glue degrader, and other prominent PROTACs developed to target c-Myc for degradation. We present available experimental data to facilitate an objective comparison of their performance and detailed methodologies for key experiments.

Mechanism of Action: Molecular Glues vs. Heterobifunctional PROTACs

Traditional PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (in this case, c-Myc), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

In contrast, This compound is a molecular glue degrader.[4][5] It acts by binding to the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of c-Myc and inducing a conformational change that promotes the binding of the E3 ligase CHIP (C-terminus of Hsc70-Interacting Protein), leading to c-Myc's ubiquitination and degradation.[4][5]

A visual representation of the general PROTAC mechanism is provided below.

PROTAC Mechanism cluster_0 PROTAC-mediated Degradation PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase cMyc c-Myc Protein cMyc->PROTAC Proteasome 26S Proteasome cMyc->Proteasome Targeted for Degradation Ub Ubiquitin E3_Ligase->Ub Recruits Degraded_Myc Degraded Peptides Proteasome->Degraded_Myc Degrades Ub->cMyc Ubiquitination

Caption: General mechanism of a heterobifunctional PROTAC.

Performance Data of c-Myc Degraders

Direct head-to-head comparative studies of different c-Myc degraders under identical experimental conditions are limited. The following tables summarize the available quantitative data for this compound and other notable c-Myc PROTACs from individual studies.

This compound (Molecular Glue)

This compound has demonstrated potent and selective degradation of c-Myc, leading to cytotoxic effects in cancer cells with high c-Myc expression.[6]

Cell LineCancer TypeIC50 (nM)Reference
MOLM-13Acute Myeloid Leukemia16[6]
H9T-cell Lymphoma17[6]
Mia-paca2Pancreatic Cancer61[6]
L02Normal Human Liver2205[6]
MRC-5Normal Human Lung151[6]
WI38Normal Human Lung570[6]

In vivo, oral administration of this compound has been shown to potently regress tumors in mouse models of acute myeloid leukemia and pancreatic cancer.[4]

ProMyc (Aptamer-based PROTAC)

ProMyc is a PROTAC constructed from a DNA aptamer that binds to c-Myc, linked to a molecule that recruits the E3 ligase Cereblon.[2]

Cell LineCancer TypeDC50 (nM)Dmax (%)Reference
HCT116Colon Carcinoma5.0295[2]

ProMyc not only degrades c-Myc but has also been shown to reduce the levels of its binding partner, Max.[2]

TEP (TNA-DNA-based PROTAC)

TEP is a novel PROTAC that utilizes a threose nucleic acid (TNA) and DNA-based bivalent binder to target the c-Myc/Max heterodimer for degradation.[7] While specific DC50 and Dmax values are not provided in the initial reports, TEP was shown to specifically degrade endogenous c-Myc/Max and inhibit the proliferation of triple-negative breast cancer cells.[7]

MTPs (Small Molecule PROTACs)

A series of small molecule PROTACs, designated MTPs, were developed based on the c-Myc inhibitor KJ-Pyr-9.[3] MTP3, one of the more effective compounds in this series, demonstrated a reduction in endogenous c-Myc levels in PC3 prostate cancer cells.[3] However, it also induced the formation of a truncated form of c-Myc.[3] Quantitative degradation data (DC50, Dmax) for MTP3 are not available in the published study.

CSI Compounds (Small Molecule PROTACs)

Another series of small molecule PROTACs, including CSI107, were designed based on the c-Myc inhibitor MYCi361 and recruit the VHL E3 ligase.[8] CSI107 showed dose-dependent degradation of c-Myc in PC3 cells, but specific DC50 and Dmax values were not reported.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these c-Myc degraders are provided below.

Western Blotting for c-Myc Degradation

This protocol is a standard method to assess the levels of c-Myc protein in cells following treatment with a degrader.

Western Blot Workflow cluster_1 Western Blotting A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation (anti-c-Myc) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: A simplified workflow for Western Blotting.

Protocol:

  • Cell Lysis: Treat cells with the c-Myc degrader for the desired time and at various concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative decrease in c-Myc protein levels.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the c-Myc degrader for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions, such as the interaction between a PROTAC, c-Myc, and an E3 ligase.[14][15][16][17][18]

Co-IP Workflow cluster_2 Co-Immunoprecipitation I Cell Lysis (non-denaturing) J Incubation with Antibody (e.g., anti-c-Myc) I->J K Immunoprecipitation (with Protein A/G beads) J->K L Washing K->L M Elution L->M N Western Blot Analysis M->N

Caption: A general workflow for Co-Immunoprecipitation.

Protocol:

  • Cell Lysis: Lyse cells treated with the PROTAC in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., c-Myc) overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., the specific E3 ligase).

c-Myc Signaling Pathway

The following diagram illustrates a simplified c-Myc signaling pathway, highlighting its role in cell cycle progression and proliferation.

c-Myc Signaling Pathway cluster_3 Simplified c-Myc Pathway Growth_Factors Growth Factors Receptors Receptor Tyrosine Kinases Growth_Factors->Receptors Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptors->Signaling_Cascade cMyc_Gene c-Myc Gene Transcription Signaling_Cascade->cMyc_Gene cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein cMyc_Max c-Myc/Max Heterodimer cMyc_Protein->cMyc_Max Max Max Protein Max->cMyc_Max E_Box E-Box DNA Sequence cMyc_Max->E_Box Target_Genes Target Gene Transcription (e.g., Cyclins, CDKs) E_Box->Target_Genes Cell_Cycle Cell Cycle Progression & Proliferation Target_Genes->Cell_Cycle

Caption: Overview of the c-Myc signaling pathway.

Conclusion

The development of molecules that can induce the degradation of c-Myc represents a significant breakthrough in cancer therapy. This compound, as a molecular glue, and various PROTACs, including aptamer-based and small molecule versions, have all shown promise in preclinical studies. While direct comparative data is still emerging, this guide provides a summary of the available performance metrics and experimental methodologies to aid researchers in this rapidly evolving field. The choice of a specific c-Myc degrader for further investigation will likely depend on the specific cancer type, the desired delivery method, and the potential for off-target effects. As more data becomes available, a clearer picture of the relative advantages of each approach will undoubtedly emerge.

References

In Vivo Validation of WBC100: A Comparative Analysis of Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo anti-tumor activity of WBC100, a novel c-Myc degrader, against alternative therapeutic strategies targeting the same oncogenic pathway. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Executive Summary

The c-Myc oncogene is a critical driver in a majority of human cancers, yet it has remained an elusive therapeutic target.[1] this compound is a first-in-class, orally active "molecular glue" that selectively induces the degradation of c-Myc protein.[2][3][4] This guide presents in vivo data demonstrating the superior anti-tumor efficacy of this compound compared to the BET inhibitor (+)-JQ1, a well-characterized transcriptional inhibitor of c-Myc, in a xenograft model of acute myeloid leukemia (AML).

Comparative Analysis of In Vivo Efficacy

The anti-tumor activity of this compound was directly compared to (+)-JQ1 in a refractory AML xenograft model using MOLM-13-luciferase cells in immunodeficient mice. This compound demonstrated a significant, dose-dependent anti-tumor response, leading to tumor eradication and prolonged survival. In contrast, (+)-JQ1, administered at a standard effective dose, was ineffective at controlling tumor growth in this model.[2][3]

Table 1: Comparison of In Vivo Anti-Tumor Activity in MOLM-13 Xenograft Model

CompoundDosing RegimenEfficacy OutcomeSurvival
This compound 0.1 mg/kg, p.o., BID, 21 daysSignificant tumor growth inhibitionProlonged survival[2]
This compound 0.2 - 0.4 mg/kg, p.o., BID, 21 daysEradication of MOLM-13 cells100% disease-free survival at Day 35[2]
This compound 0.4 - 0.8 mg/kg, p.o., QD, 14 daysElimination of refractory MOLM-13 cellsNot specified
(+)-JQ1 50 mg/kg, i.p., QD, 14 daysIneffective in suppressing tumor growthNot specified

p.o. = oral administration; i.p. = intraperitoneal administration; BID = twice daily; QD = once daily.

Mechanism of Action: A Tale of Two Strategies

This compound and (+)-JQ1 both target the c-Myc pathway, but through fundamentally different mechanisms. This distinction is critical to understanding their differential efficacy.

This compound: Direct c-Myc Degradation

This compound acts as a molecular glue, directly binding to the c-Myc protein and the E3 ubiquitin ligase CHIP.[3][5] This induced proximity results in the polyubiquitination of c-Myc, marking it for degradation by the 26S proteasome.[3][4][5] This mechanism directly eliminates the oncogenic protein from the cancer cell.

WBC100_Mechanism cluster_nucleus Nucleus cMyc c-Myc Protein Ub Ubiquitin cMyc->Ub Polyubiquitination This compound This compound This compound->cMyc Binds to NLS region CHIP CHIP (E3 Ligase) This compound->CHIP CHIP->Ub Proteasome 26S Proteasome Ub->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degrades c-Myc

Mechanism of action for this compound.

(+)-JQ1: Indirect Transcriptional Inhibition

(+)-JQ1 is a BET (Bromodomain and Extra-Terminal) inhibitor. It competitively binds to the bromodomains of BET proteins, such as BRD4, preventing them from binding to acetylated histones on chromatin.[6] This disrupts the transcriptional machinery required for c-Myc gene expression, leading to a downstream reduction in c-Myc protein levels.

JQ1_Mechanism cluster_nucleus Nucleus JQ1 (+)-JQ1 BRD4 BRD4 JQ1->BRD4 Inhibits Chromatin Acetylated Chromatin BRD4->Chromatin Binds to MYC_Gene MYC Gene Transcription Transcription Blocked MYC_Gene->Transcription cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA cMyc_Protein c-Myc Protein (Reduced Synthesis) cMyc_mRNA->cMyc_Protein Translation

Mechanism of action for (+)-JQ1.

Experimental Protocols

Detailed methodologies for the in vivo validation of anti-tumor activity are provided below. These protocols are based on standard practices for xenograft studies.

1. Cell Lines and Culture

  • Cell Line: MOLM-13 (human acute myeloid leukemia) expressing luciferase.

  • Source: American Type Culture Collection (ATCC) or other certified cell bank.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model

  • Species: NOD/SCID gamma (NSG) mice, female, 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week prior to the start of the experiment.

  • Housing: Maintained in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle, with ad libitum access to food and water.

3. Xenograft Implantation

  • Cell Preparation: MOLM-13-luciferase cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.

  • Injection: 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.

4. Drug Formulation and Administration

  • This compound: Formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in sterile water).

  • (+)-JQ1: Formulated in a vehicle suitable for intraperitoneal injection (e.g., 10% 2-Hydroxypropyl-β-cyclodextrin in water).[4]

  • Administration: Dosing is initiated when tumors reach a palpable size (approx. 100-150 mm³). Dosing schedules are followed as described in Table 1. A vehicle control group receives the corresponding formulation without the active compound.

5. Monitoring and Efficacy Endpoints

  • Tumor Growth: Tumor volume is measured 2-3 times per week using digital calipers and calculated using the formula: Volume = (Length x Width²) / 2.

  • Bioluminescence Imaging: Tumor burden for luciferase-expressing cells is monitored weekly using an in vivo imaging system (IVIS) following intraperitoneal injection of D-luciferin.

  • Body Weight and Health: Animal body weight and general health status are monitored throughout the study.

  • Efficacy Endpoints: The primary endpoints are tumor growth inhibition (TGI) and overall survival.

Experimental_Workflow cluster_prep Preparation cluster_study In Vivo Study cell_culture 1. MOLM-13 Cell Culture cell_prep 2. Cell Harvest & Resuspension in Matrigel cell_culture->cell_prep implantation 4. Subcutaneous Implantation cell_prep->implantation animal_acclimate 3. NSG Mice Acclimatization tumor_growth 5. Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization 6. Randomization into Treatment Groups tumor_growth->randomization treatment 7. Drug Administration (this compound, JQ1, Vehicle) randomization->treatment monitoring 8. Monitor Tumor Volume, Body Weight & IVIS treatment->monitoring endpoints 9. Endpoint Analysis (TGI, Survival) monitoring->endpoints

Typical workflow for in vivo xenograft studies.

Conclusion

The in vivo data strongly supports the superior anti-tumor activity of this compound compared to the BET inhibitor (+)-JQ1 in a c-Myc-driven AML model. The direct degradation of the c-Myc oncoprotein by this compound appears to be a more effective therapeutic strategy than the indirect transcriptional inhibition offered by (+)-JQ1. These findings highlight this compound as a promising therapeutic candidate for c-Myc-overexpressing tumors and warrant further clinical investigation.

References

WBC100: A Comparative Analysis of its Therapeutic Potential Against Other Oncogene Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel c-Myc degrader, WBC100, with other established and experimental therapeutic agents targeting key oncogenes. Supporting experimental data, detailed methodologies, and visual representations of pathways and workflows are presented to facilitate a comprehensive evaluation of this compound's therapeutic potential.

Executive Summary

This compound is a first-in-class, orally active small molecule that selectively induces the degradation of the c-Myc oncoprotein.[1][2][3] c-Myc is a critical transcription factor that is dysregulated in a majority of human cancers, making it a highly sought-after therapeutic target.[2][3][4] Unlike traditional inhibitors that aim to block the function of a protein, this compound acts as a "molecular glue" to facilitate the ubiquitination and subsequent proteasomal degradation of c-Myc.[1][2][5][6] This mechanism of action offers a distinct advantage in potentially overcoming resistance mechanisms associated with conventional inhibitors. This guide compares the preclinical and clinical data of this compound with that of other inhibitors targeting c-Myc, as well as prominent oncogenes such as KRAS, EGFR, and BRAF.

Mechanism of Action: this compound vs. Other c-Myc Inhibitors

This compound targets the nuclear localization signal (NLS) region of c-Myc, inducing its degradation via the E3 ubiquitin ligase CHIP-mediated 26S proteasome pathway.[1][2] This leads to apoptosis in cancer cells overexpressing c-Myc.[1][2] Other approaches to inhibit c-Myc can be broadly categorized as direct or indirect.

  • Direct c-Myc Inhibitors: These agents, like OMO-103, aim to disrupt the c-Myc-Max heterodimerization, which is essential for its transcriptional activity.[7][8][9][10]

  • Indirect c-Myc Inhibitors: These compounds target upstream regulators or downstream effectors of c-Myc.

    • BET Bromodomain Inhibitors (e.g., JQ1): These prevent the binding of BET proteins to chromatin, which is necessary for the transcription of the MYC gene.[1][3][5][11]

    • Protein Synthesis Inhibitors (e.g., Omacetaxine mepesuccinate): These compounds, approved for chronic myeloid leukemia, reduce the overall levels of short-lived proteins, including c-Myc.[4][12][13][14][15]

Signaling Pathway of this compound Action

WBC100_Mechanism cluster_nucleus Nucleus This compound This compound cMyc c-Myc This compound->cMyc Binds to NLS region CHIP E3 Ligase (CHIP) cMyc->CHIP Recruits Proteasome 26S Proteasome cMyc->Proteasome Ub Ubiquitin CHIP->Ub Ub->cMyc Ubiquitination Degradation c-Myc Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Efficacy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials A Cell Line Selection (Oncogene-driven) B Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B C Mechanism of Action Studies (e.g., Western Blot, qPCR) B->C D Xenograft/PDX Model Establishment C->D E Treatment Administration (Dose, Schedule) D->E F Tumor Growth Inhibition and Survival Analysis E->F G Phase I (Safety, MTD) F->G H Phase II (Efficacy, ORR) G->H I Phase III (Comparison to Standard of Care) H->I Inhibitor_Logic cluster_direct Direct Inhibition cluster_degrader Protein Degradation cluster_indirect Indirect Inhibition Oncogene Oncogene Activation (e.g., c-Myc, KRAS, EGFR, BRAF) Direct_Inhibitor Direct Inhibitors (e.g., OMO-103, Sotorasib, Osimertinib, Vemurafenib) Oncogene->Direct_Inhibitor Degrader Degraders (e.g., this compound) Oncogene->Degrader Indirect_Inhibitor Indirect Inhibitors (e.g., JQ1, Omacetaxine) Oncogene->Indirect_Inhibitor Block_Function Block Protein Function Direct_Inhibitor->Block_Function Induce_Degradation Induce Protein Degradation Degrader->Induce_Degradation Affect_Regulation Affect Upstream/Downstream Regulation Indirect_Inhibitor->Affect_Regulation

References

Safety Operating Guide

Proper Disposal Procedures for WBC100

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This document provides detailed, step-by-step guidance for the safe disposal of WBC100, a compound utilized in laboratory and manufacturing settings. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Personal Protective Equipment (PPE) and Safety Measures

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Personal Protective Equipment (PPE)Specifications
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (chemically resistant).
Skin and Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used if ventilation is inadequate or if handling dust or aerosols.

Ensure that an accessible safety shower and eye wash station are available in the immediate work area.[1]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean the affected area, preventing further contamination or exposure.

  • Evacuate and Ventilate : Ensure adequate ventilation in the area and evacuate non-essential personnel to a safe location.[1]

  • Containment : Prevent further leakage or spillage. It is critical to keep the product away from drains and water courses.[1]

  • Absorption : For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Decontamination : Thoroughly decontaminate surfaces and any affected equipment by scrubbing with alcohol.[1]

  • Collection and Disposal : Collect all contaminated materials, including the absorbent material, into a suitable, labeled container for disposal in accordance with local, state, and federal regulations.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict accordance with all prevailing country, federal, state, and local regulations.[1] The following is a general procedural outline for the safe disposal of this compound waste.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization : Place this compound waste into a designated, properly labeled, and sealed container. The container must be in good condition, leak-proof, and appropriate for the type of waste.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound". Include the date when waste was first added to the container.

  • Storage : Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Arranging for Disposal : Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[2][3]

Important Considerations :

  • Do not flush this compound down the drain or into any sanitary sewer system.[2]

  • Avoid releasing the chemical into the environment.[2][4]

  • Repeated exposure may cause skin dryness or cracking.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

WBC100_Disposal_Workflow cluster_preparation Preparation cluster_handling Waste Handling cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE B Segregate this compound Waste A->B C Place in Labeled, Sealed Container B->C D Store in Designated Area C->D E Contact EH&S or Licensed Contractor D->E F Arrange for Waste Pickup E->F S1 Evacuate & Ventilate S2 Contain Spill S1->S2 S3 Absorb with Inert Material S2->S3 S4 Decontaminate Area S3->S4 S5 Collect Contaminated Material for Disposal S4->S5 S5->C spill Spill Occurs spill->S1

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling WBC100

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the potent and selective c-Myc inhibitor, WBC100. Our goal is to furnish laboratory personnel with the necessary information to ensure safety and maintain compound integrity, thereby fostering a trusted partnership in your research endeavors.

I. Personal Protective Equipment (PPE)

Given that this compound is a potent laboratory compound, stringent adherence to PPE protocols is mandatory to prevent exposure. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a conservative approach is recommended, treating it as a high-potency agent.

A. Engineering Controls: The First Line of Defense

Primary containment through engineering controls is crucial. All handling of powdered this compound and initial solution preparation should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation risk.

B. Recommended PPE

The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.

Task Glove Requirement Eye Protection Lab Coat Respiratory Protection Other
Handling Solid this compound Double-gloving with nitrile glovesChemical safety goggles and a face shieldDisposable, back-closing gown with tight-fitting cuffsNIOSH-approved N95 or higher-rated respiratorDisposable sleeve covers and shoe covers
Handling this compound in DMSO Solution Double-gloving with nitrile or butyl rubber glovesChemical safety gogglesChemical-resistant lab coat or gownRequired if not handled in a fume hoodN/A

C. Glove Selection and Breakthrough Times

This compound is often dissolved in Dimethyl Sulfoxide (DMSO). It is critical to select gloves that are resistant to DMSO to prevent the absorption of this compound through the skin. The following table provides general breakthrough time data for common glove materials when in contact with DMSO. Note: Breakthrough times can vary by manufacturer and glove thickness. Always consult the manufacturer's specific chemical resistance data.

Glove Material Typical Breakthrough Time (DMSO) Rating
Nitrile15 - 60 minutesGood for splash protection
Latex90 - 120 minutesGood
Butyl Rubber> 480 minutesExcellent
Neoprene> 480 minutesExcellent

II. Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving the compound to its final disposal.

WBC100_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_use Experimental Use cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Containment Area (Fume Hood) prep_ppe->prep_setup handling_receive Receiving and Unpacking prep_setup->handling_receive handling_weigh Weighing Solid Compound handling_receive->handling_weigh handling_dissolve Dissolving in Solvent (e.g., DMSO) handling_weigh->handling_dissolve use_experiment Perform Experiment handling_dissolve->use_experiment cleanup_decontaminate Decontaminate Surfaces and Equipment use_experiment->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe

Caption: Procedural workflow for safe handling of this compound.

III. Experimental Protocols

A. Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Preparation: Don all required PPE as specified in the table above. Prepare the workspace within a chemical fume hood by laying down absorbent, plastic-backed pads.

  • Weighing: Tare a clean, sterile microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of solid this compound to the tube using a chemical spatula. Record the exact weight.

  • Dissolution: Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a 10 mM concentration. The molecular weight of this compound is 459.53 g/mol .

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, clearly labeled, and tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

B. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.
This compound in DMSO Solution Collect in a designated, sealed container for halogen-free organic solvent waste. Do not dispose of down the drain.[1]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container.
Contaminated PPE (gloves, gown, etc.) Double-bag and dispose of as hazardous chemical waste.

All waste must be disposed of through your institution's hazardous waste management program.

IV. Signaling Pathway of this compound-Mediated c-Myc Degradation

This compound acts as a molecular glue, inducing the degradation of the oncoprotein c-Myc. The diagram below illustrates this signaling pathway.

cMyc_Degradation_Pathway This compound This compound cMyc c-Myc Protein This compound->cMyc Binds to Ub_cMyc Ubiquitinated c-Myc cMyc->Ub_cMyc is ubiquitinated by CHIP E3 Ubiquitin Ligase (CHIP) CHIP->Ub_cMyc Ubiquitin Ubiquitin Ubiquitin->CHIP Proteasome 26S Proteasome Ub_cMyc->Proteasome Targeted for degradation Degradation c-Myc Degradation Proteasome->Degradation Leads to

Caption: this compound-mediated degradation of c-Myc protein.

By adhering to these safety guidelines and operational procedures, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their experimental outcomes.

References

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